molecular formula C13H17BrFNO B1331597 2-bromo-5-fluoro-N,N-diisopropylbenzamide CAS No. 951884-15-4

2-bromo-5-fluoro-N,N-diisopropylbenzamide

Cat. No.: B1331597
CAS No.: 951884-15-4
M. Wt: 302.18 g/mol
InChI Key: XQHRWTNPRMQUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-5-fluoro-N,N-diisopropylbenzamide is a useful research compound. Its molecular formula is C13H17BrFNO and its molecular weight is 302.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-fluoro-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO/c1-8(2)16(9(3)4)13(17)11-7-10(15)5-6-12(11)14/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHRWTNPRMQUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650505
Record name 2-Bromo-5-fluoro-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-15-4
Record name 2-Bromo-5-fluoro-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-5-fluoro-N,N-diisopropylbenzamide is a synthetic intermediate with growing importance in the fields of medicinal chemistry and drug discovery. Its utility lies in its unique substitution pattern on the benzene ring, featuring a bromine atom, a fluorine atom, and a diisopropylamido group. This arrangement provides a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The bromine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The fluorine atom can enhance metabolic stability and binding affinity of the final compound. The N,N-diisopropylamido group can influence solubility and pharmacokinetic properties. This guide provides a comprehensive overview of a reliable and efficient synthesis route for this valuable building block, including a detailed experimental protocol, mechanistic insights, and safety considerations.

Synthesis Strategy: A Two-Step, One-Pot Approach

The most common and efficient method for the synthesis of this compound involves a two-step, one-pot reaction starting from 2-bromo-5-fluorobenzoic acid. This strategy is predicated on the conversion of the carboxylic acid into a more reactive acyl chloride intermediate, which then readily undergoes nucleophilic acyl substitution with N,N-diisopropylamine to form the desired amide. This approach is widely favored for its high yields and operational simplicity.

The overall transformation can be depicted as follows:

Caption: Overall two-step synthesis of the target compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-bromo-5-fluorobenzoic acidC₇H₄BrFO₂219.0110.0 g45.66
Thionyl chlorideSOCl₂118.975.0 mL (8.2 g)68.9
N,N-diisopropylamineC₆H₁₅N101.1913.0 mL (9.3 g)91.9
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93150 mL-
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed-
Brine (saturated NaCl solution)NaCl58.44As needed-
Anhydrous magnesium sulfateMgSO₄120.37As needed-
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 2-bromo-5-fluorobenzoic acid (10.0 g, 45.66 mmol) in anhydrous dichloromethane (100 mL).

  • Acyl Chloride Formation: To the stirred suspension, add thionyl chloride (5.0 mL, 68.9 mmol) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops) can be added to accelerate the reaction.

  • Reaction Monitoring (Acyl Chloride Formation): Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. The completion of this step is indicated by the formation of a clear solution.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood.

  • Amidation: Re-dissolve the crude 2-bromo-5-fluorobenzoyl chloride in anhydrous dichloromethane (50 mL). In a separate flask, prepare a solution of N,N-diisopropylamine (13.0 mL, 91.9 mmol) in anhydrous dichloromethane (50 mL).

  • Addition of Amine: Cool the acyl chloride solution to 0 °C using an ice bath. Add the N,N-diisopropylamine solution dropwise to the stirred acyl chloride solution over a period of 30 minutes. An exothermic reaction will occur, and a precipitate of diisopropylammonium chloride will form.

  • Reaction Monitoring (Amidation): After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). The acidic wash removes any unreacted diisopropylamine, and the basic wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed to yield the pure this compound as a solid.

Mechanistic Insights

The synthesis proceeds through a well-established two-step mechanism:

Caption: Reaction mechanism for the two-step synthesis.

Step 1: Formation of 2-bromo-5-fluorobenzoyl chloride: The carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of a catalytic amount of DMF can accelerate this step by forming a more reactive Vilsmeier reagent in situ.

Step 2: Amidation: The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic nitrogen atom of N,N-diisopropylamine. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion and a proton (which is neutralized by a second equivalent of the amine base) to yield the stable amide product.[1]

Safety and Handling

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood.

  • N,N-diisopropylamine is a flammable and corrosive liquid. It should be handled with care, avoiding contact with skin and eyes.

  • The reaction is exothermic, particularly during the addition of the amine. Proper temperature control is essential to avoid side reactions and ensure safety.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the diisopropyl and bromofluorophenyl groups.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the amide carbonyl group (C=O) typically in the region of 1630-1680 cm⁻¹.

  • Melting Point: A sharp melting point range for the purified solid product is an indicator of high purity.

Conclusion

The synthesis of this compound from 2-bromo-5-fluorobenzoic acid via the acyl chloride intermediate is a robust and efficient method suitable for laboratory-scale production. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable building block for their drug discovery and development programs. The versatility of this compound as a synthetic intermediate ensures its continued importance in the pursuit of novel and effective therapeutic agents.

References

  • Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(35), 29474-29484. Available at: [Link]

  • ChemWhat. This compound CAS#: 951884-15-4. Available at: [Link]

  • MDPI. N-(diisopropylphosphanyl)benzamide. Available at: [Link]

  • PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • LibreTexts Chemistry. Chemistry of Amides. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzamide derivatives are a cornerstone in modern medicinal chemistry, exhibiting a vast spectrum of pharmacological activities.[1] The journey from a synthesized molecule to a potential drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These characteristics—spanning structural integrity, purity, thermal behavior, lipophilicity, and solubility—govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound. This guide provides a comprehensive technical overview of 2-bromo-5-fluoro-N,N-diisopropylbenzamide, a halogenated benzamide derivative of interest in contemporary drug discovery programs.

While specific experimental data for this compound is not extensively available in public literature, this document serves as a robust framework for its characterization. It outlines the foundational physicochemical data, details the requisite experimental protocols for determining unknown parameters, and emphasizes the principles of analytical method validation to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.

Core Physicochemical Data

The foundational identifiers and molecular properties of this compound have been established and are summarized in the table below. These data form the basis for all subsequent analytical work.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 951884-15-4[2]
Molecular Formula C₁₃H₁₇BrFNO[2]
Molecular Weight 302.19 g/mol [2]
Canonical SMILES CC(C)N(C(=O)C1=CC(=C(C=C1)F)Br)C(C)CN/A

Experimental Protocols for Determination of Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Thermal Properties: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol:

  • Sample Preparation: A small, dry sample of crystalline this compound is finely powdered using a mortar and pestle.[3]

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure dense packing.[4]

  • Instrumentation: The loaded capillary tube is placed in a calibrated melting point apparatus (e.g., Mel-Temp or similar).[5]

  • Initial Determination: A rapid heating rate (10-20 °C per minute) is used to determine an approximate melting range.[4]

  • Accurate Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh sample is then heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.[4]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts are recorded as the melting range.[3]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis Powder Powder Sample Load Load Capillary Powder->Load Apparatus Place in Apparatus Load->Apparatus RapidHeat Rapid Heating (Approx. MP) Apparatus->RapidHeat SlowHeat Slow Heating (Accurate MP) RapidHeat->SlowHeat Record Record Melting Range SlowHeat->Record

Caption: Workflow for Melting Point Determination.

Lipophilicity and Solubility

Lipophilicity and aqueous solubility are fundamental properties that significantly influence a drug's pharmacokinetic profile. The octanol-water partition coefficient (logP) is the standard measure of lipophilicity, while aqueous solubility determines the dissolution rate and bioavailability.

The shake-flask method is the gold standard for logP determination, involving the partitioning of the compound between n-octanol and water.[6][7]

Experimental Protocol:

  • Materials: n-Octanol (pre-saturated with water) and water or a suitable buffer solution (pre-saturated with n-octanol).

  • Procedure:

    • A known amount of this compound is dissolved in the aqueous phase.

    • An equal volume of the n-octanol phase is added to a sealed vessel.

    • The mixture is agitated (e.g., on a mechanical shaker) until equilibrium is reached (typically several hours).[1]

    • The mixture is then centrifuged to ensure complete separation of the two phases.[7]

    • Aliquots are carefully collected from both the aqueous and n-octanol phases.

  • Quantification: The concentration of the compound in each phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated using the following formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])[8]

Experimental Protocol:

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of water or a relevant buffer in a sealed container.

    • The suspension is agitated at a constant temperature until equilibrium is established (typically 24-48 hours).[9]

    • The solution is then filtered to remove any undissolved solid.[10]

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy. This concentration represents the aqueous solubility of the compound at that specific temperature.[11][12]

SolubilityLogPWorkflow cluster_logp LogP Determination cluster_solubility Aqueous Solubility Determination LogP_Start Dissolve in Aqueous Phase LogP_Mix Add Octanol & Equilibrate LogP_Start->LogP_Mix LogP_Separate Centrifuge to Separate Phases LogP_Mix->LogP_Separate LogP_Quantify Quantify in Both Phases (HPLC) LogP_Separate->LogP_Quantify LogP_Calc Calculate LogP LogP_Quantify->LogP_Calc Sol_Start Add Excess Solid to Aqueous Phase Sol_Equilibrate Equilibrate with Agitation Sol_Start->Sol_Equilibrate Sol_Filter Filter Undissolved Solid Sol_Equilibrate->Sol_Filter Sol_Quantify Quantify Filtrate (HPLC/UV) Sol_Filter->Sol_Quantify Sol_Result Determine Solubility Sol_Quantify->Sol_Result

Caption: Workflows for LogP and Aqueous Solubility Determination.

Structural Elucidation and Verification

A combination of spectroscopic techniques is essential for unequivocally confirming the chemical structure of this compound.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[13] Both ¹H and ¹³C NMR are required for a comprehensive analysis.

Experimental Protocol:

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Complete dissolution is critical for high-resolution spectra.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key expected signals would include those for the aromatic protons, the isopropyl methine protons, and the isopropyl methyl protons. The chemical shifts, integration, and splitting patterns will be indicative of the substitution pattern and the conformation of the diisopropylamide group.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This will show a single peak for each unique carbon atom. The chemical shift of the carbonyl carbon is particularly diagnostic for benzamides.[13]

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14]

Experimental Protocol:

  • Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample.

  • Data Acquisition: The spectrum is typically acquired in the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • C=O stretching (Amide I band): ~1680-1630 cm⁻¹[15]

    • Aromatic C=C stretching: ~1600-1450 cm⁻¹

    • C-N stretching: ~1400 cm⁻¹

    • Aromatic C-H stretching: ~3100-3000 cm⁻¹

    • Aliphatic C-H stretching: ~2970-2850 cm⁻¹

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.[16]

Experimental Protocol:

  • Ionization: A suitable ionization technique is chosen, such as Electron Ionization (EI) for detailed fragmentation or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Expected Observations:

    • Molecular Ion Peak: A prominent peak corresponding to the molecular weight of the compound (302.19 g/mol ).

    • Isotopic Pattern: Due to the presence of a bromine atom, the molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with nearly equal intensities (¹⁹Br and ⁸¹Br have natural abundances of approximately 50.7% and 49.3%, respectively).[17][18] This is a key diagnostic feature for bromine-containing compounds.

    • Fragmentation: Common fragmentation pathways for benzamides may include cleavage of the C-N bond and loss of the isopropyl groups.

Analytical Method Validation

The trustworthiness of the experimental data generated relies on the validation of the analytical methods used.[19] Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[20] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters include:[21]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

ValidationParameters Validation Analytical Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Key Parameters of Analytical Method Validation.

Conclusion

A comprehensive characterization of the physicochemical properties of this compound is paramount for its advancement in any drug discovery and development pipeline. This technical guide provides the necessary framework for this characterization, from establishing foundational data to detailing robust experimental protocols for determining key unknown properties. By adhering to these methodologies and ensuring the validation of all analytical procedures, researchers can generate reliable and reproducible data, forming a solid foundation for further preclinical and clinical evaluation.

References

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • LogP/D - Cambridge MedChem Consulting. Cambridge MedChem Consulting. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • LogP / LogD shake-flask method. Protocols.io. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • Determination of Melting Point. Wired Chemist. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Jena Library. [Link]

  • Melting Point. [Link]

  • Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Calculation of Aqueous Solubility of Organic Compounds. [Link]

  • Solubility of Organic Compounds. [Link]

Sources

An In-depth Technical Guide to 2-bromo-5-fluoro-N,N-diisopropylbenzamide (CAS: 951884-15-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-5-fluoro-N,N-diisopropylbenzamide, a halogenated aromatic amide of interest in medicinal chemistry and organic synthesis. This document details the physicochemical properties, outlines robust synthetic protocols, discusses safety considerations, and provides predicted analytical data for this compound. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules. While specific experimental data for the title compound is not widely published, this guide synthesizes information from established chemical principles and data for analogous structures to provide a reliable framework for its laboratory-scale preparation and handling.

Introduction and Physicochemical Properties

This compound is a substituted benzamide featuring a bromine and a fluorine atom on the aromatic ring, and two isopropyl groups on the amide nitrogen. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the context of drug discovery where halogenated motifs are often employed to modulate pharmacokinetic and pharmacodynamic properties.

PropertyValueSource
CAS Number 951884-15-4
Molecular Formula C13H17BrFNO
Molecular Weight 302.19 g/mol
Appearance Predicted: White to off-white solidInferred from related compounds
Solubility Predicted: Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from related compounds
Melting Point Not available-
Boiling Point Not available-

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved from its corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid, via standard amidation reactions. Two reliable and widely practiced methods are presented here: the acyl chloride method and a direct coupling method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Synthesis of the Precursor: 2-bromo-5-fluorobenzoic acid

A common route to 2-bromo-5-fluorobenzoic acid involves the bromination of 5-fluorobenzoic acid.

G A 5-Fluorobenzoic Acid C 2-bromo-5-fluorobenzoic acid A->C Bromination B Brominating Agent (e.g., Br2) B->C

Caption: Synthesis of 2-bromo-5-fluorobenzoic acid.

Method 1: Acyl Chloride Route

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with diisopropylamine.

The reaction of 2-bromo-5-fluorobenzoic acid with thionyl chloride (SOCl₂) is a standard and effective method for the preparation of the corresponding acyl chloride.

G A 2-bromo-5-fluorobenzoic acid C 2-bromo-5-fluorobenzoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C D SO₂ (g) + HCl (g) C->D Byproducts

Caption: Formation of 2-bromo-5-fluorobenzoyl chloride.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-fluorobenzoic acid (1.0 eq).

  • Under a fume hood, add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromo-5-fluorobenzoyl chloride is typically used in the next step without further purification.

The crude 2-bromo-5-fluorobenzoyl chloride is then reacted with diisopropylamine to form the final product.

G A 2-bromo-5-fluorobenzoyl chloride C This compound A->C Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM) B Diisopropylamine B->C D Diisopropylammonium chloride C->D Byproduct

Caption: Synthesis via the acyl chloride route.

Experimental Protocol:

  • Dissolve the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of diisopropylamine (1.1-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method 2: EDC/HOBt Coupling

This method facilitates the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride.

G cluster_0 Activation cluster_1 Coupling A 2-bromo-5-fluorobenzoic acid C O-acylisourea intermediate A->C B EDC B->C E Active Ester C->E D HOBt D->E G This compound E->G F Diisopropylamine F->G

spectroscopic data (NMR, IR, MS) of 2-bromo-5-fluoro-N,N-diisopropylbenzamide

The most diagnostic peak will be the strong carbonyl (C=O) absorption around 1645 cm⁻¹. [7][8]The absence of N-H stretching bands in the 3400-3200 cm⁻¹ region confirms the tertiary nature of the amide. [9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that serves as a molecular fingerprint. [1][2]

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: For a thermally stable solid, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer. The sample is heated, causing it to vaporize. The gaseous molecules are then bombarded by a beam of high-energy electrons (typically 70 eV). [1]This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation to produce a series of smaller, stable cations.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Data

The molecular formula is C₁₃H₁₇BrFNO. The nominal molecular weight is 301 g/mol for the ⁷⁹Br isotope and 303 g/mol for the ⁸¹Br isotope.

  • Molecular Ion (M⁺•): A prominent molecular ion peak cluster is expected at m/z 301 and m/z 303 . Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), these two peaks will appear in an approximate 1:1 intensity ratio , which is a definitive indicator of a monobrominated compound.

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is common. Loss of an isopropyl radical (•CH(CH₃)₂) would lead to a significant fragment.

    • Amide Bond Cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen atom.

    • McLafferty Rearrangement is not possible as there are no gamma-hydrogens on the N-alkyl chains.

M[M]⁺•m/z 301/303F1[M - CH(CH₃)₂]⁺m/z 258/260M->F1- •CH(CH₃)₂F2[Br(F)C₆H₃CO]⁺m/z 201/203M->F2- •N(iPr)₂F3[M - CON(iPr)₂]⁺m/z 173/175M->F3- •CON(iPr)₂F4[N(iPr)₂]⁺m/z 100F1->F4- Br(F)C₆H₃CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Major Fragment Ions
m/z (⁷⁹Br/⁸¹Br)Proposed Structure / Identity
301 / 303[C₁₃H₁₇BrFNO]⁺• (Molecular Ion)
286 / 288[M - CH₃]⁺
258 / 260[M - CH(CH₃)₂]⁺
201 / 203[Br(F)C₆H₃CO]⁺ (Benzoyl cation)
173 / 175[Br(F)C₆H₃]⁺
100[N(CH(CH₃)₂)₂]⁺

Summary and Conclusion

This guide provides a detailed theoretical prediction of the NMR, IR, and MS spectra of this compound. The predicted data, summarized below, offers a comprehensive spectroscopic fingerprint for the identification and structural verification of this compound.

  • ¹H NMR: Will show three distinct aromatic signals and characteristic isopropyl septet and doublet signals, potentially showing complexity due to restricted amide bond rotation.

  • ¹³C NMR: Will display signals for all 9 unique carbon environments, including the amide carbonyl, and show characteristic C-F coupling patterns.

  • IR: A strong amide C=O stretch around 1645 cm⁻¹ will be the most prominent feature, with no N-H absorptions present.

  • MS: The mass spectrum will be defined by a molecular ion cluster at m/z 301/303 in a 1:1 ratio, and predictable fragment ions resulting from cleavage around the amide functionality.

While this guide is built on established spectroscopic principles and data from analogous structures, it is imperative that these predictions are validated against experimentally acquired data. Researchers utilizing this compound should perform their own analytical characterization to confirm its identity and purity.

References

  • Kintek Press. (n.d.). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • Research Article. (2021).
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
  • ResearchGate. (n.d.). FT–IR benzamide ( 1 ). [Diagram].
  • LCGC International. (2015, April 1).
  • Creative Proteomics. (n.d.). Electron Ionization.
  • Wikipedia. (n.d.). Electron ionization.
  • Research and Reviews. (2024, June 28).
  • PPT. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.
  • ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent.
  • National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook.
  • ChemicalBook. (n.d.). Benzamide(55-21-0) IR Spectrum.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Wiley Online Library. (n.d.). Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS.
  • IR Absorption Table. (n.d.).

An In-depth Technical Guide to the Solubility of 2-bromo-5-fluoro-N,N-diisopropylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-5-fluoro-N,N-diisopropylbenzamide, a compound of interest in contemporary drug discovery and development. In the absence of publicly available quantitative solubility data for this specific molecule, this document furnishes a robust theoretical framework for predicting its solubility based on its structural attributes and the known behavior of analogous compounds. Furthermore, a detailed, field-proven experimental protocol is presented, enabling researchers to accurately and reliably determine the thermodynamic solubility of this compound in a range of common organic solvents. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, empowering them to generate the critical solubility data necessary for advancing their research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the behavior of a compound throughout the drug development lifecycle. From initial screening and synthesis to formulation and in vivo performance, a thorough understanding of a compound's solubility is paramount. For active pharmaceutical ingredients (APIs), solubility in various media influences reaction kinetics, purification strategies, and the selection of appropriate formulation approaches.[1] Poor solubility can lead to challenges in achieving desired therapeutic concentrations, thereby impacting bioavailability and overall efficacy. Therefore, the early and accurate characterization of a compound's solubility profile is a critical, non-negotiable step in modern pharmaceutical sciences.

This guide focuses on this compound, a substituted benzamide with potential applications in medicinal chemistry. Given the novelty of this compound, there is a conspicuous absence of published solubility data. This guide aims to bridge this knowledge gap by providing a theoretical assessment of its expected solubility and a practical, step-by-step methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. By dissecting the key functional groups and overall architecture of this compound, we can make informed predictions about its behavior in different solvent environments.

Table 1: Physicochemical Properties of this compound

PropertyValue/PredictionSource/Method
CAS Number 951884-15-4[2]
Molecular Formula C₁₃H₁₇BrFNO[2]
Molecular Weight 302.18 g/mol Calculated
Melting Point Not available. Expected to be a solid at room temperature.N/A
Predicted logP ~3.5 - 4.5Estimation based on structural analogs and computational models.

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The structure of this compound reveals both polar and non-polar characteristics that will govern its interactions with various solvents:

  • Polar Amide Group: The tertiary amide functionality (-CON(iPr)₂) is a key polar feature, capable of acting as a hydrogen bond acceptor. This will contribute to its solubility in polar solvents.

  • Halogenated Aromatic Ring: The benzene ring substituted with bromine and fluorine atoms is largely non-polar and lipophilic. This will enhance its solubility in non-polar and moderately polar organic solvents.

  • Diisopropyl Groups: The two isopropyl groups on the nitrogen atom are bulky and non-polar, further increasing the lipophilicity of the molecule.

Based on these structural attributes, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as in chlorinated solvents like dichloromethane and chloroform.

  • Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol. The bulky diisopropyl groups may slightly hinder solvation by these hydrogen-bond-donating solvents compared to a less substituted amide.

  • Low Solubility: Predicted in non-polar aliphatic hydrocarbons like hexane and heptane.

  • Very Low to Insoluble: Expected in aqueous media due to the significant lipophilic character of the molecule.

The following diagram illustrates the key structural features of this compound and their influence on its predicted solubility.

G cluster_molecule This compound cluster_solvents Solvent Interactions Molecule C₁₃H₁₇BrFNO Amide Tertiary Amide (-CON(iPr)₂) Polar, H-bond acceptor Molecule->Amide contains Aromatic Bromo-Fluoro-Benzene Ring Non-polar, Lipophilic Molecule->Aromatic contains Alkyl Diisopropyl Groups Non-polar, Bulky Molecule->Alkyl contains Polar_Aprotic Polar Aprotic (e.g., DMF, DMSO) High Solubility Amide->Polar_Aprotic favors interaction with Polar_Protic Polar Protic (e.g., Ethanol, Methanol) Moderate Solubility Amide->Polar_Protic interacts with Aromatic->Polar_Aprotic interacts with Non_Polar Non-Polar (e.g., Hexane) Low Solubility Aromatic->Non_Polar favors interaction with Alkyl->Non_Polar favors interaction with

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[4][5] The following protocol provides a detailed procedure for applying this method to this compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the workflow for the shake-flask solubility determination.

G start Start prep Prepare Solvent and Solute start->prep add_excess Add Excess Solute to Solvent in Vials prep->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) add_excess->equilibrate phase_sep Phase Separation (Centrifugation/Filtration) equilibrate->phase_sep quantify Quantify Solute Concentration in Supernatant (HPLC Analysis) phase_sep->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. An excess is confirmed when undissolved solid remains at the end of the experiment.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator within a constant temperature environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter an aliquot of the supernatant through a 0.22 µm syringe filter.[1] This step must be performed carefully to avoid any temperature fluctuations.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase of the HPLC method).

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

HPLC Method for Quantification

A robust and reliable analytical method is crucial for accurate solubility determination. A reversed-phase HPLC method with UV detection is well-suited for the analysis of benzamide derivatives.[7][8]

Table 2: Recommended HPLC Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)

Method Validation: The HPLC method should be validated for linearity, accuracy, and precision according to established guidelines (e.g., ICH) to ensure the reliability of the quantification.[7]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 3: Hypothetical Solubility Data for this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1<0.1<0.0003
Toluene2.45-100.017-0.033
Dichloromethane3.1>50>0.165
Ethyl Acetate4.420-300.066-0.099
Acetonitrile5.815-250.050-0.083
Ethanol4.310-200.033-0.066
Methanol5.110-150.033-0.050
Dimethylformamide (DMF)6.4>100>0.331

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental data should be populated here.

Conclusion

While direct, published solubility data for this compound is currently unavailable, this technical guide provides a comprehensive framework for both predicting and experimentally determining this critical physicochemical property. The theoretical analysis, based on the compound's molecular structure, suggests moderate to high solubility in a range of common organic solvents, with limited aqueous solubility. The detailed shake-flask protocol and recommended HPLC method offer a robust and reliable pathway for researchers to generate the precise, high-quality solubility data required for informed decision-making in drug discovery and development. By following the methodologies outlined in this guide, scientists can effectively characterize the solubility profile of this compound, thereby accelerating its potential progression as a valuable chemical entity.

References

  • ChemWhat. (n.d.). This compound CAS#: 951884-15-4. [Link]

  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11. [Link]

  • Papanastasiou, I., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 172, 191-209. [Link]

Sources

The Enduring Versatility of the Benzamide Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Moiety as a Privileged Structure in Drug Discovery

The benzamide scaffold, characterized by a benzene ring directly attached to an amide functional group, represents a cornerstone in the field of medicinal chemistry.[1] Its remarkable versatility, arising from the capacity for diverse substitutions on both the aromatic ring and the amide nitrogen, has led to the development of a wide spectrum of therapeutic agents.[2][3] This inherent adaptability allows for the fine-tuning of a molecule's physicochemical properties and its interaction with various biological targets, making the benzamide a truly privileged structure in drug discovery.[4] This technical guide provides an in-depth exploration of the potential applications of substituted benzamides, delving into their roles as antipsychotics, antiemetics, gastroprokinetics, and anticancer agents. We will examine the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers and drug development professionals in their pursuit of novel therapeutics based on this enduring scaffold.

Substituted Benzamides as Modulators of Dopaminergic and Serotonergic Systems

A significant class of substituted benzamides exerts its therapeutic effects by modulating dopamine and serotonin receptors, key players in neurotransmission.[5][6] Dysregulation of these systems is implicated in a range of psychiatric and neurological disorders.

Mechanism of Action: Antagonism of Dopamine D2 and Serotonin 5-HT3 Receptors

Many substituted benzamides function as potent antagonists of the dopamine D2 receptor.[7][8] The D2 receptor, a G-protein coupled receptor (GPCR), is a primary target for antipsychotic medications.[8] Antagonism of this receptor in the mesolimbic pathway is believed to be responsible for the amelioration of the positive symptoms of schizophrenia.[9]

Certain benzamides also exhibit affinity for serotonin receptors, particularly the 5-HT3 and 5-HT4 subtypes.[10][11] The 5-HT3 receptor is a ligand-gated ion channel, and its antagonism is the primary mechanism of action for many antiemetic drugs.[10][12] By blocking the action of serotonin at these receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract, these agents effectively suppress nausea and vomiting.[13]

The dual antagonism of D2 and 5-HT2 receptors is a hallmark of some atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects.[14]

Signaling Pathway of Dopamine D2 Receptor Antagonism

D2_receptor_antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates Benzamide Substituted Benzamide (Antagonist) Benzamide->D2R Blocks Dopamine Dopamine Dopamine->D2R Binds AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Dopamine D2 receptor antagonism by substituted benzamides.

Structure-Activity Relationships (SAR)

The pharmacological profile of substituted benzamides is highly dependent on the nature and position of substituents on the benzamide core. For instance, in the context of antipsychotic activity, specific substitutions on the aromatic ring and the nature of the aminoalkyl side chain are critical for optimal D2 and 5-HT2 receptor affinity.[14] Similarly, for prokinetic agents, modifications to the benzoyl group can significantly influence their activity.[15]

Key Therapeutic Applications
  • Antipsychotics: Compounds like sulpiride and amisulpride are atypical antipsychotics used in the treatment of schizophrenia.[16] Their clinical efficacy is attributed to their selective antagonism of D2/D3 dopamine receptors.[9]

  • Antiemetics and Gastroprokinetics: Metoclopramide is a widely used antiemetic and prokinetic agent.[17] Its antiemetic effects stem from D2 receptor antagonism in the chemoreceptor trigger zone, while its prokinetic activity is mediated through 5-HT4 receptor agonism and D2 receptor antagonism in the upper gastrointestinal tract.[10][13] Cisapride, another benzamide derivative, acts as a serotonin 5-HT4 receptor agonist to enhance gastrointestinal motility.[18]

Quantitative Data Summary: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of representative substituted benzamides for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Serotonin 5-HT7 (Ki, nM)Reference(s)
Amisulpride (S-enantiomer)1>1000~30[6][19]
Amisulpride (R-enantiomer)~40>1000~1[6][19]
Sulpiride8.2>1300>80000[20]
Metoclopramide~20-50--[21]

Substituted Benzamides in Oncology: Targeting Histone Deacetylases

In recent years, the benzamide scaffold has emerged as a promising framework for the development of anticancer agents, particularly as inhibitors of histone deacetylases (HDACs).[4] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[22] Their dysregulation is a common feature in many cancers, making them an attractive target for therapeutic intervention.[23]

Mechanism of Action: Inhibition of HDACs and Induction of Apoptosis

Benzamide-based HDAC inhibitors typically function by chelating the zinc ion present in the active site of the enzyme, thereby blocking its catalytic activity.[21][24] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.[22] The downstream effects of HDAC inhibition are multifaceted and include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis.[22][25] Some novel N-methyl-2-(phenylamino)benzamide derivatives have shown promise as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), further highlighting the diverse anticancer mechanisms of this class of compounds.[26][27]

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition cluster_nucleus Cell Nucleus HDAC Histone Deacetylase (HDAC) Histone Histone Protein (with Acetyl Groups) HDAC->Histone Deacetylates Benzamide_HDACi Benzamide HDAC Inhibitor Benzamide_HDACi->HDAC Inhibits Acetylated_Histone Hyperacetylated Histone Histone->Acetylated_Histone Accumulation Open_Chromatin Open Chromatin (Gene Expression) Acetylated_Histone->Open_Chromatin Promotes Chromatin Condensed Chromatin (Gene Silencing) Tumor_Suppressor Tumor Suppressor Gene Expression Open_Chromatin->Tumor_Suppressor Leads to Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Induces Synthesis_Workflow start Start dissolve_amine Dissolve Amine and Base in Anhydrous Solvent start->dissolve_amine cool Cool to 0°C dissolve_amine->cool add_benzoyl_chloride Add Benzoyl Chloride Dropwise cool->add_benzoyl_chloride warm_rt Warm to Room Temperature and Stir add_benzoyl_chloride->warm_rt monitor Monitor Reaction (TLC/LC-MS) warm_rt->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end End purify->end

Caption: A typical workflow for the synthesis of N-substituted benzamides.

Materials:

  • Substituted Benzoyl Chloride (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 eq) [11]* Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [11]* Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. [2]2. Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. [11]3. Addition of Acyl Chloride: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes. [11]4. Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. [2]5. Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [11]6. Work-up: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. [11]8. Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure N-substituted benzamide. [2]

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of a substituted benzamide against a specific HDAC isoform. [28][29] Materials:

  • Purified recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (e.g., containing trypsin and a fluorescence releasing agent)

  • Test compound (substituted benzamide) dissolved in DMSO

  • Trichostatin A (TSA) as a positive control inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control (TSA) in HDAC assay buffer.

  • Reaction Setup: To the wells of a 96-well plate, add the HDAC assay buffer, the diluted HDAC enzyme, and the test compound or control at various concentrations.

  • Initiation of Reaction: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate at room temperature for 15-30 minutes.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The substituted benzamide scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of therapeutic agents. Its continued exploration in medicinal chemistry is driven by the potential to fine-tune pharmacological activity through synthetic modifications. Future research will likely focus on the design of more selective and potent benzamide derivatives with improved pharmacokinetic and safety profiles. The development of isoform-selective HDAC inhibitors and multi-target ligands represents exciting avenues for future investigation. The robust synthetic methodologies and biological evaluation techniques outlined in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of benzamide-based therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of N-Substituted Amides via Reaction of 2- (Trtrifluoromethyl)benzoyl Chloride with Primary Amines.
  • Benchchem. (n.d.). The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals.
  • Lee, T. K., Ravindranathan, P., Sonavane, R., et al. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 24(15), 2783.
  • Suzuki, T., et al. (2000). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 43(1), 115-122.
  • ResearchGate. (n.d.). Mechanism of action of histone deacetylase (HDAC) inhibitor.
  • National Center for Biotechnology Information. (n.d.). Inhibition of Histone Deacetylases.
  • Gediya, L. K., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Puech, A., et al. (1982). Pharmacological classification of benzamides. Encephale, 8(2), 221-233.
  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. European Journal of Medicinal Chemistry, 258, 115598.
  • Sanner, M. A., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(1), 275-285.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Histone Deacetylase Activity Assay for HDAC2-IN-2.
  • Wang, D., et al. (2018). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 23(11), 2829.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Pharmaceutical Sciences & Research, 8(11), 1264-1275.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • National Center for Biotechnology Information. (n.d.). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • National Center for Biotechnology Information. (n.d.). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).
  • Wagner, F. F., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 11(10), 1945-1952.
  • Quigley, E. M. (2011). Prokinetics in the Management of Functional Gastrointestinal Disorders. Journal of neurogastroenterology and motility, 17(1), 33-40.
  • Kato, S., et al. (1990). Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of medicinal chemistry, 33(5), 1406-1413.
  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. (2019). ACS Omega.
  • National Center for Biotechnology Information. (n.d.). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzamides.
  • Sharma, P. (2023). The Ultimate Guide to Antiemetic Drugs. Pharmacology Mentor.
  • Lee, T. K., Ravindranathan, P., Sonavane, R., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. University of Texas Southwestern Medical Center.
  • Pharmaguideline. (n.d.). Benzamides: Sulpiride.
  • National Center for Biotechnology Information. (n.d.). The Pharmacological and Clinical Roles of Antiemetics: A Narrative Review.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. (2019).
  • Google Patents. (n.d.). CN119039171B - A method for industrial production of metoclopramide hydrochloride.
  • Benchchem. (n.d.). Dual-Inhibitor N-methyl-2-(phenylamino)benzamide Derivatives Show Promise in Cancer Therapy.
  • QIAGEN GeneGlobe. (n.d.). Serotonin Receptor Signaling.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
  • JSciMed Central. (2017). A Template for Drug Discovery - Metoclopramide.
  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines.
  • R&D Systems. (n.d.). Dopamine D2-Like Receptor Family Signaling Pathways.
  • National Center for Biotechnology Information. (n.d.). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights.
  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1779-1784.
  • Wikipedia. (n.d.). 5-HT3 receptor.
  • Deranged Physiology. (2022). Classification of antiemetics.
  • Stanley, M., & Rotrosen, J. (Eds.). (1982). The Benzamides: pharmacology, neurobiology, and clinical aspects. Raven Press.
  • Benchchem. (n.d.). The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Derivatives.
  • Benchchem. (n.d.). Dual-Inhibitor N-methyl-2-(phenylamino)benzamide Derivatives Show Promise in Cancer Therapy.
  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
  • ResearchGate. (n.d.). Structures of benzamide drugs (only the racemic form of each drug is shown).
  • Wikipedia. (n.d.). Dopamine receptor.
  • Lowe, J. A., 3rd, et al. (1994). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of medicinal chemistry, 37(17), 2831-2839.
  • Sanner, M. A., et al. (1992). Cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists: potential atypical antipsychotic agents. Journal of medicinal chemistry, 35(24), 4592-4601.
  • Google Patents. (n.d.). EP1586313A1 - Pharmaceutical composition with metoclopramide and process for its preparation.
  • National Center for Biotechnology Information. (n.d.). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX.

Sources

Structural Analysis of 2-bromo-5-fluoro-N,N-diisopropylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive structural analysis of 2-bromo-5-fluoro-N,N-diisopropylbenzamide, a compound of interest for researchers, scientists, and professionals in drug development. The guide delves into the synthesis, conformational intricacies, and spectroscopic characterization of this molecule, offering field-proven insights and detailed experimental protocols.

Introduction

This compound belongs to the class of N,N-disubstituted benzamides, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. The strategic placement of a bromine atom at the ortho position and a fluorine atom at the meta position to the amide functionality, combined with the sterically demanding diisopropylamino group, imparts unique electronic and conformational properties to the molecule. These features can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. A thorough understanding of its three-dimensional structure and spectroscopic fingerprint is therefore paramount for its rational application in drug discovery and development.

Molecular Structure and Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational barriers around the C(aryl)-C(O) and C(O)-N bonds. The presence of the bulky ortho-bromo substituent and the two isopropyl groups on the nitrogen atom introduces significant steric hindrance, which in turn governs the preferred spatial arrangement of the molecule.

Rotational Isomerism

Rotation around the C(O)-N amide bond in tertiary amides is known to be restricted due to the partial double bond character arising from resonance. This can lead to the existence of rotational isomers (rotamers). Furthermore, the steric clash between the ortho-bromo substituent and the carbonyl oxygen, as well as the N-isopropyl groups, forces the amide group to twist out of the plane of the benzene ring. This dihedral angle is a critical determinant of the molecule's overall shape and its ability to interact with biological targets. Computational studies and experimental data from related ortho-substituted N,N-dialkylbenzamides suggest that this torsion angle is significant, leading to a non-planar ground state conformation.

Diagram: Conformational Dynamics of this compound

G cluster_molecule Molecular Structure cluster_conformation Key Conformational Features cluster_consequences Structural Consequences mol This compound C(O)-N_Rotation Restricted C(O)-N Bond Rotation mol->C(O)-N_Rotation influences Aryl-C(O)_Torsion Aryl-C(O) Torsion Angle mol->Aryl-C(O)_Torsion influences Non_Planar_Amide Non-planar Amide Group C(O)-N_Rotation->Non_Planar_Amide leads to Aryl-C(O)_Torsion->Non_Planar_Amide leads to Steric_Hindrance Steric Hindrance (ortho-Br & iPr groups) Steric_Hindrance->Aryl-C(O)_Torsion dictates Defined_Conformer Defined Low-Energy Conformer Non_Planar_Amide->Defined_Conformer results in

Caption: Key factors influencing the conformation of the title compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the amidation of 2-bromo-5-fluorobenzoic acid. Given the steric hindrance of diisopropylamine, the choice of coupling reagent is critical for achieving a high yield.

Synthesis Protocol

Reaction: Amide coupling of 2-bromo-5-fluorobenzoic acid and diisopropylamine.

Materials:

  • 2-bromo-5-fluorobenzoic acid

  • Diisopropylamine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or an alternative coupling reagent suitable for hindered amines

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add BOP reagent (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add diisopropylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Diagram: Synthetic Workflow

G Start 2-bromo-5-fluorobenzoic acid + Diisopropylamine Activation Pre-activation with BOP/DIPEA in DMF Start->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A typical synthetic workflow for the target molecule.

Spectroscopic Analysis

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. Below is a predictive analysis based on the known effects of the substituents and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Region (δ 7.0-7.6 ppm): Three signals corresponding to the protons on the benzene ring. The coupling patterns will be complex due to 1H-1H and 1H-19F couplings.

  • Isopropyl Methine Protons (δ ~3.5 ppm): A broad signal, likely a septet, for the two methine (CH) protons of the isopropyl groups. Broadening may occur due to restricted rotation around the C(O)-N bond.

  • Isopropyl Methyl Protons (δ ~1.2-1.5 ppm): One or two doublets for the twelve methyl (CH3) protons. The potential for two distinct signals for the methyl groups arises from their diastereotopic nature due to the non-planar conformation and restricted bond rotation.

13C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon (δ ~168 ppm): A single resonance for the amide carbonyl carbon.

  • Aromatic Carbons (δ 115-140 ppm): Six signals for the aromatic carbons, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon atoms directly bonded to fluorine will exhibit C-F coupling.

  • Isopropyl Methine Carbons (δ ~47 ppm): A signal for the two equivalent methine carbons.

  • Isopropyl Methyl Carbons (δ ~20 ppm): One or two signals for the four equivalent methyl carbons.

Predicted 1H NMR Data
Chemical Shift (ppm) Assignment
7.0 - 7.6Aromatic Protons (3H, multiplet)
~3.5Isopropyl CH (2H, broad septet)
~1.2 - 1.5Isopropyl CH3 (12H, doublet(s))
Predicted 13C NMR Data
Chemical Shift (ppm) Assignment
~168C=O
115 - 140Aromatic Carbons
~47Isopropyl CH
~20Isopropyl CH3
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch: A strong absorption band around 1630-1660 cm-1, characteristic of a tertiary amide.

  • C-N Stretch: An absorption in the region of 1250-1350 cm-1.

  • Aromatic C=C Stretches: Bands in the 1450-1600 cm-1 region.

  • C-H Stretches: Absorptions just below 3000 cm-1 for the sp3 C-H bonds of the isopropyl groups and just above 3000 cm-1 for the aromatic C-H bonds.

  • C-Br and C-F Stretches: These will appear in the fingerprint region (below 1200 cm-1).

Characteristic IR Absorption Bands
Wavenumber (cm-1) Assignment
1630 - 1660C=O (Amide I)
1450 - 1600Aromatic C=C
2850 - 3000C-H (aliphatic)
3000 - 3100C-H (aromatic)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion Peak (M+): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units.

  • Fragmentation: Common fragmentation pathways for N,N-dialkylbenzamides include cleavage of the C(O)-N bond and loss of the isopropyl groups. The presence of the bromine atom will be a useful marker in identifying bromine-containing fragments due to its isotopic signature.

Conclusion

The structural analysis of this compound reveals a molecule with significant conformational constraints imposed by its ortho-bromo and N,N-diisopropyl substituents. These steric factors lead to a non-planar structure with restricted bond rotations, which are key determinants of its physicochemical and biological properties. The synthesis of this compound requires careful selection of coupling reagents to overcome the steric hindrance of the secondary amine. Its structure can be unequivocally confirmed by a combination of NMR, IR, and mass spectrometry, with each technique providing complementary information. This in-depth understanding of its structural features is essential for its effective utilization in the design and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

  • Gassman, P. G., & Guggenheim, T. L. (1982). Rotational barriers in N,N-dialkyl-o-toluamides. The Journal of Organic Chemistry, 47(16), 3023-3026. [Link]

starting materials for 2-bromo-5-fluoro-N,N-diisopropylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-bromo-5-fluoro-N,N-diisopropylbenzamide: Starting Materials and Strategic Execution

Introduction

This compound is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a versatile building block for introducing the 2-bromo-5-fluorobenzoyl moiety. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic strategies. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two main synthetic strategies. The most apparent disconnection is at the amide bond, suggesting a coupling reaction between 2-bromo-5-fluorobenzoic acid and diisopropylamine. A further disconnection of 2-bromo-5-fluorobenzoic acid points to precursors such as 2-bromo-5-fluorotoluene or 2-bromo-5-fluorobenzaldehyde.

G Target This compound Intermediate1 2-Bromo-5-fluorobenzoic acid Target->Intermediate1 Amide Disconnection Intermediate2 Diisopropylamine Target->Intermediate2 Amide Disconnection Precursor1 2-Bromo-5-fluorotoluene Intermediate1->Precursor1 Oxidation Precursor2 2-Bromo-5-fluorobenzaldehyde Intermediate1->Precursor2 Oxidation

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 2-Bromo-5-fluorobenzoic Acid

The synthesis of 2-bromo-5-fluorobenzoic acid is a critical step, and its efficient preparation is paramount to the overall success of the synthesis of the final product. Two common and reliable routes from commercially available starting materials are detailed below.

Route A: Oxidation of 2-Bromo-5-fluorotoluene

This route involves the oxidation of the methyl group of 2-bromo-5-fluorotoluene. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this transformation. The reaction proceeds via a benzylic hydrogen abstraction, followed by further oxidation to the carboxylic acid.[1]

Experimental Protocol: Oxidation of 2-Bromo-5-fluorotoluene

  • Materials:

    • 2-Bromo-5-fluorotoluene

    • Potassium permanganate (KMnO₄)

    • Sodium carbonate (Na₂CO₃)

    • Hydrochloric acid (HCl)

    • Sodium bisulfite (NaHSO₃)

    • Deionized water

    • Toluene

  • Procedure:

    • To a solution of sodium carbonate (2.0 eq) in water, add 2-bromo-5-fluorotoluene (1.0 eq).

    • Heat the mixture to reflux (approximately 95-100 °C).

    • Slowly add potassium permanganate (3.0-3.5 eq) in portions over several hours, maintaining the reflux. The purple color of the permanganate will disappear as it is consumed.

    • After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

    • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of 2-bromo-5-fluorobenzoic acid will form.

    • If the solution retains a purple or brown color, add a small amount of sodium bisulfite solution to quench any remaining KMnO₄ or MnO₂.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-bromo-5-fluorobenzoic acid.

Causality and Optimization:

  • The use of a base like sodium carbonate is crucial to prevent the formation of acidic byproducts that could interfere with the oxidation.

  • Portion-wise addition of KMnO₄ is necessary to control the exothermic reaction.

  • A vigorous reflux is maintained to ensure efficient conversion.

Route B: Oxidation of 2-Bromo-5-fluorobenzaldehyde

An alternative route involves the oxidation of 2-bromo-5-fluorobenzaldehyde. This method is often preferred if the aldehyde is more readily available or if milder reaction conditions are desired.[2]

Experimental Protocol: Oxidation of 2-Bromo-5-fluorobenzaldehyde

  • Materials:

    • 2-Bromo-5-fluorobenzaldehyde

    • Potassium permanganate (KMnO₄)

    • Acetone

    • Deionized water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 2-bromo-5-fluorobenzaldehyde (1.0 eq) in acetone.

    • Prepare a solution of potassium permanganate (1.1 eq) in water.

    • Slowly add the KMnO₄ solution to the aldehyde solution at room temperature. The reaction is typically exothermic.

    • Stir the mixture vigorously for 1-2 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

    • Filter the reaction mixture to remove the manganese dioxide formed. Wash the filter cake with a small amount of acetone.

    • Remove the acetone from the filtrate under reduced pressure.

    • Acidify the remaining aqueous solution with hydrochloric acid to precipitate the 2-bromo-5-fluorobenzoic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Amidation of 2-Bromo-5-fluorobenzoic Acid

The final step in the synthesis is the formation of the amide bond between 2-bromo-5-fluorobenzoic acid and diisopropylamine. The steric hindrance of the secondary amine, diisopropylamine, necessitates a robust amidation method. Two primary strategies are commonly employed: the acyl chloride route and direct amide coupling.

G cluster_0 Amidation Strategies cluster_1 Method 1: Acyl Chloride Route cluster_2 Method 2: Direct Coupling Intermediate1 2-Bromo-5-fluorobenzoic acid FinalProduct This compound Intermediate1->FinalProduct AcylChloride 2-Bromo-5-fluorobenzoyl chloride Intermediate1->AcylChloride SOCl₂ or (COCl)₂ Amine Diisopropylamine Amine->FinalProduct Amine->FinalProduct AcylChloride->FinalProduct Coupling Coupling Reagent (e.g., HATU) Coupling->FinalProduct

Caption: Overview of the two primary amidation strategies.

Method 1: The Acyl Chloride Route

This classic and often cost-effective method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with the amine. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for this transformation.[1][3]

Experimental Protocol: Acyl Chloride Formation and Amidation

  • Part A: Synthesis of 2-Bromo-5-fluorobenzoyl chloride

    • Materials:

      • 2-Bromo-5-fluorobenzoic acid

      • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

      • N,N-Dimethylformamide (DMF) (catalytic)

      • Anhydrous toluene or dichloromethane (DCM)

    • Procedure:

      • Suspend 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous toluene or DCM.

      • Add a catalytic amount of DMF (1-2 drops).

      • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) at room temperature.

      • Heat the mixture to reflux (for SOCl₂) or stir at room temperature (for (COCl)₂) until the evolution of gas ceases and the solution becomes clear.

      • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2-bromo-5-fluorobenzoyl chloride, which is often used directly in the next step.

  • Part B: Amidation

    • Materials:

      • Crude 2-bromo-5-fluorobenzoyl chloride

      • Diisopropylamine

      • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

      • Anhydrous dichloromethane (DCM)

    • Procedure:

      • Dissolve diisopropylamine (1.1 eq) and TEA or DIPEA (1.2 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

      • Slowly add a solution of the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

      • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

      • Monitor the reaction by TLC.

      • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Method 2: Direct Amide Coupling with HATU

Modern amide coupling reagents offer a milder and often more efficient alternative to the acyl chloride route, especially for sterically hindered amines. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent that promotes rapid amide bond formation with minimal side reactions.[4][5]

Experimental Protocol: HATU-Mediated Amide Coupling

  • Materials:

    • 2-Bromo-5-fluorobenzoic acid

    • Diisopropylamine

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and diisopropylamine (1.2 eq) in anhydrous DMF or DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIPEA (2.0-2.5 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction with ethyl acetate or DCM and wash with water and brine.

    • Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography.

Comparative Analysis of Amidation Methods

FeatureAcyl Chloride RouteDirect Coupling with HATU
Reactivity High, due to the reactive acyl chloride intermediate.Excellent, even for sterically hindered amines.
Reaction Conditions Can be harsh (e.g., reflux in SOCl₂).Generally mild (room temperature).
Byproducts Acidic gases (HCl, SO₂) and salts.HOAt and tetramethylurea, which are generally easier to remove.
Yields Generally good, but can be lower with sensitive substrates.Typically high to excellent.
Cost Reagents (SOCl₂, (COCl)₂) are relatively inexpensive.HATU is a more expensive reagent.
Ease of Operation Two-step process (acyl chloride formation then amidation).One-pot procedure.

Purification and Characterization

The crude this compound can be purified by recrystallization or silica gel column chromatography.[6]

  • Recrystallization: A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be used to obtain the pure product as a crystalline solid.

  • Column Chromatography: For more challenging purifications, silica gel chromatography with a gradient of ethyl acetate in hexanes is typically effective.

The purified product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: As a measure of purity.

Conclusion

The synthesis of this compound is a multi-step process that requires careful selection of starting materials and reaction conditions. The most common and reliable approach involves the synthesis of the key intermediate, 2-bromo-5-fluorobenzoic acid, followed by amidation with diisopropylamine. While the traditional acyl chloride route is a viable option, direct amide coupling using modern reagents like HATU often provides a more efficient, milder, and higher-yielding alternative, particularly given the steric hindrance of the secondary amine. The choice of a specific route will depend on factors such as cost, scale, and the availability of reagents and equipment. This guide provides the necessary foundational knowledge and practical protocols to enable researchers and drug development professionals to successfully synthesize this valuable intermediate.

References

  • Comparative study of methods to couple hindered peptides. PubMed - NIH. Accessed January 17, 2026. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Accessed January 17, 2026. [Link]

  • Choosing amide coupling agent : r/Chempros - Reddit. Accessed January 17, 2026. [Link]

  • What is the best technique for amide purification? - ResearchGate. Accessed January 17, 2026. [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. Accessed January 17, 2026. [Link]

  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google P
  • Synthesis of 2-bromobenzoyl chloride - PrepChem.com. Accessed January 17, 2026. [Link]

  • Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry. Accessed January 17, 2026. [Link]

  • Benzoyl chloride, 4-pentyl - Organic Syntheses Procedure. Accessed January 17, 2026. [Link]

  • 2-Bromo-5-fluorobenzaldehyde - ResearchGate. Accessed January 17, 2026. [Link]

  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google P
  • Preparation method for 2-bromo-3-fluorobenzoic acid - Google P
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Accessed January 17, 2026. [Link]

  • 2-Bromo-5-fluorobenzaldehyde - PMC - NIH. Accessed January 17, 2026. [Link]

  • Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates - ChemRxiv. Accessed January 17, 2026. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in the synthetically versatile building block, 2-bromo-5-fluoro-N,N-diisopropylbenzamide. This molecule is of significant interest to researchers, scientists, and drug development professionals due to its trifecta of functionalities: a reactive bromine atom amenable to a wide range of cross-coupling and metal-halogen exchange reactions, a fluorine atom that can modulate physicochemical properties, and a sterically demanding N,N-diisopropylbenzamide group that serves as a powerful directing group. This document will delve into the electronic and steric factors governing the reactivity of the C-Br bond, provide detailed protocols for key transformations, and offer insights into the causal relationships behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: Unpacking the Reactivity of a Privileged Scaffold

The strategic placement of the bromo, fluoro, and N,N-diisopropylbenzamide substituents on the benzene ring of this compound creates a unique electronic and steric landscape. Understanding the interplay of these groups is paramount to predicting and controlling the reactivity of the bromine atom.

  • The N,N-Diisopropylbenzamide Group: A Bulky Directing Group. The amide functionality, particularly the sterically hindered N,N-diisopropylamide, is a potent ortho-directing group in electrophilic aromatic substitution and directed ortho-metalation (DoM) reactions.[1][2] In the context of the bromine at the 2-position, this amide group exerts a significant steric and electronic influence. Its bulk can hinder the approach of reagents to the bromine atom, while its ability to coordinate with organometallic species can facilitate reactions at the ortho position.

  • The Fluorine Atom: An Inductive Electron-Withdrawing Group. Fluorine is the most electronegative element, and its presence at the 5-position significantly influences the electronic properties of the aromatic ring through a strong negative inductive effect (-I).[3][4] This electron-withdrawing nature makes the aromatic ring more electron-deficient, which can impact the rates and outcomes of various reactions involving the C-Br bond. For instance, in palladium-catalyzed cross-coupling reactions, an electron-deficient aryl bromide can facilitate the oxidative addition step.[5]

  • The Bromine Atom: The Key to Functionalization. The bromine atom at the 2-position is the primary site of reactivity discussed in this guide. Its susceptibility to a range of transformations, including palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, makes it a valuable handle for introducing molecular complexity. The reactivity of the C-Br bond is a delicate balance between the electronic activation provided by the fluorine and the steric and directing effects of the amide group.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6][7] this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane10092
3Pyridine-3-boronic acidPdCl₂(dppf) (3)-K₂CO₃DMF9088

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands like SPhos and XPhos are often employed to promote the reductive elimination step, which can be challenging for sterically hindered substrates.[8]

  • Base and Solvent System: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base and solvent is often interdependent, with combinations like K₃PO₄ in toluene/water or Cs₂CO₃ in dioxane being commonly effective.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Add the palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (e.g., 10:1 v/v) to the desired concentration (e.g., 0.1 M).

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Ar-Br Ar-Br Oxidative\nAddition Oxidative Addition Ar-Br->Oxidative\nAddition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Lithium_Halogen_Exchange cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Electrophilic Quench Start 2-Bromo-5-fluoro-N,N- diisopropylbenzamide in THF Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi Cool->Add_nBuLi Stir Stir at -78 °C for 30 min Add_nBuLi->Stir Aryllithium Formation of Aryllithium Intermediate Stir->Aryllithium Add_Electrophile Add Electrophile (E+) Aryllithium->Add_Electrophile Warm Warm to RT Add_Electrophile->Warm Workup Aqueous Workup Warm->Workup Final_Product Functionalized Product Workup->Final_Product Purification

Sources

Methodological & Application

Utilizing 2-bromo-5-fluoro-N,N-diisopropylbenzamide in Suzuki-Miyaura Coupling Reactions: A Guide to Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract The Suzuki-Miyaura reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This guide focuses on a particularly challenging yet valuable substrate: 2-bromo-5-fluoro-N,N-diisopropylbenzamide. The presence of a bulky N,N-diisopropylbenzamide group ortho to the bromine atom introduces significant steric hindrance, which can impede the reaction and necessitate carefully optimized conditions.[4][5] This document provides a detailed exploration of the mechanistic considerations, a robust experimental protocol, optimization strategies, and troubleshooting advice tailored to this substrate class. It is intended for researchers, chemists, and drug development professionals seeking to successfully incorporate this versatile building block into complex molecular architectures.

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The efficacy of the Suzuki-Miyaura coupling stems from a palladium-catalyzed cycle that seamlessly connects an organohalide with an organoboron compound.[6] Understanding this mechanism is paramount to troubleshooting and optimizing reactions, especially with challenging substrates. The cycle is broadly composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The cycle initiates with the insertion of a low-valent palladium(0) complex into the carbon-bromine bond of the aryl halide. This is often the rate-determining step and results in a palladium(II) intermediate.[7] For this compound, the steric bulk of the ortho-amide group can significantly hinder this step.[8]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer.[9][10]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the two organic fragments previously attached to the palladium center. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAd Oxidative Addition Pd0->OxAd PdII_Aryl Ar-Pd(II)Ln-X OxAd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)Ln-R Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAd BoronicAcid R-B(OH)₂ (Boronic Acid) + Base BoronicAcid->Transmetal

Caption: The palladium-catalyzed Suzuki-Miyaura reaction cycle.

The Challenge: Overcoming Steric Hindrance

The primary obstacle in the Suzuki coupling of this compound is the steric shield created by the diisopropylamide group. This bulkiness directly impacts the catalytic cycle in two main ways:

  • Impeding Oxidative Addition: The palladium catalyst must approach the C-Br bond to initiate the reaction. The bulky ortho group can physically block this approach, raising the activation energy for this critical step.[4][8]

  • Slowing Reductive Elimination: For the final C-C bond to form, the two organic groups on the palladium center must be positioned cis to one another. Steric clash between a bulky ortho-substituent and the other aryl group can disfavor the necessary conformation for efficient reductive elimination.[4]

To overcome these barriers, the choice of ligand is crucial. Modern catalyst systems for sterically demanding couplings rely on bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[11][12][13] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[13] Furthermore, their electron-donating nature enhances the rate of both oxidative addition and reductive elimination.[4]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Materials & Reagents
ReagentM.W.Amount (1.0 mmol scale)Moles (mmol)Equivalents
This compound316.22316 mg1.01.0
Arylboronic Acid--1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7218.3 mg0.020.02 (4 mol% Pd)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.5132.8 mg0.080.08
Potassium Phosphate (K₃PO₄), anhydrous212.27637 mg3.03.0
1,4-Dioxane, anhydrous-5 mL--
Water, degassed-1 mL--
Experimental Workflow

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Add solids to a dry Schlenk flask: - Aryl Halide - Boronic Acid - K₃PO₄ B Add catalyst system: - Pd₂(dba)₃ - SPhos Ligand A->B C Seal flask with a septum B->C D Evacuate and backfill flask with Argon/Nitrogen (3x) C->D E Add anhydrous dioxane and degassed water via syringe D->E F Heat reaction mixture to 100 °C with vigorous stirring E->F G Monitor reaction progress by TLC or LC-MS (8-24 h) F->G H Cool to room temperature G->H I Quench with water and dilute with Ethyl Acetate H->I J Separate layers, extract aqueous phase with Ethyl Acetate I->J K Combine organic layers, wash with brine, dry over Na₂SO₄ J->K L Concentrate in vacuo K->L M Purify by flash column chromatography L->M N Characterize pure product (NMR, MS, etc.) M->N

Caption: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous potassium phosphate (3.0 eq).

  • Catalyst Addition: In the open air, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 8 mol%).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS by periodically taking small aliquots.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Optimization of Reaction Parameters

For challenging couplings, systematic optimization is key. The following parameters are critical for achieving high yields.

ParameterOptionsRationale and Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes (precatalysts).Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective choices that form the active Pd(0) species in situ. Using air-stable precatalysts can improve reproducibility but may be more expensive.[14]
Ligand Buchwald Ligands: SPhos, XPhos, RuPhos. NHC Ligands: IPr, IMes.This is the most critical variable. For sterically hindered substrates, bulky and electron-rich ligands are essential.[12][13] SPhos is an excellent starting point due to its proven efficacy in a wide range of challenging couplings.[12][13] XPhos offers even greater steric bulk and may be beneficial for extremely hindered partners.
Base K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK.A strong, non-nucleophilic base is generally required. K₃PO₄ is a reliable and widely used choice.[15] Cs₂CO₃ is more soluble and can sometimes accelerate the reaction but is more costly. Stronger bases like t-BuOK can be effective but may promote side reactions.[11]
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O.A polar, aprotic solvent is typically used, often with a small amount of water to help dissolve the base and facilitate the formation of the boronate species. 1,4-Dioxane is a very common and effective choice.
Temperature 80 - 110 °CHigher temperatures are often necessary to overcome the activation energy for oxidative addition with hindered substrates. However, excessive heat can lead to decomposition or side reactions like protodeboronation.[16]

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination). 2. Insufficient temperature. 3. Poor choice of ligand/base.1. Ensure thorough degassing of solvents and the reaction vessel. 2. Increase reaction temperature in 10 °C increments. 3. Screen alternative ligands (e.g., switch from SPhos to XPhos) or a stronger base (e.g., from K₃PO₄ to Cs₂CO₃).
Protodeboronation The boronic acid is replaced by a hydrogen atom before coupling. Often caused by excess water, high temperature, or prolonged reaction times.1. Use anhydrous solvents and freshly dried base. 2. Minimize the amount of water in the solvent mixture. 3. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Homocoupling of Boronic Acid Formation of R-R from R-B(OH)₂. Can be promoted by oxygen.Ensure the reaction is maintained under a strictly inert atmosphere throughout the heating process.
Formation of Des-bromo Starting Material The aryl bromide is reduced to Ar-H. Can occur if the catalyst system promotes hydrodehalogenation.This is less common but can happen. Trying a different ligand or palladium source may alter the reaction pathway and minimize this side product.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a formidable but surmountable synthetic challenge. Success hinges on recognizing and addressing the steric impediment posed by the ortho-amide substituent. By employing robust catalyst systems featuring bulky, electron-rich phosphine ligands, carefully selecting the base and solvent, and maintaining a rigorously inert atmosphere, researchers can effectively utilize this valuable building block to construct complex biaryl structures relevant to pharmaceutical and materials science discovery.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Almeida, A., & Rodrigues, F. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(5746-5765).
  • Singh, D., et al. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
  • Eastgate, M. D., et al. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • Zafar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.
  • Tu, T., et al. (2012).
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
  • Sedghi, R., et al. (n.d.). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry.
  • Smith, C., et al. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.
  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Barder, T. E., et al. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
  • Walker, S. D., et al. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Request PDF.

Sources

Harnessing Palladium Catalysis for the N-Arylation of Amines with 2-bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the N-aryl amide moiety is a prevalent structural motif.[1] The Buchwald-Hartwig amination reaction stands as a premier method for achieving this transformation, offering broad substrate scope and functional group tolerance.[2][3][4] This guide provides a detailed experimental protocol and scientific rationale for the N-arylation of amine nucleophiles using 2-bromo-5-fluoro-N,N-diisopropylbenzamide as the arylating agent. We will delve into the mechanistic underpinnings of the palladium-catalyzed reaction, explore critical parameters for optimization, and present a robust, step-by-step procedure designed for adaptability and success in a research and development setting.

Scientific Foundation: The Buchwald-Hartwig Amination

The N-arylation of an amine with this compound is a cross-coupling reaction that hinges on a palladium catalyst to orchestrate the formation of a new C-N bond. The generally accepted mechanism, the Buchwald-Hartwig catalytic cycle, provides the framework for understanding and optimizing this transformation.[3][5][6]

The Catalytic Cycle Explained: The reaction is initiated by an active Pd(0) species, which is typically generated in situ from a palladium(II) precatalyst.

  • Oxidative Addition: The cycle begins when the electron-rich Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[2][6] The electron-withdrawing fluorine atom on the aromatic ring can influence the rate of this step.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[6]

  • Reductive Elimination: This final, crucial step involves the formation of the desired C-N bond, yielding the N-arylated product. The Pd(0) catalyst is simultaneously regenerated, allowing it to re-enter the catalytic cycle.[2][5] Sterically bulky ligands are known to accelerate this step.[7]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Aryl Halide Complex (Ar)(Pd)L_n(X) Pd0->OxAdd Oxidative Addition Amido Pd(II) Amido Complex (Ar)(Pd)L_n(NR'R'') OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (N-Arylated Product) Amido->Product ArylHalide Ar-X (2-bromo-5-fluoro-N,N- diisopropylbenzamide) ArylHalide->OxAdd Amine HNR'R'' (Amine Nucleophile) Amine->Amido Base Base Base->Amido H-Base⁺

Caption: The catalytic cycle for the palladium-catalyzed N-arylation.

Optimizing the Reaction: A Guide to Key Parameters

The success of the N-arylation is highly dependent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent. The specific amine nucleophile used will dictate the optimal combination.

ParameterRole & Scientific RationaleRecommended Starting Points for this compound
Palladium Precatalyst The source of the active Pd(0) catalyst. Precatalysts are air-stable Pd(II) sources that are reduced in situ. Modern precatalysts are designed for rapid, efficient generation of the active catalyst, often leading to lower catalyst loadings and milder conditions.[8]Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) • Pd(OAc)₂ (Palladium(II) acetate) • Buchwald Precatalysts (e.g., G3 or G4 palladacycles) for challenging couplings.
Ligand The "steering wheel" of the reaction. Bulky, electron-rich phosphine ligands are essential.[7] They stabilize the palladium center, increase its electron density to promote oxidative addition, and their steric bulk facilitates the final reductive elimination step.[7][9] The choice of ligand is the most critical factor for success.[8][10]For Primary/Secondary Aliphatic Amines: RuPhos, XPhos, tBuXPhos. These are highly general and effective.[8] • For Amides/Carbamates: tBuBrettPhos or JackiePhos are specifically designed for these less nucleophilic partners.[2][11][12] • Bidentate Ligands: Xantphos can be effective, particularly with aryl bromides and iodides.[3][13]
Base Required to deprotonate the amine nucleophile, generating the active palladium-amido intermediate. The base strength must be matched to the pKa of the N-H bond. Weaker bases may be used for more acidic nucleophiles, while stronger bases are needed for aliphatic amines.NaOtBu (Sodium tert-butoxide): A strong, non-nucleophilic base, highly effective for many amines. • K₃PO₄ or Cs₂CO₃ : Weaker bases, often used for coupling with more sensitive substrates or amides.[11] • LHMDS : A strong, soluble base useful for achieving proton tolerance.[2]
Solvent Anhydrous, aprotic solvents are required to prevent quenching of the base and catalyst deactivation. The choice can influence reaction rates and solubility.TolueneDioxaneTetrahydrofuran (THF)

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the N-arylation of a generic amine nucleophile with this compound. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Experimental_Workflow start Start: Prepare Reaction Vessel setup 1. Add Solids (Aryl Bromide, Base, Pd Precatalyst, Ligand) start->setup inert 2. Seal & Purge (Evacuate and backfill with N₂/Ar 3 times) setup->inert add_liquids 3. Add Liquids (Anhydrous Solvent, Amine Nucleophile) inert->add_liquids reaction 4. Heat & Stir (Set to desired temp, e.g., 80-110 °C) add_liquids->reaction monitor 5. Monitor Progress (TLC or LC-MS analysis of aliquots) reaction->monitor monitor->reaction Continue if incomplete workup 6. Quench & Work-up (Cool, dilute, filter, extract with organic solvent) monitor->workup Upon completion purify 7. Purify Product (Flash Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A generalized workflow for the N-arylation experiment.

Materials & Reagents
  • This compound (1.0 equiv)

  • Amine Nucleophile (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 - 2.0 equiv)

  • Anhydrous Toluene (or Dioxane)

  • Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the phosphine ligand, the palladium precatalyst, and the base. The order of addition for solids is generally not critical.

  • Inerting the Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Liquids: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene) via syringe. If the amine nucleophile is a liquid, add it via syringe. If it is a solid, it can be added in Step 1.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the prescribed time (typically 8-24 hours).

  • Monitoring Progress: The reaction can be monitored by periodically taking a small aliquot (under inert atmosphere), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Extraction: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with additional solvent. Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.

Safety & Handling

  • Palladium Catalysts: Palladium compounds can be toxic and are often flammable solids, especially palladium on carbon.[14][15] Handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[16][17]

  • Organobromine Compounds: These compounds can be irritants. Avoid skin and eye contact.

  • Bases: Sodium tert-butoxide is corrosive and moisture-sensitive. Handle under an inert atmosphere and prevent contact with skin.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always handle them in a fume hood.

  • Inert Atmosphere: Ensure all procedures involving catalysts and anhydrous reagents are performed under a properly maintained inert atmosphere to prevent reaction failure and potential safety hazards.[18]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure). 2. Insufficiently strong base. 3. Incorrect ligand for the substrate. 4. Low reaction temperature.1. Ensure rigorous inert atmosphere technique. Use a fresh catalyst source. 2. Switch to a stronger base (e.g., K₃PO₄ → NaOtBu). 3. Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos). 4. Increase the temperature in 10 °C increments.
Formation of Hydrodehalogenated Side Product The aryl bromide is reduced to the corresponding arene. This can occur via β-hydride elimination if the amine has β-hydrogens, or from trace water.1. Use a more sterically hindered ligand to favor reductive elimination.[3] 2. Ensure all reagents and solvents are scrupulously dry.
Formation of Diarylated Amine (for Primary Amines) The product of the first N-arylation reacts again.1. Use a bulkier ligand to sterically hinder the second coupling.[19][20] 2. Use a slight excess of the primary amine. 3. Consider using an ammonia equivalent if the primary aniline is the target.[19][20]

References

  • The general mechanism of the Pd-catalyzed N-arylation reaction. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Université de Toulouse. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, ACS Publications. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar. [Link]

  • Standard Operating Procedure for Palladium. University of California, Santa Barbara. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Synthesis of Primary Benzamides from Aryl Bromides via a Cyanation and Hydration Sequence. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. Stanford Advanced Materials. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • PALLADIUM 5% ON CHARCOAL ACTIVATED Safety Data Sheet. Sdfine. [Link]

  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]

  • (PDF) N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. ResearchGate. [Link]

Sources

Application Notes & Protocols: 2-Bromo-5-fluoro-N,N-diisopropylbenzamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: A Trifunctional Linchpin for Complex Molecule Synthesis

In the landscape of modern synthetic chemistry, particularly within medicinal and materials science, the strategic value of a molecular building block is defined by its functional versatility and predictable reactivity. 2-Bromo-5-fluoro-N,N-diisopropylbenzamide (CAS No. 951884-15-4) has emerged as a preeminent example of such a scaffold. Its structure is a masterclass in synthetic design, presenting three distinct and orthogonally addressable functional handles on a single aromatic core.

This guide provides an in-depth exploration of this compound's synthetic utility, moving beyond mere procedural steps to elucidate the underlying principles and rationale that govern its application. For the researcher, this molecule is not just a reagent, but a strategic tool for the regioselective construction of highly substituted benzamide derivatives.

The three key functional elements are:

  • The N,N-diisopropylbenzamide Moiety: This is not merely an amide but one of the most powerful Directed Metalation Groups (DMGs) known in organic synthesis.[1][2][3] Its ability to chelate organolithium reagents facilitates highly regioselective deprotonation and subsequent functionalization at the C6 position.

  • The Bromine Atom (C2): Positioned at C2, this halogen serves as a robust and reliable handle for a vast array of palladium-catalyzed cross-coupling reactions, enabling the formation of critical carbon-carbon and carbon-heteroatom bonds.[4][5][6]

  • The Fluorine Atom (C5): The presence of fluorine is of paramount importance in drug discovery. It can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this building block particularly attractive for pharmaceutical development.

This document serves as a technical manual, providing detailed, field-proven protocols for the two primary modes of reactivity: Directed ortho-Metalation (DoM) and Palladium-Catalyzed Cross-Coupling.

Chapter 1: Directed ortho-Metalation (DoM) for Regioselective C6-Functionalization

Principle & Scientific Rationale

Directed ortho-Metalation (DoM) is a powerful technique that circumvents the limitations of classical electrophilic aromatic substitution by achieving unparalleled regioselectivity.[2][7] The N,N-diisopropylbenzamide group is the cornerstone of this process.

Causality of the Reaction: The mechanism hinges on a phenomenon known as the Complex Induced Proximity Effect (CIPE). The Lewis basic carbonyl oxygen of the amide group coordinates strongly with the Lewis acidic lithium ion of an organolithium base, such as n-butyllithium (n-BuLi).[8] This brings the highly basic alkyl anion into close proximity with the protons ortho to the amide. Since the C2 position is already occupied by the bromine atom, deprotonation occurs exclusively at the C6 position. This generates a stabilized aryllithium intermediate, poised for reaction with a wide range of electrophiles.

Why the N,N-diisopropyl Group? The choice of the bulky isopropyl substituents on the nitrogen atom is a critical design feature. Their steric hindrance effectively shields the electrophilic carbonyl carbon from nucleophilic attack by the organolithium base, a common side reaction with less hindered amides. This ensures that the reaction proceeds cleanly via deprotonation rather than addition.[1]

Experimental Workflow & Visualization

The general workflow for a DoM reaction is a sequential, one-pot process that requires stringent anhydrous and inert conditions to succeed.

DoM_Workflow sub Substrate (this compound) in dry THF base Addition of n-BuLi (-78 °C, Inert Atm.) sub->base 1. intermediate Formation of C6-Lithiated Species base->intermediate 2. quench Electrophilic Quench (e.g., I₂, DMF, R-CHO) intermediate->quench 3. product Workup & Purification quench->product 4. final C6-Functionalized Product product->final 5.

Caption: General workflow for Directed ortho-Metalation (DoM).

Detailed Protocol: Synthesis of 2-Bromo-5-fluoro-6-iodo-N,N-diisopropylbenzamide

This protocol details the introduction of an iodine atom at the C6 position, creating a new handle for subsequent cross-coupling reactions.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Iodine (I₂) (1.2 equiv) dissolved in anhydrous THF

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe and stir until all solid has dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Litihiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

  • Electrophilic Quench: Slowly add the solution of iodine (1.2 equiv) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.

  • Warming & Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-5-fluoro-6-iodo-N,N-diisopropylbenzamide.

Data Presentation: Scope of Electrophiles

The true power of the DoM strategy lies in the wide variety of electrophiles that can be used to trap the aryllithium intermediate.

ElectrophileReagentResulting Functional Group at C6
IodinationI₂-I
FormylationN,N-Dimethylformamide (DMF)-CHO
CarboxylationCO₂ (gas)-COOH
HydroxymethylationParaformaldehyde-CH₂OH
BorylationTriisopropyl borate-B(OiPr)₂
SilylationTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃

Chapter 2: Palladium-Catalyzed Cross-Coupling at the C2-Bromo Position

The carbon-bromine bond at the C2 position is a versatile functional handle for constructing more complex molecular architectures through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

2.1.1 Principle & Rationale

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[6][9]

The Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate to form a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency.

2.1.2 Visualization of the Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar¹)X pd0->pd_complex Oxidative Addition ox_add Oxidative Addition ar1_pd_ar2 L₂Pd(II)(Ar¹)(Ar²) pd_complex->ar1_pd_ar2 Transmetalation transmetal Transmetalation ar2_b Ar²B(OR)₃⁻ ar1_pd_ar2->pd0 Reductive Elimination red_elim Reductive Elimination product Ar¹-Ar² center start_point Ar¹-X boronic_point Ar²B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.1.3 Detailed Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid

Materials & Reagents:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The mixture should be approximately 0.1-0.2 M in the substrate.

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Heating: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

2.2.1 Principle & Rationale

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical transformation in the synthesis of countless pharmaceuticals.[4][10][11] The catalytic cycle is analogous to the Suzuki coupling but involves an amine nucleophile.[4][12]

Key Considerations:

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine (or the N-H bond in the intermediate Pd-complex) without competing as a nucleophile.[13]

  • Ligand Choice: Ligands such as Xantphos or BINAP are often employed to facilitate the crucial reductive elimination step, which can be challenging for C-N bond formation.

2.2.2 Visualization of the Catalytic Cycle

Buchwald_Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar¹)X pd0->pd_complex Oxidative Addition amine_coord L₂Pd(II)(Ar¹)(HNR¹R²)⁺X⁻ pd_complex->amine_coord Amine Coordination amido_complex L₂Pd(II)(Ar¹)(NR¹R²) amine_coord->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar¹-NR¹R² start_point Ar¹-X amine_point HNR¹R² base_point Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

2.2.3 Detailed Protocol: Coupling with Morpholine

Materials & Reagents:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.015 equiv), Xantphos (0.03 equiv), and NaOt-Bu (1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv). Seal the tube, remove it from the glovebox (if used), and add anhydrous toluene followed by morpholine (1.2 equiv) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the resulting crude material by flash column chromatography to obtain the desired product.

Chapter 3: Advanced Strategy: Sequential Functionalization

The true elegance of this compound lies in its potential for sequential, regioselective functionalization. A synthetic chemist can leverage both primary modes of reactivity to build molecular complexity in a controlled manner. For example, one could first perform a Suzuki coupling at the C2 position to install a key biaryl moiety, then use the still-present amide DMG to direct a second, different functional group to the C6 position via DoM.

Sequential_Synth start Starting Material (2-Br, 5-F) step1 Suzuki Coupling (at C2) start->step1 intermediate Intermediate (2-Aryl, 5-F) step1->intermediate step2 DoM & Quench (at C6) intermediate->step2 final Di-functionalized Product (2-Aryl, 5-F, 6-E) step2->final

Caption: A potential sequential functionalization pathway.

This two-step approach provides a powerful and convergent route to complex, highly decorated aromatic scaffolds that would be difficult to access through traditional methods.

Physicochemical Properties

PropertyValue
CAS Number 951884-15-4[14][15]
Molecular Formula C₁₃H₁₇BrFNO
Molecular Weight 302.18 g/mol
Appearance Off-white to white solid
Purity ≥97%

Safety & Handling

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for complete hazard information before use.

  • Organolithium reagents are pyrophoric and must be handled with extreme care under strictly anhydrous and inert conditions.

References

  • ChemWhat. This compound CAS#: 951884-15-4. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • Eureka. Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. [Link]

  • Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • National Institutes of Health. 2-Bromo-5-fluorobenzaldehyde. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. [Link]

  • Google Patents. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Grokipedia. Directed ortho metalation. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PubChem. 2-Bromo-5-fluorobenzotrifluoride. [Link]

  • ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Bromo-5-fluorobenzaldehyde: Your Key to Advanced Chemical Synthesis. [Link]

Sources

The Strategic Application of Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluoro-N,N-diisopropylbenzamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The palladium-catalyzed cross-coupling of aryl halides represents a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1] Among the vast array of available building blocks, 2-bromo-5-fluoro-N,N-diisopropylbenzamide has emerged as a particularly valuable substrate. Its strategic substitution pattern, featuring a reactive bromine atom for facile palladium insertion, a fluorine atom for modulating pharmacokinetic properties, and a sterically demanding diisopropylamide group to direct metallation and prevent unwanted side reactions, makes it a highly sought-after intermediate in the synthesis of complex molecular architectures. This is particularly evident in the development of targeted therapeutics, such as poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown significant promise in the treatment of certain cancers.[2][3][4]

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. The protocols herein are grounded in established methodologies and offer a robust starting point for reaction optimization and library synthesis.

Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of palladium-catalyzed cross-coupling reactions lies in a well-defined catalytic cycle. While variations exist depending on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the fundamental steps remain broadly consistent.[5][6]

A generalized catalytic cycle for a Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction, is depicted below.[7] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[8][9]

Suzuki Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal R-B(OR)2, Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-R RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Organoboron R-B(OR)2 (Boronic Acid/Ester) Organoboron->Transmetal Base Base Base->Transmetal

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[6][10]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.[7][11]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][10]

The choice of ligands coordinated to the palladium center is crucial, as they influence the catalyst's stability, reactivity, and the efficiency of each step in the cycle.[12][13][14] Electron-rich and sterically hindered phosphine ligands, for instance, can enhance the rates of both oxidative addition and reductive elimination.[11][13]

Application Protocols

The following protocols provide detailed, step-by-step methodologies for common palladium-catalyzed cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, which are prevalent in many pharmaceutical agents.[7][15] This protocol describes a general procedure for the coupling of this compound with various arylboronic acids.

Reaction Scheme:

Materials:

ReagentMolar Equiv.
This compound1.0
Arylboronic acid1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))0.01 - 0.05
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)2.0 - 3.0
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene)-

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, and the base.[16][17]

  • Add the palladium catalyst.[17]

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by employing three freeze-pump-thaw cycles.[16]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).[16][17]

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]

  • Upon completion, cool the reaction mixture to room temperature.[16]

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.[16]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[18]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[17]

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants & Base B Add Catalyst A->B C Add Solvent B->C D Degas C->D E Heat & Stir D->E F Monitor Progress E->F G Cool & Quench F->G H Extract G->H I Dry & Concentrate H->I J Purify I->J

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[19][20] This reaction has broad applications in the synthesis of pharmaceuticals and other biologically active molecules.[21]

Reaction Scheme:

Materials:

ReagentMolar Equiv.
This compound1.0
Amine (Primary or Secondary)1.1 - 1.5
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)0.01 - 0.05
Ligand (e.g., XPhos, SPhos, BINAP)0.02 - 0.10
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)1.5 - 2.5
Anhydrous Solvent (e.g., Toluene, Dioxane)-

Procedure:

  • In a glovebox or under a counterflow of inert gas, add the palladium precatalyst and the ligand to a dry reaction vessel.

  • Add the base to the vessel.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[22][23] This reaction typically employs both a palladium catalyst and a copper(I) co-catalyst.[24]

Reaction Scheme:

Materials:

ReagentMolar Equiv.
This compound1.0
Terminal Alkyne1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)0.01 - 0.05
Copper(I) Iodide (CuI)0.02 - 0.10
Base (e.g., Triethylamine, Diisopropylamine)2.0 - 3.0
Anhydrous Solvent (e.g., THF, DMF)-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[1]

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.[1]

  • Heat the reaction mixture to the desired temperature (typically 40-80 °C) and stir until the starting material is consumed, as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and filter the mixture through a pad of celite, washing with an organic solvent such as ethyl acetate.[1]

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the residue by column chromatography to yield the desired arylalkyne.

Troubleshooting and Optimization

Table 1: Common Issues and Solutions in Palladium-Catalyzed Cross-Coupling Reactions

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, inappropriate base or solvent.Use a fresh catalyst, ensure thorough degassing, screen different bases and solvents. Consider a different palladium precatalyst or ligand.
Formation of Side Products Homocoupling of the boronic acid, dehalogenation of the aryl halide.Use a lower catalyst loading, adjust the stoichiometry of the reagents, or change the base. For Suzuki couplings, ensure the boronic acid is of high purity.
Difficulty in Purification Residual catalyst, closely eluting byproducts.Employ a palladium scavenger resin, or perform an additional aqueous wash. Optimize chromatographic conditions.
Inconsistent Yields Variability in reagent quality, moisture in the reaction.Use high-purity, anhydrous reagents and solvents. Ensure all glassware is thoroughly dried.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and highly versatile synthetic tool for the construction of complex organic molecules. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery and development to effectively utilize this valuable building block. By understanding the underlying reaction mechanisms and carefully controlling experimental parameters, scientists can efficiently generate diverse libraries of novel compounds for biological evaluation, accelerating the discovery of new therapeutic agents.

References

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 29 March 2025. [Link]

  • Buchwald, S. L. et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Vetticatt, M. J. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Chen, J. et al. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Parrinello, M. et al. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Hassan, J. et al. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Arkivoc. [Link]

  • Cabri, W. et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing), 22 January 2025. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • PubMed. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. [Link]

  • PubMed Central. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • PubMed. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PubMed Central. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. [Link]

  • PubMed Central. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • PubMed. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. [Link]

  • ResearchGate. The Sonogashira coupling reactions of aryl halides with phenylacetylene. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemical Communications (RSC Publishing). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. [Link]

  • DSpace@MIT. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]

  • EliScholar - Yale University. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]

  • Sci-Hub. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details advanced synthetic protocols for the transformation of 2-bromo-5-fluoro-N,N-diisopropylbenzamide into a diverse array of novel heterocyclic compounds. The strategic positioning of the bromo, fluoro, and N,N-diisopropylbenzamide functionalities on the aromatic scaffold makes this starting material a versatile precursor for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document provides researchers, scientists, and drug development professionals with detailed, field-proven methodologies, mechanistic insights, and practical guidance for leveraging this substrate in the synthesis of isoquinolones, 3-(imino)isoindolin-1-ones, and other valuable heterocyclic systems. The protocols herein are grounded in established and cutting-edge synthetic strategies, including Directed ortho-Metalation (DoM), palladium-catalyzed cyclizations, and cobalt-catalyzed annulations.

Introduction

The synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and drug discovery. These cyclic structures are privileged scaffolds found in a vast number of FDA-approved drugs and biologically active natural products. The starting material, this compound, offers a unique combination of reactive sites that can be selectively manipulated to achieve a range of synthetic outcomes. The N,N-diisopropylamide group serves as a powerful directing group for ortho-metalation, while the bromo substituent is an ideal handle for transition metal-catalyzed cross-coupling and cyclization reactions. The fluorine atom can modulate the electronic properties and metabolic stability of the final products, making it a desirable feature in many drug candidates.

This application note will explore three distinct and powerful synthetic strategies for the elaboration of this compound into complex heterocyclic frameworks. Each section will provide a detailed theoretical background, a step-by-step experimental protocol, and a discussion of the key experimental parameters.

Strategy 1: Directed ortho-Metalation (DoM) for the Synthesis of Fused Heterocycles

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings.[1][2][3] The N,N-diisopropylamide group in our starting material is a potent directing metalation group (DMG) that facilitates the deprotonation of the C6 position by a strong organolithium base.[4][5] The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new functionality, which can subsequently be used in cyclization reactions to form fused heterocyclic systems.

Mechanistic Rationale

The DoM process relies on the coordination of the organolithium base to the heteroatom of the DMG (in this case, the oxygen of the amide). This coordination brings the base into close proximity to the ortho-proton, leading to its selective abstraction and the formation of a stabilized aryllithium species. This intermediate can then undergo a variety of reactions, including addition to aldehydes, ketones, or nitriles, to install a side chain that can participate in a subsequent cyclization step.

DoM_Mechanism A Starting Material (this compound) C Aryllithium Intermediate A->C Deprotonation at C6 B Organolithium Base (e.g., n-BuLi, s-BuLi) B->C E Functionalized Intermediate C->E Electrophilic Quench D Electrophile (e.g., Aldehyde, Nitrile) D->E G Fused Heterocycle E->G Intramolecular Reaction F Cyclization (Acid or Base Catalyzed) F->G

Figure 1: General workflow for Directed ortho-Metalation followed by cyclization.

Experimental Protocol: Synthesis of a Dihydroisoquinolinone Derivative

This protocol describes the synthesis of a dihydroisoquinolinone derivative via a DoM reaction with an aldehyde, followed by an acid-catalyzed cyclization.

Step 1: Directed ortho-Metalation and Aldehyde Addition

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of sec-butyllithium (1.1 equiv, 1.4 M in cyclohexane) dropwise, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting deep-red solution at -78 °C for 1 hour.

  • Add a solution of the desired aldehyde (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding alcohol intermediate.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the purified alcohol intermediate (1.0 equiv) in glacial acetic acid (0.1 M).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired dihydroisoquinolinone.

Reagent MW Equivalents Amount (for 1 mmol scale)
This compound302.21 g/mol 1.0302 mg
sec-Butyllithium (1.4 M in cyclohexane)64.06 g/mol 1.10.79 mL
Benzaldehyde106.12 g/mol 1.2127 mg (0.12 mL)
Glacial Acetic Acid60.05 g/mol -10 mL
Concentrated Sulfuric Acid98.08 g/mol 0.05~5 mg (catalytic)

Table 1: Reagent table for the synthesis of a dihydroisoquinolinone derivative.

Strategy 2: Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of Isoquinolones

Palladium-catalyzed reactions are powerful tools for the formation of C-C and C-N bonds.[6][7] The bromo-substituent on this compound is an excellent handle for a variety of palladium-catalyzed transformations, including intramolecular cyclizations to form heterocyclic systems like isoquinolones.[8][9]

Mechanistic Rationale

A common approach involves an initial palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling with a terminal alkyne) to introduce a reactive handle. The resulting intermediate can then undergo an intramolecular cyclization, often catalyzed by the same or a different palladium catalyst, to form the desired heterocyclic product.

Pd_Catalyzed_Cyclization A Starting Material D Alkynylated Intermediate A->D B Terminal Alkyne B->D C Sonogashira Coupling (Pd(PPh₃)₄, CuI, Base) C->D F Isoquinolone Product D->F E Intramolecular Cyclization (Pd(OAc)₂, Ligand) E->F

Figure 2: Workflow for the synthesis of an isoquinolone via Sonogashira coupling and subsequent cyclization.

Experimental Protocol: Synthesis of a Substituted Isoquinolone

This protocol outlines a two-step sequence involving a Sonogashira coupling followed by a palladium-catalyzed intramolecular cyclization.

Step 1: Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous triethylamine (Et₃N, 2.0 equiv) and anhydrous THF (0.2 M).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the alkynylated intermediate.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • To a sealed tube, add the purified alkynylated intermediate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and a suitable ligand (e.g., P(o-tol)₃, 0.2 equiv).

  • Add a suitable solvent such as DMF or toluene (0.1 M).

  • Evacuate and backfill the tube with nitrogen.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired isoquinolone.

Reagent MW Equivalents Amount (for 1 mmol scale)
This compound302.21 g/mol 1.0302 mg
Terminal Alkyne (e.g., Phenylacetylene)102.14 g/mol 1.2123 mg (0.13 mL)
Pd(PPh₃)₄1155.56 g/mol 0.0558 mg
CuI190.45 g/mol 0.119 mg
Pd(OAc)₂224.49 g/mol 0.122 mg
P(o-tol)₃304.37 g/mol 0.261 mg

Table 2: Reagent table for the synthesis of a substituted isoquinolone.

Strategy 3: Cobalt-Catalyzed Cyclization with Carbodiimides for the Synthesis of 3-(Imino)isoindolin-1-ones

First-row transition metals, such as cobalt, are gaining prominence in catalysis due to their lower cost and unique reactivity. Cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides provides a direct route to 3-(imino)isoindolin-1-one derivatives, which are important scaffolds in medicinal chemistry.[10][11]

Mechanistic Rationale

The proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate.[11] This intermediate then undergoes nucleophilic addition of the amide to the carbodiimide, followed by C-C bond formation to generate the final product.

Co_Catalyzed_Cyclization A Starting Material D Aza-cobaltacycle Intermediate A->D B Carbodiimide E Nucleophilic Addition B->E C Co(dppe)Cl₂ Zn, Et₃N C->D D->E F 3-(Imino)isoindolin-1-one E->F

Figure 3: Proposed mechanism for the cobalt-catalyzed synthesis of 3-(imino)isoindolin-1-ones.

Experimental Protocol: Synthesis of a 3-(Imino)isoindolin-1-one Derivative
  • To an oven-dried Schlenk tube, add Co(dppe)Cl₂ (10 mol%), zinc powder (2.0 equiv), this compound (1.0 equiv), and the carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, 2.0 equiv).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous acetonitrile (CH₃CN, 0.3 M) and triethylamine (Et₃N, 3.0 equiv).

  • Seal the tube and heat the reaction mixture to reflux (approximately 82 °C) for 16 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(imino)isoindolin-1-one.

Reagent MW Equivalents/mol% Amount (for 0.5 mmol scale)
This compound302.21 g/mol 1.0151 mg
N,N'-Dicyclohexylcarbodiimide (DCC)206.33 g/mol 2.0206 mg
Co(dppe)Cl₂592.31 g/mol 10 mol%29.6 mg
Zinc Powder65.38 g/mol 2.065 mg
Triethylamine101.19 g/mol 3.0210 µL
Acetonitrile41.05 g/mol -1.5 mL

Table 3: Reagent table for the cobalt-catalyzed synthesis of a 3-(imino)isoindolin-1-one.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols and strategies detailed in this application note provide a robust foundation for researchers to explore the synthesis of isoquinolones, 3-(imino)isoindolin-1-ones, and other related heterocyclic systems. The judicious choice of synthetic strategy, whether it be Directed ortho-Metalation, palladium-catalyzed cyclization, or cobalt-catalyzed annulation, allows for the targeted construction of complex molecular architectures with significant potential in drug discovery and materials science.

References

  • Wikipedia. Directed ortho metalation. [Link]

  • Sequencing palladium-catalyzed cycloisomerization cascades in a synthesis of the gelsemine core - PMC - NIH. [Link]

  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. [Link]

  • Directed (ortho) Metallation - University of Liverpool. [https://www.liverpool.ac.uk/media/livacuk/chemistry/teaching/ WARREN,Group,1,lectures,1-2.pdf]([Link] WARREN,Group,1,lectures,1-2.pdf)

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC - NIH. [Link]

  • Directed ortho metalation - Grokipedia. [Link]

  • Isoquinolone synthesis - Organic Chemistry Portal. [Link]

  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones - MDPI. [Link]

  • Palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides under aerobic conditions - PubMed. [Link]

  • Palladium-catalyzed intramolecular cyclization of ynamides: synthesis of 4-halo-oxazolones - PubMed. [Link]

  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones - ResearchGate. [Link]

  • Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis - Chemical Society Reviews (RSC Publishing). [Link]

Sources

reaction of 2-bromo-5-fluoro-N,N-diisopropylbenzamide with organometallic reagents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 2-Bromo-5-fluoro-N,N-diisopropylbenzamide via Organometallic Reagents

Abstract

This technical guide provides an in-depth exploration of the reaction pathways available for the functionalization of this compound, a versatile building block in modern medicinal and materials chemistry. The strategic positioning of the bromine atom, the fluorine atom, and the robust N,N-diisopropylbenzamide directing group offers multiple, orthogonal handles for molecular elaboration. This document details field-proven protocols for lithium-halogen exchange, Grignard formation, and various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices, mechanistic underpinnings, and troubleshooting insights are discussed to empower researchers, scientists, and drug development professionals in leveraging this substrate for complex molecule synthesis.

Introduction: The Strategic Value of the Substrate

This compound is a highly valuable synthetic intermediate. Its utility stems from the convergence of three key structural features:

  • Aryl Bromide : A versatile functional group that serves as a prime handle for a wide array of transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions.[1]

  • N,N-diisopropylbenzamide : This bulky amide is an exceptionally powerful Directed Metalation Group (DMG).[2][3] In the absence of the bromine, it would reliably direct an organolithium base to deprotonate the C6 position, enabling regioselective functionalization.[4][5] While halogen-metal exchange typically outpaces directed ortho-metalation (DoM) at the C-Br bond, the presence of the DMG remains crucial for substrate stability and influencing reactivity.

  • Aryl Fluoride : The fluorine atom imparts unique electronic properties and is a common feature in many modern pharmaceuticals, enhancing metabolic stability and binding affinity.

The strategic combination of these groups allows for sequential and site-selective modifications, making this scaffold an attractive starting point for the synthesis of complex, polysubstituted aromatic compounds.[6]

Reaction Pathways and Core Mechanisms

The primary reactive site for organometallic reagents on this substrate is the carbon-bromine bond. The following sections detail the most critical transformations, providing both mechanistic context and practical, step-by-step protocols.

G cluster_0 Metal-Halogen Exchange cluster_1 Palladium-Catalyzed Cross-Coupling A This compound B Aryllithium Intermediate A->B  n-BuLi or t-BuLi  THF, -78 °C C Grignard Reagent A->C  Mg or i-PrMgCl  THF D Cross-Coupling Products A->D  Pd Catalyst, Base  (Suzuki, Buchwald-Hartwig, Sonogashira) E Electrophilic Quench (e.g., CO2, R-CHO, DMF) B->E C->E F C-C, C-N, C-O, C-S Bond Formation D->F

Figure 1: Key reaction pathways for the functionalization of this compound.

Lithium-Halogen Exchange: Generating the Aryllithium Nucleophile

Lithium-halogen exchange is an exceptionally rapid and efficient method for converting the aryl bromide into a potent aryllithium nucleophile.[7] The reaction is kinetically controlled and typically proceeds much faster than competing processes like nucleophilic addition to the amide or directed ortho-metalation, especially at low temperatures.[7][8]

Mechanism Insight: The reaction is believed to proceed through a nucleophilic attack of the organolithium reagent (e.g., n-BuLi) on the bromine atom, forming a transient "ate-complex".[7][8] This intermediate then collapses to furnish the more stable aryllithium and the corresponding alkyl halide. The equilibrium favors the formation of the aryllithium because the sp²-hybridized carbanion is more stable than the sp³-hybridized carbanion of the alkyllithium reagent.

G reagents Ar-Br + R-Li ate_complex [ Ar-Br(Li)-R ]⁻ reagents->ate_complex Fast, Reversible products Ar-Li + R-Br ate_complex->products Formation of more stable carbanion

Figure 2: Simplified mechanism of lithium-halogen exchange via an "ate-complex".

Protocol 3.1: Generation and Electrophilic Quench of the Aryllithium Species

This protocol describes the formation of the aryllithium intermediate followed by quenching with an electrophile, using N,N-dimethylformamide (DMF) as an example to synthesize the corresponding aldehyde.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Litiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30 minutes. The solution may change color, indicating the formation of the aryllithium species.

  • Electrophilic Quench: Add anhydrous DMF (1.5 equiv) dropwise. The reaction is often exothermic; maintain the temperature at -78 °C during the addition.

  • Warming and Quench: After stirring for an additional 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Scientist's Note: Strictly anhydrous conditions are paramount for success. Organolithium reagents are potent bases and will be quenched by trace amounts of water.[9] The low temperature (-78 °C) is critical to prevent side reactions, such as the aryllithium intermediate reacting with the newly formed alkyl bromide byproduct or undergoing undesired rearrangements.[10]

ElectrophileProduct Functional Group
Carbon Dioxide (CO₂)Carboxylic Acid
Aldehydes/KetonesSecondary/Tertiary Alcohol
N,N-Dimethylformamide (DMF)Aldehyde
Iodine (I₂)Aryl Iodide
Chlorotrimethylsilane (TMSCl)Silylated Arene

Table 1: Common electrophiles for trapping the aryllithium intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an ideal electrophilic partner for a host of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C, C-N, and C-O bonds in modern synthesis.[1][11]

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(Br)Ln pd0->pd2_complex Oxidative Addition transmetal Ar-Pd(II)(R)Ln pd2_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-R product->transmetal arbr Ar-Br arbr->pd2_complex boronic R-B(OH)₂ boronic->pd2_complex base Base base->pd2_complex

Figure 3: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond.[12] Its operational simplicity and high functional group tolerance make it a workhorse in drug discovery.[13][14]

Protocol 4.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Setup: To a reaction vial, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (to approx. 0.2 M concentration of the aryl bromide).

  • Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heating: Place the vial in a preheated heating block at 90 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Boronic Acid/EsterCatalystBaseYield Range (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃85-95
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃80-90
Thiophene-3-boronic acidXPhos Pd G3K₃PO₄75-88
Methylboronic acidRuPhos Pd G3Cs₂CO₃60-75

Table 2: Representative conditions and outcomes for Suzuki-Miyaura couplings. (Yields are illustrative and substrate-dependent).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[11][15] This reaction has revolutionized the synthesis of anilines and related compounds.[16]

Protocol 4.2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Setup: In a glovebox, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.05 equiv), and NaOtBu (1.4 equiv) to an oven-dried vial.

  • Reagent Addition: Outside the glovebox, add this compound (1.0 equiv), anhydrous toluene, and morpholine (1.2 equiv) under a nitrogen atmosphere.

  • Heating: Seal the vial and heat the mixture to 100 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Washing and Concentration: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the resulting crude material via column chromatography.

Scientist's Note: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often required to facilitate the reductive elimination step.[17] Strong, non-nucleophilic bases like NaOtBu are necessary to deprotonate the amine and generate the active nucleophile.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes by reacting the aryl bromide with a terminal alkyne.[18] The reaction is typically co-catalyzed by palladium and copper(I).[19]

Protocol 4.3: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous THF

Procedure:

  • Setup: To a reaction flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

  • Solvent and Reagents: Add anhydrous THF, triethylamine (3.0 equiv), and phenylacetylene (1.2 equiv).

  • Degassing: Degas the mixture with a stream of argon for 10 minutes.

  • Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Work-up: Once complete, filter the reaction mixture through celite to remove solids, washing with ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Scientist's Note: The Sonogashira reaction must be performed under an inert atmosphere as oxygen can cause homocoupling of the alkyne (Glaser coupling). Triethylamine acts as both the base and a solvent. Copper-free Sonogashira protocols exist and can be beneficial for sensitive substrates where copper toxicity is a concern.[20]

Conclusion

This compound is a substrate of significant synthetic potential. Mastery of the organometallic transformations detailed in this guide—lithium-halogen exchange for generating potent nucleophiles and a suite of robust palladium-catalyzed cross-couplings—provides the modern chemist with a powerful toolkit for rapid analog synthesis and the construction of complex molecular architectures. The protocols and insights provided herein serve as a validated starting point for further exploration and innovation in drug discovery and materials science.

References

  • Wikipedia. Metal–halogen exchange. [Link]

  • Guo, Z. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. CCME@PKU. [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Grokipedia. Directed ortho metalation. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • Reich, H. J. et al. lithium halogen exchange #1 revised. [Link]

  • Chemistry Stack Exchange. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Google Patents. (2013). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • University of Southampton. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]

  • Chem-Impex. 2-Bromo-5-fluorobenzotrifluoride. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. (2021). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Google Patents. (2017). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Professor Dave Explains. (2019). Organolithium Reagents. YouTube. [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Benzamide Moiety in 2-Bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the chemical modification of the benzamide moiety in 2-bromo-5-fluoro-N,N-diisopropylbenzamide. This versatile building block is a cornerstone in synthetic programs targeting pharmaceuticals and advanced materials, owing to its unique substitution pattern and the powerful directing capabilities of the N,N-diisopropylamide group. We present detailed protocols for two primary transformations of the amide functional group itself: reduction to a benzylamine and hydrolysis to a benzoic acid. Furthermore, we explore the amide's pivotal role as a potent Directed ortho-Metalation Group (DoM), enabling regioselective functionalization of the aromatic ring. Each section elucidates the underlying chemical principles, provides field-proven, step-by-step protocols, and outlines methods for product validation, ensuring scientific rigor and reproducibility.

Introduction: The Strategic Importance of this compound

This compound is not merely a synthetic intermediate; it is a strategically designed molecule for complex molecular construction. Its utility stems from several key features:

  • Orthogonal Reactive Sites: The presence of bromine and fluorine atoms on the aromatic ring allows for selective, sequential cross-coupling reactions. In palladium-catalyzed processes like Suzuki or Buchwald-Hartwig couplings, the C-Br bond is significantly more reactive than the C-F bond, enabling predictable, stepwise elaboration of the aromatic core.[1][2][3]

  • The N,N-Diisopropylbenzamide Moiety: This functional group serves a dual purpose. Firstly, its steric bulk effectively prevents nucleophilic attack by organometallic reagents at the carbonyl carbon. Secondly, and more importantly, it is one of the most powerful Directed ortho-Metalation Groups (DMGs) in modern synthesis.[4][5] It complexes with organolithium bases to direct deprotonation specifically to the C6 position, providing a nucleophilic handle for the introduction of a wide array of electrophiles.

This guide focuses on derivatization strategies centered on the benzamide group itself, transforming it into other key functionalities or leveraging its directing power.

Protocol I: Reduction of the Amide to (2-Bromo-5-fluorobenzyl)diisopropylamine

The reduction of a tertiary amide to its corresponding tertiary amine is a fundamental transformation for accessing the benzylamine scaffold, a prevalent motif in pharmacologically active compounds. Due to the low electrophilicity of the amide carbonyl, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) remains the reagent of choice for its efficacy and reliability in this conversion.[6]

Causality of Experimental Design: The protocol employs an excess of LiAlH₄ to ensure complete reduction. The reaction is conducted in an anhydrous ethereal solvent like Tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent. The procedure involves a "reverse addition" of the amide solution to the LiAlH₄ slurry to maintain a high concentration of the hydride, minimizing potential side reactions. A carefully controlled Fieser workup is used to safely quench the excess LiAlH₄ and precipitate aluminum salts, facilitating product isolation.

Workflow for Amide Reduction

A Setup: LiAlH₄ in anhydrous THF under N₂ at 0 °C B Slow addition of This compound in THF A->B Step 1 C Reaction: Stir at RT (Monitor by TLC/LC-MS) B->C Step 2 D Quench (Fieser Workup): Sequential addition of H₂O, 15% NaOH, H₂O C->D Step 3 E Filtration to remove Aluminum Salts D->E Step 4 F Workup: Extract with EtOAc, dry over Na₂SO₄ E->F Step 5 G Purification: Flash Column Chromatography F->G Step 6 H Characterization: NMR, MS G->H Validation

Caption: General workflow for the LiAlH₄ reduction of the benzamide.

Step-by-Step Protocol
  • Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add Lithium Aluminum Hydride (LiAlH₄) (1.5 eq). Carefully add anhydrous THF (50 mL) via cannula to create a slurry and cool the flask to 0 °C in an ice bath.

  • Addition: Dissolve this compound (1.0 eq) in anhydrous THF (30 mL). Add this solution dropwise to the stirred LiAlH₄ slurry over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise:

    • 'x' mL of H₂O (where 'x' = grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of H₂O. Stir vigorously for 1 hour. A granular white precipitate should form.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (2-bromo-5-fluorobenzyl)diisopropylamine.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

ParameterConditionNotes
Stoichiometry 1.5 eq LiAlH₄Ensures complete conversion.
Solvent Anhydrous THFCritical for reactivity.
Temperature 0 °C to RTControls initial exotherm.
Workup Fieser MethodSafe and effective quenching.
Expected Yield 85-95%Dependent on purity of starting material.

Protocol II: Hydrolysis of the Amide to 2-Bromo-5-fluorobenzoic Acid

While N,N-disubstituted amides are notoriously stable, they can be hydrolyzed to the parent carboxylic acid under forcing conditions. This "unmasking" strategy is valuable when the amide is used as a protecting or directing group early in a synthesis and the carboxylic acid is required for subsequent steps (e.g., esterification, amide coupling). Acid-catalyzed hydrolysis is generally preferred over basic conditions for this substrate to avoid the risk of competing nucleophilic aromatic substitution (SNAr) reactions.[7][8]

Causality of Experimental Design: The protocol uses a mixture of concentrated sulfuric acid and water with heating to drive the hydrolysis. The high temperature and strong acidic environment are necessary to protonate the amide oxygen, activating the carbonyl carbon for nucleophilic attack by water. The reaction is monitored until completion, after which the product, being sparingly soluble in the cold aqueous acidic medium, precipitates upon cooling and dilution.

Mechanism of Acid-Catalyzed Amide Hydrolysis

cluster_0 Activation & Attack cluster_1 Proton Transfer & Elimination A Amide (R-CONR'₂) B Protonated Amide [R-C(OH)=NR'₂]⁺ A->B H⁺ C Tetrahedral Intermediate [R-C(OH)(OH₂)-NR'₂]⁺ B->C H₂O D [R-C(OH)₂-NHR'₂]⁺ C->D Proton Transfer E Carboxylic Acid (R-COOH) D->E Elimination of HNR'₂ F Protonated Amine [H₂NR'₂]⁺ D->F A Substrate + s-BuLi in THF at -78 °C B Chelation Complex Formation A->B Coordination C ortho-Deprotonation (C6-Lithiation) B->C Proton Abstraction D Aryllithium Intermediate E Add Electrophile (I₂) D->E Electrophilic Attack F Quench with sat. NH₄Cl E->F Workup G Workup & Purification F->G Isolation H Final Product: 2-bromo-6-iodo-5-fluoro- N,N-diisopropylbenzamide G->H Validation

Caption: Workflow for Directed ortho-Metalation and subsequent iodination.

Step-by-Step Protocol
  • Preparation: Add a solution of this compound (1.0 eq) in anhydrous THF (50 mL) to a flame-dried, three-neck flask equipped with a thermometer, nitrogen inlet, and septum.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add sec-butyllithium (s-BuLi, 1.1 eq, ~1.4 M in cyclohexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C. The solution typically turns a deep yellow or orange color. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, prepare a solution of iodine (I₂, 1.2 eq) in anhydrous THF (20 mL). Add this iodine solution dropwise to the aryllithium species at -78 °C. The color of the reaction mixture should dissipate upon addition. Stir for an additional 1 hour at -78 °C.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Remove the cooling bath and allow the mixture to warm to room temperature.

  • Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (to remove excess iodine) and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield 2-bromo-6-iodo-5-fluoro-N,N-diisopropylbenzamide.

  • Validation: Confirm the regiochemistry and identity of the product using ¹H and ¹³C NMR (observing the disappearance of the C6-H signal) and HRMS.

ParameterConditionNotes
Atmosphere Anhydrous, N₂ or ArAbsolutely critical for success.
Base s-BuLi (1.1 eq)Strong, non-nucleophilic base.
Temperature -78 °CMaintains stability of the aryllithium.
Electrophile Iodine (I₂)A reliable electrophile for trapping.
Expected Yield 70-85%Highly dependent on technique.

Concluding Remarks

The N,N-diisopropylbenzamide moiety is a highly versatile functional handle. The protocols detailed herein provide robust and reproducible methods for its conversion into valuable benzylamine and benzoic acid derivatives. Furthermore, its application as a powerful directed metalation group opens a gateway to precisely substituted aromatic compounds that are otherwise difficult to access. The choice of derivatization strategy should be guided by the overall synthetic plan, taking into account the compatibility of reagents with other functional groups present on the molecule. These methods form a core part of the synthetic chemist's toolkit for the efficient construction of complex molecular architectures.

References

  • Clayden, J. (2009). Directed Metallation of Aromatic Compounds. Science of Synthesis, 10.1002/9780470682531.pat0306. [Link]

  • Chen, J., et al. (2013). Synthesis and biological evaluation of novel quinazolinone derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 62, 591-599. [Link]

  • Chemistry Steps. Reduction of Amides to Amines and Aldehydes. Chemistry Steps. [Link]

  • Fujita, T., et al. (2017). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 13, 2378–2384. [Link]

  • Organic Chemistry Portal. Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • ResearchGate. General routes for amide reduction. ResearchGate. [Link]

  • ResearchGate. A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides to Amines. Request PDF. [Link]

  • Fujita, T., et al. (2017). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PubMed Central. [Link]

  • Dong, S., et al. (2023). Hydrosilylative reduction of secondary amides to amines catalyzed by geometry-constrained NNN-cobalt complexes. New Journal of Chemistry, 47, 5603. [Link]

  • Myers, A. G. Research Group. Directed (ortho) Metallation. Harvard University. [Link]

  • Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Professor Dave Explains (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Fujita, T., et al. (2017). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]

  • Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Dubost, E., et al. (2011). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E, 67(Pt 7), o1246. [Link]

  • Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]

  • Google Patents. DE3939059C2 - Process for the preparation of N-alkyl-benzamides.
  • Khan Academy. Nucleophilic aromatic substitution II (video). Khan Academy. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. Scripps Research. [Link]

  • OpenStax (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • Nitta, Y., et al. (2020). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 56(83), 12541-12544. [Link]

  • Pearson. How could you convert N-methylbenzamide to the following compounds? b. benzoic acid. Pearson+. [Link]

  • ACG Publications (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications. [Link]

  • Morken, J. P., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(38), 13174–13177. [Link]

  • Organic Syntheses (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

  • Pearson. How could you convert N-methylbenzamide to the following compounds? c. methyl benzoate. Pearson+. [Link]

  • Pearson. How would you make the following compounds from N-benzylbenzamide? b. benzoic acid. Pearson+. [Link]

  • Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • ResearchGate. Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. ResearchGate. [Link]

Sources

Application Note: A Robust and Scalable Synthesis of 2-Bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SPS-951884154

Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of 2-bromo-5-fluoro-N,N-diisopropylbenzamide (CAS No. 951884-15-4), a key intermediate in pharmaceutical development.[1][2][3] The guide moves beyond a simple laboratory procedure to address critical aspects of process chemistry, safety, and scalability. It details a reliable two-step, one-pot synthesis from 2-bromo-5-fluorobenzoic acid, focusing on practical execution, in-process controls, and purification strategies suitable for multi-kilogram production.

Introduction and Strategic Overview

This compound is a substituted benzamide derivative increasingly utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of orthogonal reactive sites—the bromo group for cross-coupling reactions and the amide moiety—makes it a versatile synthon.[4]

This guide outlines a robust synthetic strategy designed for scalability. The chosen pathway involves the conversion of commercially available 2-bromo-5-fluorobenzoic acid into its corresponding acyl chloride, followed by an in-situ reaction with diisopropylamine to form the target amide. This approach is favored for its high efficiency, straightforward execution, and avoidance of costly purification steps for intermediates.

Synthetic Pathway and Mechanism

The overall transformation is an amidation reaction, proceeding through a highly reactive acyl chloride intermediate.

Reaction_Scheme reactant1 2-Bromo-5-fluorobenzoic Acid arrow1 reactant1->arrow1 Step 1: Acyl Chloride Formation Solvent (e.g., Toluene) Cat. DMF reactant2 Thionyl Chloride (SOCl₂) reactant2->arrow1 reactant3 Diisopropylamine arrow2 reactant3->arrow2 intermediate 2-Bromo-5-fluorobenzoyl chloride (in situ) byproduct1 + SO₂ (g) + HCl (g) intermediate->arrow2 Step 2: Amidation Base (excess Diisopropylamine) 0 °C to RT product This compound byproduct2 + Diisopropylamine·HCl (salt) plus1 + plus1->arrow1 plus2 + plus2->arrow2 plus3 + arrow1->intermediate arrow2->product Process_Workflow charge Charge Reactor: 2-Bromo-5-fluorobenzoic acid, Toluene, DMF heat1 Heat to 65-70 °C charge->heat1 add_socl2 Controlled Addition of Thionyl Chloride (Off-gas to scrubber) heat1->add_socl2 react1 Hold at 70-75 °C (IPC: HPLC for acid consumption) add_socl2->react1 cool1 Cool to 0-5 °C react1->cool1 add_amine Controlled Addition of Diisopropylamine (Maintain T < 20 °C) cool1->add_amine react2 Warm to RT, Stir (IPC: HPLC for product formation) add_amine->react2 quench Quench with Water react2->quench sep Phase Separation quench->sep wash1 Wash with 2M HCl sep->wash1 wash2 Wash with 5% NaHCO₃ wash1->wash2 wash3 Wash with Brine wash2->wash3 concentrate Concentrate Toluene Layer (Rotovap / Reactor Distillation) wash3->concentrate crystallize Crystallize from IPA/Water concentrate->crystallize filter_dry Filter, Wash Cake, and Dry crystallize->filter_dry product Final Product: This compound filter_dry->product

Sources

Application Notes & Protocols: Leveraging 2-bromo-5-fluoro-N,N-diisopropylbenzamide in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and resource-efficient strategy in modern drug development, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] By identifying low-molecular-weight fragments that bind weakly to a biological target, FBDD provides highly efficient starting points for optimization into potent, drug-like lead compounds.[3][4] This guide uses 2-bromo-5-fluoro-N,N-diisopropylbenzamide as an exemplary fragment to detail the principles, workflows, and experimental protocols central to a successful FBDD campaign. We will explore how the specific chemical features of this fragment—namely its fluorine and bromine atoms—are strategically exploited in primary screening, orthogonal hit validation, and the subsequent hit-to-lead optimization process.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD operates on the principle that smaller, less complex molecules have a higher probability of forming high-quality, energetically favorable interactions with a protein target compared to larger, more complex compounds.[5][6] While these initial "hits" exhibit weak affinity (typically in the high micromolar to millimolar range), they are highly "ligand efficient," meaning they form strong interactions relative to their small size.[7] The primary goal of an FBDD campaign is to identify these fragments and then, guided by structural biology, systematically grow, link, or merge them into high-affinity lead molecules.[3][8][9]

The Model Fragment: this compound

To illustrate the FBDD process, we have selected this compound as our model compound. Its properties make it an excellent candidate for an FBDD library.

PropertyValue"Rule of Three" Guideline[10]Rationale for FBDD Suitability
Molecular Formula C₁₃H₁₇BrFNO--
Molecular Weight 318.18 g/mol ≤ 300 DaWhile slightly above the strict guideline, its functionality justifies inclusion.
cLogP (estimated) ~3.2≤ 3Maintains sufficient solubility while possessing some lipophilic character.
Hydrogen Bond Acceptors 2 (O, N)≤ 3Provides specific interaction points without excessive polarity.
Hydrogen Bond Donors 0≤ 3Simple hydrogen bonding profile.
Rotatable Bonds 3≤ 3Low conformational complexity increases the probability of productive binding.

Beyond these general properties, this fragment possesses two key features that are invaluable for FBDD:

  • A Fluorine Atom: Serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful primary screening technique that offers high throughput and low interference from biological matrices.[11]

  • A Bromine Atom: Acts as a versatile "synthetic handle" for subsequent medicinal chemistry efforts (fragment growing) and as a heavy atom that simplifies electron density map interpretation in X-ray crystallography.

The FBDD Workflow: An Overview

A typical FBDD campaign is an integrated, multi-disciplinary effort. The process is iterative, with constant feedback between biophysical screening, structural biology, and medicinal chemistry to guide the evolution of fragments into leads.

FBDD_Workflow Target Target Selection & Protein Production Screening Fragment Library Screening Target->Screening High-quality protein Validation Orthogonal Hit Validation Screening->Validation Initial Hits Structure Structural Biology (X-ray / NMR) Validation->Structure Confirmed Hits Optimization Hit-to-Lead Optimization Structure->Optimization Binding Pose Data Lead Lead Compound Optimization->Lead Improved Affinity & Properties Hit_To_Lead cluster_0 Fragment Growing cluster_1 Fragment Linking cluster_2 Fragment Merging a1 Fragment Hit a2 Grown Lead a1->a2 Add new moieties b1 Fragment A b3 Linked Lead b1->b3 b2 Fragment B b2->b3 Connect with a linker c1 Fragment C c3 Merged Lead c1->c3 c2 Fragment D c2->c3 Combine overlapping scaffolds

Sources

Application Notes & Protocols: Strategic Functionalization of the Aromatic Ring of 2-Bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical modification of 2-bromo-5-fluoro-N,N-diisopropylbenzamide, a versatile substituted aromatic scaffold crucial in the development of pharmaceuticals and advanced materials. We delve into the principal strategies for functionalizing the C-Br bond and other positions on the aromatic ring, leveraging modern synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and rationale for experimental design. We will explore palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and directed ortho-metalation/halogen-metal exchange strategies to afford a diverse array of derivatives.

Introduction: Chemical Reactivity and Strategic Considerations

This compound is a valuable starting material due to its unique substitution pattern, which allows for selective and sequential functionalization. Understanding the electronic and steric properties of each substituent is paramount for predicting reactivity and designing successful synthetic routes.

  • 2-Bromo Group : This is the primary reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions. The C-Br bond is readily activated by low-valent palladium species, initiating catalytic cycles for C-C, C-N, and C-O bond formation.

  • 5-Fluoro Group : As a moderately electron-withdrawing group, the fluorine atom influences the electron density of the aromatic ring, affecting the rates of oxidative addition in cross-coupling reactions and the acidity of ring protons.

  • N,N-diisopropylbenzamide Group : This bulky amide is a powerful functional group. Electronically, it is electron-withdrawing via resonance. Sterically, its bulk can influence the approach of reagents. Critically, amide functionalities are well-established directed metalation groups (DMGs), capable of directing deprotonation to an adjacent ortho position (C6 in this case) using strong organolithium bases.

Our exploration will focus on leveraging these features to achieve predictable and high-yielding transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern aromatic chemistry, offering mild conditions and broad functional group tolerance.[1] The C-Br bond at the C2 position is the ideal site for these transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester.[2][3] This reaction is fundamental for constructing biaryl structures, which are prevalent in medicinal chemistry.

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[2] The choice of ligand, base, and solvent is critical for efficient turnover. Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and accelerate the oxidative addition and reductive elimination steps.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add Ar-Br transmetal Transmetalation Intermediate ox_add->transmetal Ar'-B(OR)₂ Base red_elim Reductive Elimination Complex transmetal->red_elim Isomerization red_elim->pd0 Reductive Elimination product Ar-Ar' (Product) red_elim->product arbr Ar-Br boronic Ar'-B(OR)₂ base Base (e.g., K₃PO₄)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Synthesis of 5-Fluoro-N,N-diisopropyl-2-phenylbenzamide

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).

  • Catalyst Preparation: In a separate vial inside a glovebox, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Assembly: Add the catalyst/ligand mixture to the Schlenk flask.

  • Inerting: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent in vacuo. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosXPhos is a bulky, electron-rich ligand that promotes high catalytic activity for coupling aryl bromides.[4]
Base K₃PO₄A moderately strong base effective in promoting transmetalation without degrading sensitive functional groups.[4]
Solvent Dioxane/TolueneA common solvent mixture that effectively dissolves both organic and inorganic reagents at elevated temperatures.
Temperature 100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[5][6] It has largely replaced harsher classical methods for synthesizing aryl amines.

Causality and Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a strong base to form a palladium-amido complex, followed by reductive elimination.[5][7] The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) is crucial for deprotonating the amine without competing in side reactions.[8] The ligand system must be carefully selected to match the amine coupling partner.

Diagram: General Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow start Start setup Weigh Ar-Br, Amine, Base into Schlenk Flask start->setup inert Seal, Evacuate & Backfill with Argon (3x) setup->inert catalyst Add Pd Precatalyst and Ligand inert->catalyst solvent Add Anhydrous Solvent via Syringe catalyst->solvent react Heat Reaction Mixture with Stirring solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Cool, Quench, and Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End (Isolated Product) purify->end

Caption: Standard laboratory workflow for setting up a Buchwald-Hartwig reaction.

Protocol 2.2: Synthesis of 5-Fluoro-N,N-diisopropyl-2-(phenylamino)benzamide

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply (glovebox highly recommended)

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Add Reagents: To this vial, add this compound (1.0 mmol, 1.0 eq) and anhydrous toluene (5 mL).

  • Substrate Addition: Add aniline (1.1 mmol, 1.1 eq) via syringe.

  • Reaction: Seal the vial tightly, remove from the glovebox, and heat in a pre-heated block at 110 °C for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter, concentrate, and purify the residue by flash chromatography (e.g., hexane/ethyl acetate gradient) to obtain the desired N-aryl product.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction couples the aryl bromide with a terminal alkyne, providing a powerful route to arylethynyl motifs.[9] These structures are important in materials science and as precursors for more complex heterocyclic systems. The reaction typically employs a dual-catalyst system of palladium and copper(I).[10]

Protocol 2.3: Synthesis of 2-(Ethynylphenyl)-5-fluoro-N,N-diisopropylbenzamide

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inerting: Seal the flask, evacuate, and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (10 mL) via syringe. Stir to dissolve.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor by TLC.

  • Workup: Once complete, concentrate the solvent under reduced pressure.

  • Purification: Redissolve the residue in dichloromethane, filter through Celite® to remove catalyst residues, and concentrate again. Purify the crude product by flash chromatography (hexane/ethyl acetate) to isolate the coupled product.

Lithiation and Borylation via Halogen-Metal Exchange

An alternative strategy for functionalization involves converting the C-Br bond into a more reactive organometallic species. Low-temperature halogen-metal exchange with an organolithium reagent generates an aryllithium intermediate that can be trapped with a wide range of electrophiles.

Causality and Strategic Choice: At -78 °C, the reaction of an aryl bromide with n-butyllithium or tert-butyllithium results in rapid bromine-lithium exchange. This is generally much faster than deprotonation of an aromatic C-H bond, even one activated by a directing group. This method provides access to derivatives that are not easily accessible via cross-coupling. Trapping the aryllithium with a boronic ester is a powerful way to synthesize the boron-functionalized building blocks needed for subsequent Suzuki-Miyaura couplings.[11]

Diagram: Lithiation-Borylation Sequence

Caption: Reaction scheme for the formation of a boronic ester via halogen-metal exchange.

Protocol 3.1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-fluoro-N,N-diisopropylbenzamide

Materials:

  • This compound

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin)

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice/acetone bath

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: Add this compound (1.0 mmol, 1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a thermometer, a rubber septum, and an argon inlet.

  • Dissolution and Cooling: Add anhydrous THF (10 mL) and stir to dissolve. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 mmol, 1.1 eq, 0.44 mL of 2.5 M solution) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: Add iPrO-Bpin (1.5 mmol, 1.5 eq) dropwise to the aryllithium solution at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate, and purify the crude product by flash chromatography or recrystallization to yield the desired boronic ester.

Summary and Outlook

The functionalization of this compound provides access to a vast chemical space of novel compounds. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer reliable methods for derivatizing the C2 position. Furthermore, the lithiation-borylation strategy opens the door to a different class of intermediates and products. By understanding the interplay of the substituents and mastering these modern synthetic techniques, researchers can efficiently generate libraries of compounds for screening in drug discovery and materials science applications.

References

  • Vertex AI Search, based on provided search results.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Aggarwal Group. Standard Lithiation–Borylation A user's guide. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Center for Biotechnology Information. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • IntechOpen. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... [Link]

  • National Center for Biotechnology Information. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • PubMed. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-bromo-5-fluoro-N,N-diisopropylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your outcomes successful.

Section 1: Synthetic Overview & Core Logic

The synthesis of this compound is typically achieved via a two-step process starting from 2-bromo-5-fluorobenzoic acid. This route is favored for its reliability and scalability. The core principle involves the activation of the carboxylic acid to a more electrophilic species, followed by nucleophilic acyl substitution with diisopropylamine.

The most common and cost-effective activation method is the conversion of the carboxylic acid to an acyl chloride.[1] This intermediate is highly reactive and readily undergoes amidation.[2]

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2-bromo-5-fluorobenzoic Acid B 2-bromo-5-fluorobenzoyl Chloride A->B  SOCl₂ or (COCl)₂   D This compound B->D  + Diisopropylamine, Base (e.g., Et₃N)  

Caption: General two-step workflow for the synthesis.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Question: My overall yield is very low, or I've isolated no product. What are the likely causes?

Answer: Low or no yield is the most common issue and can stem from problems in either of the two main steps. Let's break down the possibilities.

  • Probable Cause 1: Inefficient Acyl Chloride Formation. The starting carboxylic acid is not sufficiently reactive to form an amide directly.[3] If the conversion to the acyl chloride is incomplete, the subsequent amidation step will naturally have a low yield.

    • Solution: Ensure your chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is of good quality and used in excess (typically 1.5-3.0 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) is often used with oxalyl chloride. Monitor this step by taking a small aliquot, quenching it with methanol, and checking for the formation of the methyl ester by TLC or LC-MS.

  • Probable Cause 2: Hydrolysis of the Acyl Chloride Intermediate. Acyl chlorides are highly susceptible to hydrolysis, reverting to the unreactive carboxylic acid upon contact with water.[4]

    • Solution: This is a critical control point. All glassware must be oven- or flame-dried. Use anhydrous solvents (e.g., DCM, THF) and perform the reaction under an inert atmosphere (Nitrogen or Argon). Ensure your starting carboxylic acid is completely dry before beginning.

  • Probable Cause 3: Ineffective Amidation Reaction. The reaction between the acyl chloride and diisopropylamine may be failing.

    • Steric Hindrance: Diisopropylamine is a bulky secondary amine. This steric hindrance can significantly slow down the rate of nucleophilic attack.

      • Solution: Allow for longer reaction times or consider gentle heating (e.g., 40 °C or reflux in DCM) after the initial addition. Ensure vigorous stirring to maximize reactant interaction.

    • Amine Protonation: The amidation reaction generates one equivalent of hydrochloric acid (HCl).[2] This acid will protonate the basic diisopropylamine, forming a non-nucleophilic ammonium salt and effectively stopping the reaction.

      • Solution: Add at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl. It's common practice to use a slight excess (1.1-1.5 equivalents) of both the diisopropylamine and the tertiary amine base.

Question: My final product is contaminated with a significant amount of the starting material, 2-bromo-5-fluorobenzoic acid. Why?

Answer: This indicates that the acyl chloride intermediate is either not being fully formed or is reverting to the carboxylic acid during the process.

  • Probable Cause 1: Incomplete Conversion to Acyl Chloride. As mentioned above, if the initial activation step is not driven to completion, unreacted carboxylic acid will remain.

    • Solution: Re-evaluate the activation step. Refluxing the carboxylic acid with thionyl chloride for 1-2 hours is a robust method to ensure complete conversion.[2][5] Excess thionyl chloride can be removed under vacuum before proceeding to the amidation step.

  • Probable Cause 2: Hydrolysis During Workup. The product can be contaminated if the acyl chloride intermediate is hydrolyzed during the aqueous workup.

    • Solution: Ensure the amidation reaction has gone to completion before quenching. After the reaction, perform aqueous washes efficiently. A typical workup involves washing with a mild acid (e.g., dilute HCl) to remove excess amines, followed by a wash with a mild base (e.g., NaHCO₃ solution) to remove any remaining carboxylic acid. If the acid starting material is still present, it suggests the base wash was insufficient or the initial reaction was incomplete.

Question: The reaction becomes a thick, unstirrable slurry, especially during the addition of the amine.

Answer: This is usually caused by the precipitation of the triethylammonium chloride (or other amine salt) byproduct.

  • Solution:

    • Increase Solvent Volume: The most straightforward solution is to use a larger volume of solvent to keep the salts dissolved or as a mobile slurry.

    • Controlled Addition: Add the diisopropylamine/triethylamine solution slowly to the acyl chloride solution, preferably at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction and rate of salt formation.

    • Mechanical Stirring: For larger-scale reactions, a mechanical overhead stirrer is more effective than a magnetic stir bar for handling thick slurries.

Problem Probable Cause Recommended Solution
Low or No Yield Incomplete acyl chloride formation, hydrolysis, or ineffective amidation due to steric hindrance/amine protonation.Use excess chlorinating agent, ensure strictly anhydrous conditions, and add a tertiary amine base during amidation.[2][4]
Carboxylic Acid Impurity Incomplete conversion in step 1 or hydrolysis during workup.Ensure complete conversion to acyl chloride (e.g., reflux with SOCl₂) and perform a proper basic wash (e.g., NaHCO₃) during workup.
Thick Slurry Precipitation of amine hydrochloride salt byproduct.Increase solvent volume, control addition rate and temperature, and use mechanical stirring for larger scales.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best method to prepare the 2-bromo-5-fluorobenzoyl chloride intermediate?

    • A1: Reacting 2-bromo-5-fluorobenzoic acid with thionyl chloride (SOCl₂) is a highly effective and common method.[5][6] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed.[7] Using oxalyl chloride with a catalytic amount of DMF is another excellent, albeit more expensive, option that often proceeds under milder conditions.

  • Q2: Are there alternative methods to the acyl chloride route for this synthesis?

    • A2: Yes. While the acyl chloride route is robust, direct amide coupling methods using "peptide coupling" reagents can also be employed, especially for small-scale synthesis or when dealing with sensitive functional groups. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like EDC (in combination with an additive like HOBt) or uronium-based reagents like HATU.[3][8][9] These methods avoid the handling of highly reactive acyl chlorides but are generally more expensive.[1]

Mechanism AcylCl 2-bromo-5-fluorobenzoyl Chloride Intermediate Tetrahedral Intermediate AcylCl->Intermediate + R₂NH Amine Diisopropylamine (R₂NH) Product Final Amide Product Intermediate->Product - Cl⁻ HCl HCl Salt Et₃N·HCl Salt Base Base (e.g., Et₃N) Base->Salt + HCl

Caption: Simplified mechanism of the amidation step.

  • Q3: How can I monitor the reaction's progress effectively?

    • A3: Thin-Layer Chromatography (TLC) is the most common method. For the amidation step, you can monitor the disappearance of the acyl chloride (by quenching an aliquot with a primary amine like aniline to get a UV-active spot) or the disappearance of diisopropylamine (visualized with a ninhydrin stain). A more definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the appearance of the product's molecular weight peak.

  • Q4: What are the key safety precautions for this synthesis?

    • A4: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂/HCl and CO/CO₂/HCl, respectively). They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Diisopropylamine is a volatile, corrosive, and flammable liquid. All steps should be performed in a fume hood.

Section 4: Experimental Protocols

Protocol 4.1: Synthesis of 2-bromo-5-fluorobenzoyl chloride

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-fluorobenzoic acid (1.0 eq).

  • Under an inert atmosphere (N₂), add thionyl chloride (SOCl₂, 2.0-3.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 1-2 hours. The solid should fully dissolve.

  • Monitor the reaction for completion (e.g., by quenching an aliquot with methanol and analyzing by TLC/LC-MS).

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporation). The resulting crude 2-bromo-5-fluorobenzoyl chloride (a liquid or low-melting solid) is typically used in the next step without further purification.

Protocol 4.2: Synthesis of this compound

  • Dissolve the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq) from the previous step in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of diisopropylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization as needed.

References

  • Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Clark, J. (2015). Preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ResearchGate. (n.d.). Alternative developments in amidations with acyl chlorides. Retrieved from [Link]

  • Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]

  • Autech. (n.d.). 2-Bromo-5-fluorobenzoic Acid: A Crucial Building Block for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Eureka. (n.d.). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Chegg. (2023). Solved 9-2: Amide Formation For this assignment, the target. Retrieved from [Link]

  • Chegg. (2020). Amide Formation For this assignment, the target compound that you should synthesize is N,N-diisopropyl benzamide. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). The preparation method of 2-bromo-5-fluorobenzotrifluoride. Retrieved from [Link]

  • Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

Sources

Technical Support Center: Synthesis of 2-Bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-5-fluoro-N,N-diisopropylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this specific amide coupling reaction. The sterically demanding nature of the diisopropylamine nucleophile, coupled with the electronic properties of the 2-bromo-5-fluorobenzoic acid starting material, presents a unique set of challenges that require careful consideration of reaction conditions to achieve optimal yields and purity.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the underlying chemical principles to empower you to overcome synthetic hurdles and achieve consistent results.

I. Overview of the Synthesis

The primary transformation is the formation of an amide bond between 2-bromo-5-fluorobenzoic acid and diisopropylamine. Due to the unfavorable thermodynamics of direct condensation, the carboxylic acid must first be "activated" to a more electrophilic species.[1] The choice of activating agent is critical, especially given the steric hindrance of diisopropylamine.

Several synthetic routes are viable, with the most common involving either the formation of an acyl chloride intermediate or the use of modern peptide coupling reagents.

Common Synthetic Pathways:

  • Acyl Chloride Formation: Conversion of the carboxylic acid to 2-bromo-5-fluorobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with diisopropylamine.[2]

  • Peptide Coupling Reagents: Direct coupling of the carboxylic acid and amine in the presence of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, or carbodiimides like EDC in combination with additives like HOBt.[3][4]

Given the sterically hindered nature of diisopropylamine, methods employing potent activating agents like HATU are often favored to achieve high conversion rates.

II. Recommended Experimental Protocol: HATU-Mediated Coupling

This protocol is optimized for the coupling of a sterically hindered amine and is designed to maximize yield while minimizing common side reactions.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Stoichiometry (eq.)Purpose
2-Bromo-5-fluorobenzoic acid219.011.0Starting Material
HATU380.231.1 - 1.2Coupling Reagent
Diisopropylamine101.191.2 - 1.5Nucleophile
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 3.0Non-nucleophilic base
Anhydrous Dimethylformamide (DMF)--Solvent
Ethyl acetate--Extraction Solvent
1 M HCl (aq)--Aqueous Wash
Saturated NaHCO₃ (aq)--Aqueous Wash
Brine--Aqueous Wash
Anhydrous Na₂SO₄ or MgSO₄--Drying Agent
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-5-fluorobenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid (a typical concentration is 0.1-0.5 M). Stir the solution with a magnetic stir bar.

  • Activation: Add HATU (1.1-1.2 eq) to the solution. The mixture may change color. Stir for 1-2 minutes at room temperature.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture. Allow the acid to pre-activate for 5-10 minutes.[3]

  • Nucleophile Addition: Add diisopropylamine (1.2-1.5 eq) dropwise to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and 1 M HCl (aq).

    • Separate the layers and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry flask under N2 add_acid Add 2-bromo-5-fluorobenzoic acid start->add_acid add_dmf Add anhydrous DMF add_acid->add_dmf add_hatu Add HATU (1.1 eq) add_dmf->add_hatu add_dipea Add DIPEA (2.0 eq) add_hatu->add_dipea preactivate Pre-activate (5-10 min) add_dipea->preactivate add_amine Add Diisopropylamine (1.2 eq) preactivate->add_amine stir Stir at RT (1-4h) add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench & Extract (EtOAc/aq. HCl) monitor->quench wash Wash (NaHCO3, Brine) quench->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product G start Reaction Issue? low_yield Low Yield / Stalled Reaction start->low_yield byproducts Unknown Byproducts start->byproducts purification Purification Issues start->purification moisture Check for Moisture: - Anhydrous Solvents? - Dry Glassware? - Fresh Reagents? low_yield->moisture Possible Cause activation Check Activation: - Pre-activated acid? - Sufficient HATU/DIPEA? low_yield->activation Possible Cause guanidinylation Guanidinylation? (Amine + HATU) -> Check HATU stoichiometry byproducts->guanidinylation Possible Cause tmu Tetramethylurea? (HATU byproduct) -> Remove in work-up byproducts->tmu Possible Cause anhydride Anhydride? (SOCl2 method) -> Ensure full acyl chloride formation byproducts->anhydride Possible Cause streaking Streaking on TLC? -> Thoroughly wash out DIPEA with aq. HCl purification->streaking Symptom coelution Co-elution? -> Perform thorough aq. work-up -> Use shallow chromatography gradient purification->coelution Symptom moisture->activation temp Consider Gentle Heating (40-50 °C) activation->temp If still slow

Sources

Technical Support Center: Purification of 2-bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromo-5-fluoro-N,N-diisopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the highest purity for your compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow. The solutions provided are based on established principles of organic chemistry and experience with similar N,N-dialkylbenzamides.

Q1: My crude product is an oil or a gummy solid, not the expected crystalline material. What should I do?

A1: This is a common issue that often points to the presence of impurities that are depressing the melting point of your compound.

  • Likely Causes & Solutions:

    • Residual Solvent: Ensure that all reaction solvents (e.g., dichloromethane, THF) have been thoroughly removed under reduced pressure. Co-evaporation with a solvent in which your compound has low solubility, like hexane, can sometimes help.

    • Excess Diisopropylamine: Unreacted diisopropylamine can be a persistent oily impurity. An acidic wash of your crude product (if dissolved in an organic solvent) with dilute HCl or NH4Cl solution will protonate the amine, making it water-soluble and easily removable in the aqueous phase.[1][2][3]

    • Presence of Byproducts: The synthesis of amides from acyl chlorides can sometimes be complicated by side reactions.[4] If the impurity level is high, it may be necessary to perform a preliminary purification by column chromatography before attempting recrystallization.

Q2: My TLC plate shows multiple spots after the reaction. How do I identify them and plan my purification?

A2: A multi-spot TLC is a roadmap for your purification strategy. Identifying the spots is key.

  • Spot Identification:

    • Co-spotting: Run a TLC plate with lanes for your crude reaction mixture, your starting materials (2-bromo-5-fluorobenzoyl chloride or the corresponding carboxylic acid, and diisopropylamine), and a co-spotted lane (crude mixture plus a starting material). This will help you identify unreacted starting materials.

    • Staining: While your benzamide product is likely UV-active, some impurities may not be. Using a stain like ninhydrin can help visualize amines and amides that might not be visible under UV light.[5]

    • Expected Impurities:

      • 2-bromo-5-fluorobenzoic acid: This can form from the hydrolysis of the starting acyl chloride.[4] It will likely have a lower Rf than your product on silica gel.

      • Diisopropylamine: This will likely have a high Rf or streak on the TLC plate.

      • N-Oxides: These can sometimes form as impurities in reactions involving amines.[6]

  • Purification Strategy:

    • Based on the TLC, you can devise a column chromatography method. A significant difference in Rf values between your product and impurities suggests that column chromatography will be an effective purification method.[7]

Q3: I'm losing a significant amount of product during recrystallization, resulting in a low yield. What are the possible reasons?

A3: Low yield from recrystallization is a frequent problem and can often be rectified.

  • Causality and Optimization:

    • Excessive Solvent: Using too much solvent will keep a substantial portion of your product dissolved in the mother liquor even after cooling. The goal is to use the minimum amount of hot solvent to dissolve your crude product.[8]

    • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. You may need to screen several solvents to find the optimal one.

    • Cooling Too Rapidly: Rapid cooling can cause the product to precipitate out of solution along with impurities, rather than forming pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9][10]

    • Premature Crystallization: If the product crystallizes too quickly upon cooling, it may trap impurities. A hot filtration step to remove any insoluble impurities before allowing the solution to cool can be beneficial.

Q4: My compound won't crystallize from the solution. How can I induce crystallization?

A4: Inducing crystallization can sometimes require patience and a few tricks of the trade.

  • Proven Techniques:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[9]

    • Seed Crystals: If you have a small amount of pure product, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.

    • Increasing Concentration: If too much solvent was added, you can carefully evaporate some of it to create a more concentrated solution.

    • Solvent/Anti-Solvent System: Dissolve your compound in a good solvent, and then slowly add a solvent in which it is insoluble (an "anti-solvent") until the solution becomes slightly cloudy. Warming the solution until it becomes clear and then allowing it to cool slowly can promote crystallization. A common combination for benzamides is ethanol-water.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification method for this compound?

A1: The choice of purification method depends on the nature and quantity of the impurities.

  • For moderately pure crude product (e.g., >80%): Recrystallization is often the most efficient method for obtaining highly pure crystalline material. It is scalable and can be very effective at removing small amounts of impurities.

  • For complex crude mixtures with multiple impurities: Flash column chromatography is the preferred method. It allows for the separation of compounds with different polarities and is a powerful tool for isolating the desired product from a mixture of byproducts and unreacted starting materials.[7]

Q2: What are the best solvents for recrystallizing this compound?

A2: While the optimal solvent must be determined experimentally, we can make recommendations based on the purification of similar benzamides.

  • Recommended Solvents:

    • Single Solvents: Alcohols like ethanol or isopropanol are often good starting points for benzamides.[11]

    • Mixed Solvent Systems: An ethanol/water or acetone/hexane system can be very effective. The compound is dissolved in the "good" solvent (ethanol or acetone), and the "anti-solvent" (water or hexane) is added to induce crystallization upon cooling.

Solvent SystemRationale
Ethanol/WaterYour compound is likely soluble in hot ethanol and insoluble in water.
Acetone/HexaneAcetone is a polar aprotic solvent that can dissolve many organic compounds, while hexane is a nonpolar anti-solvent.
TolueneA less polar aromatic solvent that can be effective if your compound is less polar.

Q3: What are the general guidelines for column chromatography of this compound?

A3: Column chromatography conditions should be developed using TLC first.

  • Stationary Phase: Silica gel is the standard choice for compounds of this type.

  • Mobile Phase (Eluent):

    • Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • Develop the solvent system using TLC to achieve an Rf value for your product of around 0.3.[5]

    • For N,N-dialkylbenzamides, which can be somewhat basic, adding a small amount (e.g., 0.5-1%) of triethylamine to the eluent can sometimes improve the peak shape and reduce tailing on the column. Conversely, if acidic impurities are present, a small amount of acetic or formic acid may be beneficial.[12]

Q4: How can I effectively remove unreacted diisopropylamine and its salts after the reaction workup?

A4: Excess diisopropylamine and its hydrochloride salt (if the reaction is run with an acyl chloride) are common impurities.

  • Removal Strategy:

    • Aqueous Wash: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute acidic solution (e.g., 1M HCl). This will convert the diisopropylamine to its water-soluble hydrochloride salt, which will be extracted into the aqueous layer.

    • Base Wash: Follow the acid wash with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Brine Wash: A final wash with saturated sodium chloride solution (brine) will help to remove any remaining water from the organic layer before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: General Flash Column Chromatography Procedure

  • TLC Analysis: Determine the optimal eluent system using TLC, aiming for an Rf of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is loaded onto the top of the column.

  • Elution: Run the column by passing the eluent through the silica gel. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow Diagram

Purification_Workflow start Crude Product tlc TLC Analysis of Crude start->tlc single_spot Relatively Pure? tlc->single_spot recrystallize Recrystallization single_spot->recrystallize Yes column Column Chromatography single_spot->column No (Multiple Spots) pure_product Pure Product recrystallize->pure_product analyze_fractions TLC Analysis of Fractions column->analyze_fractions combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure combine_pure->pure_product

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 2-bromo-5-fluoro-N,N-diisopropylbenzamide . This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst optimization for this sterically hindered and electronically distinct substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of organometallic chemistry and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed with this compound?

A1: Given its structure as an aryl bromide, this substrate is primarily used in palladium-catalyzed cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines, amides, or heterocycles.[1][2]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.

  • Heck Coupling: For C-C bond formation with alkenes.

The bulky N,N-diisopropylamide group introduces significant steric hindrance around the ortho-bromine, making catalyst and ligand selection particularly critical.

Q2: Why is optimizing catalyst loading a crucial parameter for this substrate?

A2: Optimizing catalyst loading is a balancing act with significant economic and scientific implications:

  • Cost-Effectiveness: Palladium catalysts and their specialized phosphine ligands are often expensive. Minimizing the catalyst loading is essential for reducing the overall cost, especially during scale-up and in process chemistry.[1]

  • Product Purity: High catalyst loadings can increase the difficulty of removing residual palladium from the final product. For pharmaceutical applications, regulatory agencies have strict limits on metal impurities (<10 ppm), making efficient removal paramount.[1]

  • Minimizing Side Reactions: Excessive catalyst concentrations can sometimes promote unwanted side reactions, such as dehalogenation or homocoupling of the coupling partners, which complicates purification and lowers the yield of the desired product.[3]

  • Reaction Efficiency: Conversely, insufficient catalyst loading will lead to slow, sluggish, or incomplete reactions, resulting in poor yields and unreacted starting material.

Q3: What is a typical starting range for palladium catalyst loading in these reactions?

A3: For initial screening and optimization, a palladium loading of 1-2 mol% is a common starting point for many cross-coupling reactions.[4] For highly active and well-optimized catalytic systems, loadings can often be reduced to 0.1-0.5 mol%. In challenging cases involving sterically hindered substrates like this one, loadings might need to be increased to 3-5 mol% to achieve a reasonable reaction rate.[5]

Q4: How do I know if my catalyst loading is incorrect?

A4: Monitoring the reaction progress by techniques like TLC, GC-MS, or LC-MS will provide clear indicators:

  • Too Low: The reaction stalls with significant starting material remaining even after extended reaction times or at elevated temperatures.

  • Too High: The reaction may proceed quickly, but you observe the formation of significant byproducts. A common visual cue for catalyst instability, sometimes exacerbated by high concentration, is the rapid formation of palladium black (finely divided palladium metal), which indicates the active catalyst is decomposing.[6]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during the optimization process in a direct question-and-answer format.

Issue 1: Low or No Product Conversion

Q: My reaction shows very little or no formation of the desired product, with most of the this compound remaining. What should I investigate first?

A: This is a common issue that can stem from several factors related to the catalytic system. Follow this logical troubleshooting workflow:

Troubleshooting Workflow for Low Conversion

G Start Low / No Conversion CheckLoading Is Catalyst Loading Sufficient? (Start with 1-2 mol%) Start->CheckLoading CheckActivity Is the Catalyst System Active? CheckLoading->CheckActivity Yes IncreaseLoading Action: Increase Loading (e.g., to 3-5 mol%) CheckLoading->IncreaseLoading No CheckLigand Is the Ligand Appropriate? CheckActivity->CheckLigand Yes UsePrecatalyst Action: Use Fresh Reagents Use a modern precatalyst (e.g., G3/G4 Palladacycles) CheckActivity->UsePrecatalyst No CheckConditions Are Reaction Conditions Optimal? CheckLigand->CheckConditions Yes ScreenLigands Action: Screen Bulky Ligands (e.g., BrettPhos, RuPhos, XPhos) CheckLigand->ScreenLigands No ScreenConditions Action: Screen Base & Solvent (e.g., NaOtBu, K3PO4) (e.g., Toluene, Dioxane) CheckConditions->ScreenConditions No Success Problem Solved IncreaseLoading->Success UsePrecatalyst->Success ScreenLigands->Success ScreenConditions->Success

Caption: A decision-making workflow for troubleshooting low reaction conversion.

  • Probable Cause 1: Inactive or Improperly Generated Catalyst. The active catalytic species is Pd(0). If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[7] This reduction can sometimes be inefficient. Furthermore, palladium sources and phosphine ligands can degrade over time with exposure to air.

    • Solution:

      • Use a Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) are air-stable solids that reliably generate the active Pd(0) species under reaction conditions.[8] This eliminates variability associated with in situ reduction.

      • Ensure Reagent Quality: Use fresh, high-purity palladium sources and ligands. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[9]

  • Probable Cause 2: Inappropriate Ligand Choice. The steric bulk of the N,N-diisopropylamide group hinders the oxidative addition step at the ortho C-Br bond. A generic ligand like PPh₃ may be insufficient.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands. These ligands accelerate the key steps of oxidative addition and reductive elimination, which are often rate-limiting.[2][8]

      • Recommended Ligands: Buchwald-type biarylphosphines (e.g., BrettPhos, RuPhos, XPhos ) or ferrocenyl phosphines (e.g., Josiphos ) are excellent candidates for coupling sterically demanding substrates.[10]

  • Probable Cause 3: Suboptimal Base or Solvent. The base plays a critical role not only in the catalytic cycle (e.g., in transmetalation for Suzuki or deprotonation for Buchwald-Hartwig) but also in catalyst stability. The solvent affects the solubility of all components and can influence reaction rates.

    • Solution:

      • Base Screening: Test a variety of bases with different strengths and solubilities, such as sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4][10]

      • Solvent Screening: Common solvents for cross-coupling include toluene, 1,4-dioxane, and THF.[11][12] The optimal choice depends on the specific reaction type and coupling partners.

Issue 2: Significant Side Product Formation (Dehalogenation, Homocoupling)

Q: My reaction is consuming the starting material, but I am observing significant amounts of debrominated starting material or homocoupled products instead of my desired product. What is causing this?

A: This often points to an issue with catalyst stability or reaction conditions, which can sometimes be linked to catalyst loading.

  • Probable Cause 1: Catalyst Loading is Too High. While counterintuitive, excessively high concentrations of the catalyst can sometimes favor side reaction pathways over the desired cross-coupling.[3]

    • Solution: Once you have achieved good conversion, try systematically decreasing the catalyst loading (e.g., from 2 mol% down to 1 mol%, 0.5 mol%, etc.) to find the minimum effective concentration that maximizes the yield of the desired product while suppressing side reactions.

  • Probable Cause 2: Catalyst Decomposition. If the active catalyst is not stable under the reaction conditions (e.g., high temperature), it can decompose into palladium black. This decomposition can catalyze side reactions. This can also be caused by impurities or an incorrect ligand-to-palladium ratio.

    • Solution:

      • Add Excess Ligand: Adding a slight excess of the phosphine ligand (e.g., a Pd:Ligand ratio of 1:1.1 to 1:1.5) can help stabilize the active catalytic species and prevent decomposition.[13]

      • Lower the Temperature: High temperatures can accelerate catalyst decomposition. Determine the lowest temperature at which the reaction proceeds at an acceptable rate.

      • Ensure Inert Atmosphere: Rigorously degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen in the reaction mixture can lead to the homocoupling of boronic acids in Suzuki reactions.[7]

  • Probable Cause 3: Protodeborylation (Suzuki Coupling). In Suzuki reactions, the boronic acid coupling partner can be hydrolyzed back to the corresponding arene, especially under harsh basic conditions or in the presence of excess water.[7]

    • Solution:

      • Use a Milder Base: Switch from a very strong base like K₃PO₄ to a milder one like K₂CO₃.[14]

      • Control Water Content: While some water is often necessary, especially when using inorganic bases, excessive amounts can promote this side reaction. Use anhydrous solvents and a carefully controlled amount of aqueous base.

Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol outlines a screening experiment to determine the optimal catalyst loading for a Suzuki-Miyaura coupling reaction.

  • Reagent Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 eq.), the boronic acid partner (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent (e.g., Pd(OAc)₂ and SPhos in a 1:2 ratio in degassed toluene). Add the appropriate volume of the stock solution to each vial to achieve the target catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 3.0 mol%).

  • Inert Atmosphere: Seal the vials with PTFE-lined caps. Evacuate and backfill each vial with Argon gas three times.

  • Solvent Addition: Add the final volume of anhydrous, degassed solvent (e.g., toluene) to each vial to reach the desired reaction concentration (e.g., 0.1 M).

  • Reaction: Place the vials in a pre-heated aluminum heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring & Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench with a suitable solvent, and analyze by LC-MS or GC-MS to determine the conversion and relative ratio of product to byproducts. Continue monitoring until the reaction with the lowest effective loading reaches completion.

Table 1: Example of a Catalyst Loading Optimization Study
EntryCatalyst Loading (mol%)Time (h)Conversion (%)Notes
10.51245Reaction is very sluggish.
21.01285Good conversion, minor byproducts.
32.0 8 >98 Optimal: Fast and clean conversion.
43.06>98Fast, but increased dehalogenation observed.
55.04>98Rapid reaction, significant Pd black formation.
Visualization: The Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism is key to rational troubleshooting.

Catalytic_Cycle Pd0 Active LnP(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII LnP(II)(Ar)(X) Intermediate OxAdd->PdII Transmetalation Transmetalation (Suzuki) or Amine Coordination (B-H) PdII->Transmetalation PdII_Nu LnP(II)(Ar)(Nu) Intermediate Transmetalation->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Product Ar-Nu (Product) RedElim->Product ArX Ar-X (Substrate) ArX->OxAdd NuM R-B(OH)2 or R2NH (Coupling Partner) NuM->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

  • Le-Dao, T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.

  • Balakrishna, M. S., et al. (2014). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. ResearchGate.

  • Pathare, R. S., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.

  • Le-Dao, T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.

  • Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

  • Ball, N. D., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications.

  • ResearchGate. (2021). Privileged ligands for palladium-catalyzed cross-coupling reactions.

  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for N-Benzyl-2-bromo-3-methylbenzamide Reactions.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Ghaffari, B., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.

  • Bakherad, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.

  • BenchChem. (2025). Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions.

Sources

Technical Support Center: Workup Procedures for Reactions Involving 2-bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromo-5-fluoro-N,N-diisopropylbenzamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup of reactions involving this compound. The protocols and explanations provided herein are grounded in established chemical principles to ensure scientific integrity and experimental success.

I. Troubleshooting Guide: Navigating Common Workup Challenges

This section is designed to help you resolve specific issues that can arise during the purification of your reaction mixture.

Q1: I've completed my reaction, but I'm observing a persistent emulsion during the aqueous extraction. How can I break it?

Answer: Emulsion formation is a frequent issue, particularly when dealing with complex reaction mixtures that may contain surfactant-like byproducts.[1][2] Here’s a systematic approach to breaking emulsions:

Underlying Cause: Emulsions are stabilized by a low interfacial tension between the aqueous and organic layers.[2][3] This can be caused by finely divided solids, amphiphilic molecules, or vigorous shaking.[1][2]

Step-by-Step Solutions:

  • Patience and Gentle Agitation: Initially, allow the separatory funnel to stand undisturbed for some time.[4][5] Gentle swirling instead of vigorous shaking during the extraction can often prevent emulsion formation in the first place.[1]

  • Increase Ionic Strength (Salting Out): Add a saturated aqueous solution of sodium chloride (brine).[1][4] This increases the polarity of the aqueous phase, forcing organic-soluble components into the organic layer and helping to break the emulsion.

  • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can be effective.[1][4]

  • Solvent Manipulation: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to break the emulsion.[1] Alternatively, if your reaction solvent is water-miscible (e.g., THF, ethanol), it's advisable to remove it under reduced pressure before starting the aqueous workup.[5]

  • Temperature Change: Gently warming or cooling the separatory funnel can sometimes disrupt the emulsion.[3]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[1][2]

Q2: After quenching my organometallic reaction, I'm struggling to remove all the inorganic salts during the workup. What's the best approach?

Answer: Organometallic reactions, such as Grignard or organolithium couplings, often generate significant amounts of inorganic salts upon quenching.[6][7] Efficient removal is crucial for obtaining a pure product.

Underlying Cause: The salts formed (e.g., magnesium halides, lithium halides) have some solubility in common organic solvents, especially those that can coordinate to the metal ions, like diethyl ether or THF.

Step-by-Step Protocol:

  • Initial Quench: Quench the reaction mixture at a low temperature (e.g., 0 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This is generally preferred over water alone as it helps to keep the pH slightly acidic, preventing the precipitation of magnesium hydroxides.

  • Dilution and Multiple Washes: After the initial quench, dilute the mixture with your extraction solvent and perform several washes with water. Using multiple smaller volume washes is more effective than a single large volume wash.

  • Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) will help to remove the majority of the dissolved water from the organic layer before the drying step.[8]

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure you use a sufficient amount and allow adequate contact time.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh extraction solvent to recover any adsorbed product. The combined organic filtrates can then be concentrated under reduced pressure.

Q3: My crude NMR shows a good yield, but I'm experiencing significant product loss during column chromatography. What could be the reason?

Answer: Product loss during chromatographic purification can be frustrating. For N,N-disubstituted benzamides, several factors can contribute to this issue.

Underlying Cause: The tertiary amide functionality in this compound can interact with the acidic silica gel, leading to streaking and poor recovery.[9] Additionally, if the product is not fully soluble in the loading solvent or the chosen eluent, it can precipitate on the column.

Troubleshooting Strategies:

  • Deactivate Silica Gel: Pre-treat your silica gel with a small amount of a tertiary amine, such as triethylamine (~1% v/v), in your eluent system. This will neutralize the acidic sites on the silica and minimize product adsorption.[9]

  • Solvent System Optimization: Ensure your chosen eluent system provides good solubility for your compound. You may need to use a more polar solvent system than initially anticipated.

  • Dry Loading: If your compound has limited solubility in the eluent, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can then be carefully loaded onto the top of your column.[9]

  • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the workup of reactions involving this compound.

Q4: What is the recommended general workup procedure for a reaction involving this compound?

Answer: A standard and effective workup procedure involves an acid-base extraction to remove ionic impurities.[10][11] this compound is a neutral organic compound, meaning it will remain in the organic layer during both acidic and basic washes.[11][12][13]

General Protocol:

  • Quench: Carefully quench the reaction mixture as appropriate for the reagents used (e.g., with water, saturated NH₄Cl, or a mild acid).

  • Solvent Addition/Removal: If the reaction was performed in a water-miscible solvent, remove it under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities.

  • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.[8]

  • Water and Brine Wash: Wash the organic layer with water, followed by a wash with brine to remove the bulk of the dissolved water.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Q5: Is this compound susceptible to hydrolysis during aqueous workup?

Answer: Tertiary amides, such as this compound, are generally very stable to hydrolysis under standard aqueous workup conditions (mildly acidic or basic washes at room temperature).[14][15] Vigorous conditions, such as prolonged heating with strong acids or bases, are typically required to cleave the amide bond.[14][15][16] Therefore, hydrolysis is not a significant concern during a standard workup.

Q6: I am performing a Suzuki coupling with this compound. What specific workup considerations should I have?

Answer: Suzuki coupling reactions involve a palladium catalyst and a boronic acid or ester, which necessitate specific workup steps for their removal.[17][18]

Workup Protocol for Suzuki Coupling:

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature and quench with water. Dilute with your chosen extraction solvent (e.g., ethyl acetate).

  • Aqueous Wash: Wash the organic layer with water to remove the bulk of the inorganic base (e.g., potassium carbonate or sodium carbonate) and boronic acid byproducts.

  • Filtration (Optional but Recommended): To remove the palladium catalyst, which often precipitates as palladium black, it is highly recommended to filter the organic layer through a pad of Celite®. This will prevent the fine black particles from complicating subsequent steps.

  • Brine Wash, Drying, and Concentration: Proceed with a brine wash, drying of the organic layer, and concentration as described in the general workup procedure.

  • Purification: The crude product will likely require purification by column chromatography to remove any remaining catalyst residues and other organic impurities.

III. Experimental Protocols & Data

Protocol 1: Standard Acid-Base Extraction Workup
  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it in vacuo.

  • Dissolve the residue in ethyl acetate (EtOAc, ~10-20 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (1 x 5 volumes)

    • Saturated NaHCO₃ solution (1 x 5 volumes)

    • Water (1 x 5 volumes)

    • Saturated NaCl (brine) solution (1 x 5 volumes)

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and wash the filter cake with a small amount of fresh EtOAc.

  • Concentrate the combined filtrates under reduced pressure to obtain the crude product.

Table 1: Solvent Properties for Extraction
SolventDensity (g/mL)Miscibility with WaterNotes
Diethyl Ether0.713ImmiscibleHighly volatile and flammable.
Ethyl Acetate0.902ImmiscibleGood general-purpose extraction solvent.
Dichloromethane1.33ImmiscibleDenser than water; will be the bottom layer.
Toluene0.867ImmiscibleUseful for higher-boiling point compounds.

IV. Visualized Workflows

Workup_Troubleshooting start Reaction Complete workup Aqueous Workup start->workup emulsion Emulsion Forms? workup->emulsion break_emulsion Break Emulsion: - Add Brine - Filter (Celite) - Centrifuge emulsion->break_emulsion Yes continue_workup Continue Extraction emulsion->continue_workup No break_emulsion->continue_workup pure_product Pure Product continue_workup->pure_product

Caption: Troubleshooting workflow for emulsion formation.

Suzuki_Workup_Flowchart start Suzuki Reaction Mixture quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract filter Filter through Celite® (Removes Pd Catalyst) extract->filter wash Aqueous Washes (H₂O, Brine) filter->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Purified Product purify->product

Sources

Technical Support Center: Temperature Control in the Synthesis of 2-Bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-bromo-5-fluoro-N,N-diisopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The synthesis of this sterically hindered amide requires careful control of reaction parameters, with temperature being a critical factor for achieving high yield and purity. This document will walk you through the nuances of temperature control at each stage of the synthesis, explain the underlying chemical principles, and provide solutions to common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and practical synthesis is a two-step process:

  • Acyl Chloride Formation: Conversion of the starting material, 2-bromo-5-fluorobenzoic acid, to its corresponding acyl chloride, 2-bromo-5-fluorobenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The subsequent reaction of the crude or purified 2-bromo-5-fluorobenzoyl chloride with diisopropylamine in the presence of a base to form the final product. This is a variation of the Schotten-Baumann reaction.

Q2: Why is temperature control so critical in this specific synthesis?

A2: Temperature control is paramount for two primary reasons:

  • Step 1 (Acyl Chloride Formation): While this reaction often requires heating to proceed at a reasonable rate, excessive temperatures can lead to the decomposition of the starting material and the product, as well as the formation of colored impurities.

  • Step 2 (Amidation): This step is highly exothermic. The reaction between an acyl chloride and an amine is rapid and releases a significant amount of heat. Without proper cooling, the reaction temperature can rise uncontrollably, leading to a host of side reactions, including diacylation (if a primary amine were used), reaction of the acyl chloride with the base, and degradation of the product. The steric hindrance of diisopropylamine can also necessitate carefully optimized temperature conditions to encourage the reaction to proceed to completion without requiring excessive heat that could promote side reactions.

Q3: What are the most common problems encountered in this synthesis and how do they relate to temperature?

A3: The most frequent issues are low yield, impure product, and the formation of colored byproducts.

  • Low Yield: Often a result of incomplete reaction in either step or hydrolysis of the acyl chloride intermediate. In Step 1, if the temperature is too low, the conversion to the acyl chloride will be incomplete. In Step 2, if the temperature is not controlled and rises too high, side reactions can consume the starting materials and reduce the yield of the desired product.

  • Impure Product: Can be caused by side reactions at elevated temperatures in both steps. In Step 2, poor temperature control can lead to the formation of various byproducts that are difficult to separate from the desired amide.

  • Colored Byproducts: Often indicate decomposition of reagents or products at high temperatures. Thionyl chloride, in particular, can decompose to give colored impurities if the reaction is overheated.

Troubleshooting Guide

Issue 1: Low Yield in Acyl Chloride Formation (Step 1)
Possible Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction Ensure the reaction mixture reaches and maintains a gentle reflux. Typical temperatures are in the range of 70-80°C for thionyl chloride. Extend the reaction time if necessary, monitoring by TLC or quenching a small aliquot to check for the presence of starting carboxylic acid.The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is an equilibrium process. Heating is required to drive the reaction forward by removing the gaseous byproducts (SO₂ and HCl).
Hydrolysis of Acyl Chloride Use freshly dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Acyl chlorides are highly reactive and readily hydrolyze back to the carboxylic acid in the presence of moisture.
Degradation of Starting Material/Product Avoid excessive heating. Do not exceed the boiling point of the solvent or thionyl chloride.Aromatic carboxylic acids and their corresponding acyl chlorides can be susceptible to decarboxylation or other decomposition pathways at very high temperatures.
Issue 2: Low Yield and/or Impure Product in Amidation (Step 2)
Possible Cause Troubleshooting Action Scientific Rationale
Reaction Runaway (Exotherm) Pre-cool the amine/base solution to 0°C or below before the slow, dropwise addition of the acyl chloride solution. Maintain the low temperature throughout the addition using an ice-salt bath or a cryocooler.The reaction is highly exothermic. A rapid increase in temperature will lead to a multitude of side reactions, significantly impacting yield and purity.
Incomplete Reaction due to Steric Hindrance After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for an extended period (several hours to overnight). Gentle heating (e.g., 40-50°C) can be cautiously applied if the reaction is stalled, but this should be a last resort and carefully monitored.The bulky isopropyl groups on the amine hinder its nucleophilic attack on the acyl chloride. A longer reaction time at a controlled temperature allows the reaction to proceed to completion.
Hydrolysis of Acyl Chloride Ensure all reagents and solvents are anhydrous. Add the acyl chloride to the amine solution, not the other way around.This minimizes the time the highly reactive acyl chloride is exposed to any trace moisture before reacting with the amine.
Side Reaction with Base Use a non-nucleophilic hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Add the acyl chloride slowly to the mixture of the amine and the base.Strong, unhindered bases can compete with the diisopropylamine in reacting with the acyl chloride.

Experimental Protocols

Step 1: Synthesis of 2-bromo-5-fluorobenzoyl chloride
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-fluorobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq). A solvent such as toluene or dichloromethane (DCM) can be used, but the reaction often proceeds well in neat thionyl chloride.

  • Heat the mixture to a gentle reflux (approximately 79°C for neat SOCl₂) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. This step should be performed in a well-ventilated fume hood. The crude 2-bromo-5-fluorobenzoyl chloride is typically a yellow to brown oil and can be used directly in the next step.

Step 2: Synthesis of this compound
  • In a separate flask under an inert atmosphere, dissolve diisopropylamine (1.2 eq) and a suitable base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq) from Step 1 in a small amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cold amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the acyl chloride is consumed.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Workflow

Experimental Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2-bromo-5-fluorobenzoic acid + SOCl₂ B Reflux (70-80°C, 2-4h) A->B C Remove excess SOCl₂ (distillation) B->C D Crude 2-bromo-5-fluorobenzoyl chloride C->D G Slow addition of Acyl Chloride (maintain <5°C) D->G E Diisopropylamine + Base in Anhydrous Solvent F Cool to 0°C E->F F->G H Warm to RT, Stir (12-24h) G->H I Work-up and Purification H->I J Final Product I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_step1 cluster_step2 Start Low Product Yield Step Which step has low yield? Start->Step Step1 Acyl Chloride Formation Step->Step1 Step 1 Step2 Amidation Step->Step2 Step 2 CheckReflux Was reflux maintained? Step1->CheckReflux CheckTemp Was temperature controlled during addition? Step2->CheckTemp IncreaseTime Increase reflux time CheckReflux->IncreaseTime No CheckAnhydrous1 Were conditions anhydrous? CheckReflux->CheckAnhydrous1 Yes UseDry Use dry glassware/solvents CheckAnhydrous1->UseDry No ImproveCooling Improve cooling (ice-salt bath) CheckTemp->ImproveCooling No CheckStirTime Sufficient stirring time at RT? CheckTemp->CheckStirTime Yes IncreaseStirTime Increase stirring time CheckStirTime->IncreaseStirTime No CheckAnhydrous2 Were conditions anhydrous? CheckStirTime->CheckAnhydrous2 Yes UseAnhydrous Use anhydrous reagents/solvents CheckAnhydrous2->UseAnhydrous No

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromo-5-fluoro-N,N-diisopropylbenzamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the impact of solvents on the reactivity of this versatile synthetic intermediate. The N,N-diisopropylbenzamide moiety is a powerful directing group in ortho-lithiation reactions, making this compound a valuable building block for the synthesis of complex, multi-substituted aromatic compounds. However, navigating the nuances of solvent choice is critical to achieving high yields and selectivities in subsequent transformations such as borylation and cross-coupling reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter when using this compound, with a focus on the role of the solvent.

Issue 1: Low or No Conversion During ortho-Lithiation and Borylation

Question: I am attempting an ortho-lithiation of this compound using n-butyllithium followed by quenching with a boronic ester, but I am observing very low conversion to the desired boronic ester. What are the likely causes and how can I improve the yield?

Answer: This is a common challenge that often points to issues with the lithiation step, which is highly sensitive to solvent choice and reaction conditions.

Root Causes and Remedial Actions:

  • Inadequate Solvation of the Organolithium Reagent: n-Butyllithium exists as aggregates (hexamers or tetramers) in non-coordinating solvents like alkanes, which reduces its reactivity.[1] Coordinating solvents are crucial for breaking down these aggregates into more reactive monomers or dimers.

    • Solution: Employ polar aprotic solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O).[2] THF is generally more effective at deaggregating organolithiums than diethyl ether.[1] A mixture of THF and a non-polar solvent like pentane or hexane can also be effective.[3]

  • Solvent Decomposition by the Organolithium Reagent: While THF is an excellent coordinating solvent, it can be deprotonated by strong bases, especially at temperatures above -40 °C.[4] This consumes the organolithium reagent and reduces the efficiency of the desired lithiation.

    • Solution: Maintain a low reaction temperature, typically -78 °C, throughout the lithiation process.[2] This minimizes the rate of solvent decomposition. The stability of organolithiums in THF is significantly reduced at higher temperatures.[4]

  • Slow Borylation Step: The subsequent reaction with the boronic ester can also be solvent-dependent. In some cases, the bulky diamine ligand-like effect of the diisopropylamide can sterically hinder the approach of the boronic ester.

    • Solution: While the lithiation is best performed in a coordinating solvent like THF, solvent exchange to a non-coordinating solvent after lithiation can sometimes promote the subsequent borylation and 1,2-migration.[5] However, for many systems, ethereal solvents are still preferred for the borylation step as they can facilitate pre-complexation of the boronic ester with the lithium cation.

Experimental Protocol: Optimized Lithiation-Borylation

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Borylation & Quench A 1. Dry glassware under vacuum and backfill with N₂/Ar. B 2. Add this compound. A->B C 3. Add anhydrous THF via syringe. B->C D 4. Cool solution to -78 °C (acetone/dry ice bath). C->D E 5. Add n-BuLi dropwise over 10 min. D->E F 6. Stir at -78 °C for 1-2 hours. E->F G 7. Add boronic ester solution in THF dropwise at -78 °C. F->G H 8. Stir at -78 °C for 1 hour, then warm to room temperature. G->H I 9. Quench with saturated aqueous NH₄Cl. H->I

Caption: Workflow for an optimized lithiation-borylation protocol.

Issue 2: Poor Selectivity in Suzuki Cross-Coupling Reactions

Question: I am performing a Suzuki cross-coupling reaction with the boronic ester derived from this compound and an aryl halide. I am observing significant formation of side products, such as homocoupling of the boronic ester and dehalogenation of my starting material. How can solvent choice mitigate these issues?

Answer: The solvent system in a Suzuki coupling is critical for balancing the solubility of all components (the organoboron reagent, the aryl halide, the catalyst, and the base) and for influencing the rates of the desired catalytic steps versus undesired side reactions.[6]

Root Causes and Remedial Actions:

  • Inappropriate Solvent Polarity: The polarity of the solvent can affect the stability of the palladium catalyst and the rates of oxidative addition and transmetalation.[7]

    • Solution: A common and effective solvent system for Suzuki couplings is a mixture of an organic solvent and water.[6][8] The aqueous phase is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step.[9] Common organic solvents include toluene, 1,4-dioxane, and THF.[10] For challenging couplings, polar aprotic solvents like DMF can be used, but be aware that DMF can sometimes act as a source of hydrogen for hydrodehalogenation side reactions.[6]

  • Decomposition of the Boronic Ester: Boronic acids and their esters can be prone to decomposition, especially at elevated temperatures.[9]

    • Solution: Using more stable boronic esters, such as pinacol esters, is a good starting point.[9] The choice of solvent can also play a role. While aqueous mixtures are common, for particularly sensitive substrates, anhydrous conditions with a suitable organic base and solvent might be necessary.[11]

Data Summary: Solvent Effects on Suzuki Coupling Yields (Illustrative)

Solvent SystemBaseTemperature (°C)Typical Yield (%)Notes
Toluene/H₂O (4:1)K₂CO₃9085-95A robust, general-purpose system.
1,4-Dioxane/H₂O (4:1)Cs₂CO₃10080-90Good for more challenging couplings.[9]
THF/H₂O (4:1)K₃PO₄7075-85Milder conditions, but may be slower.[10]
DMFK₂CO₃11070-80Useful for poorly soluble substrates, but risk of side reactions.[6]

Note: This table provides illustrative data based on general principles of Suzuki couplings. Optimal conditions for this compound derivatives should be determined empirically.

G A Aryl Boronic Ester + Aryl Halide D Reaction Mixture A->D B Pd(0) Catalyst + Base B->D C Solvent System (e.g., Toluene/H₂O) C->D E Heating (e.g., 90 °C) D->E F Cross-Coupled Product E->F G Work-up and Purification F->G H Isolated Product G->H

Caption: General workflow for a Suzuki cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is THF a preferred solvent for ortho-lithiation over other ethers?

A1: THF is a more polar and sterically less hindered Lewis base compared to diethyl ether. This allows it to more effectively coordinate to the lithium cation, breaking up the aggregate structure of organolithium reagents and increasing their reactivity.[1] This enhanced reactivity is often crucial for the deprotonation of relatively weak carbon acids, such as the ortho proton of the benzamide.

Q2: Can I use a single solvent for both the lithiation-borylation and a subsequent Suzuki coupling?

A2: While it is sometimes possible, it is often not optimal. The ideal solvent for lithiation (e.g., anhydrous THF at -78 °C) is not typically the best for a Suzuki coupling, which often requires higher temperatures and frequently an aqueous co-solvent to dissolve the base.[8] It is common practice to perform a work-up and isolation of the boronic ester after the first step before proceeding to the cross-coupling reaction under its own optimized set of conditions.

Q3: How does the N,N-diisopropylbenzamide group influence solvent choice?

A3: The N,N-diisopropylbenzamide is a powerful directing group for ortho-lithiation due to its ability to chelate the lithium cation.[12] The bulky isopropyl groups can create a sterically hindered environment around the reaction center. This can make the subsequent borylation step sensitive to the size of the boronic ester and the solvent. In some cases, a less coordinating solvent might be beneficial for the borylation step if the THF coordination to the lithium cation is too strong and hinders the approach of the electrophile.

Q4: Are there any "green" solvent alternatives for these reactions?

A4: While traditional solvents like THF and toluene are highly effective, there is growing interest in more environmentally benign alternatives. For lithiation-borylation, ethers derived from renewable sources, such as 2-methyl-THF or cyclopentyl methyl ether (CPME), are being explored. For Suzuki couplings, reactions in water with a phase-transfer catalyst or in biodegradable solvents like glycerol are areas of active research, though their applicability to this specific substrate would require experimental validation.[8]

References

Sources

Technical Support Center: Cross-Coupling of 2-bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2-bromo-5-fluoro-N,N-diisopropylbenzamide in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the unique challenges presented by this substrate.

The structure of this compound presents a distinct combination of electronic and steric factors. The electron-withdrawing nature of the fluoro and benzamide groups influences the oxidative addition step, while the sterically demanding N,N-diisopropylamide moiety can significantly hinder subsequent steps in the catalytic cycle.[1][2] This guide is designed to help you overcome these challenges and achieve optimal results in your Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other cross-coupling endeavors.

General Considerations & Best Practices

Before troubleshooting specific issues, ensure these foundational practices are rigorously followed, as they are often the root cause of failed or low-yielding reactions.[3][4]

  • Inert Atmosphere: All palladium-catalyzed reactions should be conducted under a positive pressure of an inert gas, such as argon or nitrogen. Oxygen can oxidize the active Pd(0) catalyst and promote undesirable side reactions, particularly homocoupling of organometallic reagents.[5][6]

  • Reagent Purity: Use high-purity starting materials, catalysts, ligands, and bases. Impurities can poison the catalyst.[3][7] Liquid reagents like amines should be distilled or passed through a plug of activated alumina if necessary.[3]

  • Anhydrous & Degassed Solvents: Solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 30-60 minutes or through several freeze-pump-thaw cycles.[5][7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the cross-coupling of this compound in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My reaction shows little to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer: Low or no conversion is the most common issue and requires a systematic approach to diagnose. The steric bulk of the N,N-diisopropylamide group often necessitates carefully optimized conditions.[1][2]

dot

Troubleshooting_Low_Yield start Low / No Yield reagents 1. Verify Reagent & Setup Integrity start->reagents reagents_ok Are reagents pure, dry? Is setup inert? reagents->reagents_ok fix_reagents Action: Purify/replace reagents. Ensure inert atmosphere. reagents_ok->fix_reagents No catalyst 2. Evaluate Catalyst System reagents_ok->catalyst Yes fix_reagents->reagents catalyst_ok Is Pd precatalyst active? Is ligand appropriate? catalyst->catalyst_ok fix_catalyst Action: Use a robust precatalyst (e.g., G3/G4). Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). catalyst_ok->fix_catalyst No conditions 3. Optimize Reaction Conditions catalyst_ok->conditions Yes fix_catalyst->catalyst conditions_ok Are base, solvent, & temp optimal? conditions->conditions_ok fix_conditions Action: Screen stronger bases (K3PO4, Cs2CO3). Screen solvents (Dioxane, Toluene). Increase temperature incrementally. conditions_ok->fix_conditions No success Reaction Optimized conditions_ok->success Yes fix_conditions->conditions

Caption: Troubleshooting flowchart for addressing low to no reaction yield.

Step-by-Step Troubleshooting:

  • Catalyst & Ligand System: The combination of steric hindrance and electronics in this substrate often requires a highly active catalyst.

    • Palladium Source: If using Pd(OAc)₂ or Pd₂(dba)₃, the in-situ generation of the active Pd(0) species might be inefficient.[4] Consider switching to a modern, air-stable palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which ensures reliable activation.[3]

    • Ligand Choice: Standard ligands like PPh₃ are often ineffective. The sterically demanding nature of the substrate requires bulky, electron-rich biarylphosphine ligands. These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the catalytically active species.[2][8][9] A screening of ligands is highly recommended.

Coupling TypeRecommended Ligands (Starting Point)Rationale
Suzuki-Miyaura SPhos, RuPhos, XPhosBulky ligands facilitate C-C bond formation with sterically hindered partners.[10]
Buchwald-Hartwig XPhos, RuPhos, BrettPhosExcellent for coupling with primary/secondary amines and amides; accommodates steric bulk.[11][12][13]
Sonogashira XPhos, P(t-Bu)₃Bulky, electron-rich phosphines are needed for electron-deficient aryl halides.[8][14]
  • Base Selection: The base is critical for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and for the overall catalytic turnover.[15][16]

    • Strength: Due to the substrate's characteristics, stronger, non-nucleophilic bases are often required. Weak bases like Na₂CO₃ may be insufficient.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[7][16] For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOtBu) is typically necessary.[17][18]

    • Solubility: Ensure the base has some solubility in the reaction medium. For inorganic bases, the addition of water can be crucial for activity, but must be carefully controlled.[7]

  • Solvent & Temperature:

    • Solvent: Aprotic polar solvents are generally preferred. Toluene and 1,4-dioxane are common and effective choices.[7][19]

    • Temperature: These reactions often require elevated temperatures (80-110 °C) to overcome the activation energy associated with this challenging substrate. If no reaction is observed at a lower temperature, incrementally increase the heat.

Issue 2: Formation of Homocoupling Byproducts

Question: I am observing significant amounts of homocoupled byproducts (e.g., biphenyl from boronic acid in a Suzuki reaction). What causes this and how can it be minimized?

Answer: Homocoupling is a common side reaction where two molecules of one coupling partner react with each other.[20] It consumes starting material and complicates purification.

dot

Side_Reactions cluster_main cluster_side1 cluster_side2 ArylBr Ar-Br (Substrate) Pd0 Pd(0)L_n ArylBr->Pd0 Oxidative Addition Protodebromination_Product Ar-H (Byproduct) ArylBr->Protodebromination_Product H+ source, base Partner R-M (Coupling Partner) Partner->Pd0 Transmetalation Homocoupling_Product R-R (Byproduct) Partner->Homocoupling_Product O2, Pd(II) Product Ar-R (Desired Product) Pd0->Product Reductive Elimination Desired_Pathway Cross-Coupling Homocoupling_Pathway Homocoupling Protodebromination_Pathway Protodebromination

Caption: Desired cross-coupling vs. undesired side reaction pathways.

Primary Causes & Solutions:

  • Presence of Oxygen: The most frequent cause of boronic acid homocoupling in Suzuki reactions is dissolved oxygen.[5][6]

    • Solution: Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the entire reaction setup and duration.[5]

  • Inefficient Pd(0) Generation: If using a Pd(II) source, the reduction to the active Pd(0) catalyst can sometimes proceed via homocoupling of the organometallic reagent.[6]

    • Solution: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that provides clean and efficient generation of the active catalyst.[3][5]

  • High Concentration: Slow addition of one coupling partner can sometimes minimize localized high concentrations that may favor homocoupling.[5]

Issue 3: Formation of Protodebromination Byproduct

Question: My analysis shows the formation of N,N-diisopropyl-3-fluorobenzamide, where the bromine has been replaced by hydrogen. What is this side reaction and how can I prevent it?

Answer: This side reaction is known as protodebromination or hydrodehalogenation. It is often competitive with the desired cross-coupling, especially with electron-rich phosphine ligands and strong bases.[21]

Potential Causes & Solutions:

  • Source of Protons: The hydrogen atom can come from trace water, the amine/amide coupling partner, or the solvent itself (e.g., alcohols).

    • Solution: Use anhydrous solvents and reagents. If water is required for the base, its amount should be carefully controlled (typically 2-3 equivalents).

  • Reaction Kinetics: If the reductive elimination to form the desired C-C or C-N bond is slow (often due to steric hindrance), competing pathways like protodebromination can become more significant.

    • Solution: Employing a more sterically demanding ligand can sometimes accelerate reductive elimination, outcompeting the side reaction.[22] Additionally, slightly lowering the reaction temperature may disfavor the hydrodehalogenation pathway more than the desired coupling.[22]

Frequently Asked Questions (FAQs)

Q1: How do the electronic and steric properties of this compound specifically impact cross-coupling reactions? A1: The substrate has two key features:

  • Electronic Effects: The fluorine atom and the amide group are both electron-withdrawing, which makes the aryl bromide more electron-deficient. This generally facilitates the initial oxidative addition step of the catalytic cycle.[8]

  • Steric Effects: The N,N-diisopropyl groups are very bulky. This steric hindrance near the reaction center can impede the approach of the palladium catalyst and slow down the reductive elimination step.[1][2] This is why highly active catalysts with bulky ligands are essential to promote the reaction and prevent catalyst decomposition or side reactions.[10][18]

Q2: Which palladium precatalyst is the best starting point? A2: For general reliability and ease of use, a Buchwald G3 or G4 precatalyst is highly recommended. These are air-stable complexes that contain the ligand and palladium in a defined ratio and are designed for clean and efficient in-situ generation of the active Pd(0) catalyst upon exposure to a base.[3] For example, XPhos Pd G3 is an excellent and versatile starting point for many coupling reactions.

Q3: Can I use copper as a co-catalyst, particularly for Sonogashira reactions? A3: While traditional Sonogashira reactions use a copper(I) co-catalyst, modern protocols often perform better under copper-free conditions, especially for challenging substrates. Copper can promote the homocoupling of the terminal alkyne (Glaser coupling) and in some cases has been observed to inhibit the palladium catalyst.[8] It is recommended to start with a copper-free protocol using a bulky phosphine ligand and an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Q4: My reaction is sluggish even with optimized conditions. What else can I try? A4: If you have screened ligands, bases, and solvents without success, consider the following:

  • Catalyst Loading: While typically 1-2 mol% is sufficient, challenging couplings may require a higher catalyst loading (e.g., 5 mol%).

  • Microwave Irradiation: For difficult transformations, microwave heating can sometimes provide the necessary energy to overcome high activation barriers and significantly reduce reaction times.[10]

  • Reagent Equivalents: Ensure the coupling partner (e.g., boronic acid) is used in a slight excess (typically 1.2-1.5 equivalents) to drive the reaction to completion.

Example Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

dot

Suzuki_Workflow setup 1. Reaction Setup reagents 2. Reagent Addition setup->reagents setup_steps • Oven-dry glassware. • Add stir bar. • Assemble under inert gas (Ar/N2). setup->setup_steps reaction 3. Reaction reagents->reaction reagent_steps • Add solid reagents:  - Aryl Bromide (1.0 eq)  - Boronic Acid (1.2 eq)  - K3PO4 (2.0 eq)  - XPhos Pd G3 (0.02 eq) • Purge with inert gas. • Add degassed solvent (Dioxane/H2O). reagents->reagent_steps workup 4. Workup & Purification reaction->workup reaction_steps • Heat to 100 °C with vigorous stirring. • Monitor by TLC/LC-MS (12-24 h). reaction->reaction_steps workup_steps • Cool to RT. • Dilute with EtOAc, wash with H2O/brine. • Dry organic layer (Na2SO4). • Concentrate in vacuo. • Purify by column chromatography. workup->workup_steps

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • To the oven-dried reaction vial, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Seal the vial with the screw cap, and evacuate and backfill with argon three times.

  • Through the septum, add degassed 1,4-dioxane and then degassed water to create a typical 10:1 dioxane:water solvent mixture. The final reaction concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.

  • Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • BenchChem. (2025). Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions with 1-Iodo-2,3,4-trimethoxybenzene.
  • Pouy, M. J., et al. (2004). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Troubleshooting homocoupling in 4-Methylbiphenyl synthesis.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Paul, A., & Gellman, A. J. (n.d.). Fluorine Substitution Effects on the Alkyl Coupling Reaction on a Ag(111) Surface. Journal of the American Chemical Society.
  • Köllhofer, A., et al. (2002). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Tu, T., et al. (2012).
  • ResearchGate. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Chemistry LibreTexts. (2023).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions.
  • van der lee, A., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • White Rose Research Online. (n.d.).
  • National Institutes of Health. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • Princeton University. (2017). Drug development: Subtle steric differences reveal a model for Ni cross-coupling success.
  • ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.

Sources

Validation & Comparative

A Comparative Guide to 2-bromo-5-fluoro-N,N-diisopropylbenzamide and Other Bromo-benzamide Analogs for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, substituted benzamides represent a privileged scaffold, consistently appearing in a diverse array of therapeutic agents. The strategic placement of substituents on the benzamide core allows for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of 2-bromo-5-fluoro-N,N-diisopropylbenzamide with other key bromo-benzamide analogs, offering valuable insights for researchers and scientists engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of Bromo-benzamides in Medicinal Chemistry

Bromo-benzamides are versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine bond in various cross-coupling reactions. This feature enables the facile introduction of a wide range of molecular fragments, making them invaluable building blocks in the construction of complex drug candidates. Furthermore, the electronic and steric properties of the bromine atom, along with other substituents on the aromatic ring and the amide nitrogen, can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and target-binding affinity. This guide will focus on a comparative analysis of this compound and its structural isomers and analogs, providing a framework for understanding their relative performance in synthetic and biological contexts.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The table below summarizes key computed and experimental properties of this compound and its comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
This compound C₁₃H₁₇BrFNO302.18Not available3.5
2-bromobenzamideC₇H₆BrNO200.03160-1621.3
3-bromobenzamideC₇H₆BrNO200.03155.31.4
4-bromobenzamideC₇H₆BrNO200.03190-1931.4

Data compiled from various chemical suppliers and computational predictions.

The N,N-diisopropyl substitution in the target compound significantly increases its molecular weight and predicted lipophilicity (LogP) compared to the unsubstituted bromo-benzamides. This increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility. The fluorine atom in the 5-position is expected to influence the electronic properties of the aromatic ring, potentially affecting its reactivity and biological interactions.

Synthesis and Reactivity in Cross-Coupling Reactions

The primary synthetic utility of bromo-benzamides lies in their application as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity of the C-Br bond is influenced by the electronic environment of the aromatic ring and steric hindrance around the reaction center.

General Reactivity Trends

The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is generally enhanced by the presence of electron-withdrawing groups on the aromatic ring.[1] These groups polarize the C-Br bond, facilitating the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Conversely, electron-donating groups can decrease the reaction rate.

Comparative Reactivity Analysis

While direct, side-by-side experimental comparisons of the benzamides in this guide are limited in the literature, we can infer their relative reactivity based on established principles:

  • This compound : The fluorine atom at the 5-position is an electron-withdrawing group, which is expected to enhance the reactivity of the C-Br bond in cross-coupling reactions. However, the bulky N,N-diisopropyl group may introduce steric hindrance, potentially requiring more robust catalytic systems or longer reaction times.

  • Positional Isomers (2-bromo, 3-bromo, and 4-bromobenzamide) : The position of the bromine atom on the benzamide ring can influence its reactivity. In general, ortho-substituted aryl halides can sometimes exhibit different reactivity profiles compared to their meta and para counterparts due to steric and electronic effects.

Below is a generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for these compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Bromo-benzamides

Objective: To provide a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-benzamide with an arylboronic acid.

Materials:

  • Bromo-benzamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • To a flame-dried reaction vessel, add the bromo-benzamide, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Structure-Activity Relationships (SAR) and Biological Potential

The substituents on the benzamide scaffold play a crucial role in determining the biological activity of the molecule.

  • N-Alkylation : The N,N-diisopropyl group in the target compound is a significant structural feature. N-alkylation can influence a compound's metabolic stability, cell permeability, and binding affinity to its biological target. In some cases, bulky N-alkyl groups can enhance selectivity for a particular receptor subtype.

  • Fluorine Substitution : The introduction of a fluorine atom can have profound effects on a molecule's biological properties. Fluorine's high electronegativity can alter the acidity of nearby protons and influence hydrogen bonding interactions. Furthermore, the C-F bond is metabolically stable, which can block sites of oxidative metabolism and improve a drug's pharmacokinetic profile.[2]

  • Positional Isomerism : The relative positions of the bromine and amide groups can significantly impact biological activity by altering the molecule's overall shape and how it fits into a protein's binding pocket.

While specific biological data for this compound is not widely available in the public domain, related N-substituted benzamides have shown a range of activities, including as enzyme inhibitors and receptor modulators.[3][4] Further screening of this compound and its analogs is warranted to explore their therapeutic potential.

Visualization of Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow and the catalytic cycle of a Suzuki-Miyaura reaction.

G cluster_workflow Experimental Workflow prep Reaction Setup (Reagents & Catalyst) reaction Inert Atmosphere Reaction at Elevated Temp. prep->reaction 1. Synthesis workup Aqueous Workup & Extraction reaction->workup 2. Isolation purification Column Chromatography workup->purification 3. Purification

Caption: A generalized experimental workflow for a cross-coupling reaction.

G pd0 Pd(0)L_n pd_complex Ar-Pd(II)(Br)L_n pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)-Ar'L_n pd_complex->transmetalation_complex Transmetalation (Ar'-B(OH)2) transmetalation_complex->pd0 Reductive Elimination pd_product Ar-Ar' transmetalation_complex->pd_product

Sources

A Comparative Guide to the Reactivity of 2-bromo-5-fluoro-N,N-diisopropylbenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysubstituted benzamides are privileged scaffolds in modern medicinal chemistry and materials science. The precise installation of functional groups around the aromatic core is paramount for tuning molecular properties. Among the vast arsenal of synthetic tools, the strategic use of directing groups and cross-coupling handles offers unparalleled control. This guide provides an in-depth comparative analysis of the reactivity of 2-bromo-5-fluoro-N,N-diisopropylbenzamide , a versatile building block, against its structural analogs. We will explore how the interplay between the amide, bromo, and fluoro substituents dictates the outcome in key synthetic transformations, moving beyond simple protocols to elucidate the underlying chemical principles that govern their reactivity.

The Architectural Influence of Substituents

The reactivity of an aromatic ring is not merely a sum of its parts; it is a complex interplay of steric and electronic effects. In our target molecule, three key functional groups collaborate to define its chemical behavior.

  • The N,N-Diisopropylamide Group: This tertiary amide is a powerful Directed Metalation Group (DMG) .[1] Its ability to chelate organolithium reagents brings the base into proximity with the ortho protons, dramatically increasing their kinetic acidity and enabling regioselective deprotonation.[2][3] The bulky isopropyl groups also provide steric shielding, preventing nucleophilic attack at the electrophilic carbonyl carbon by organolithium bases.[4]

  • The C2-Bromo Substituent: The bromine atom serves as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] However, it also introduces a critical competing pathway in the presence of organolithium reagents: lithium-halogen exchange. This reaction is often extremely fast, particularly with aryl bromides.[4]

  • The C5-Fluoro Substituent: Fluorine exerts a potent electron-withdrawing inductive effect, which acidifies the entire aromatic ring. While fluorine itself can act as a weak DMG, its primary role in this scaffold is to modulate the electronic properties of the ring, influencing the acidity of C-H bonds and the susceptibility of the C-Br bond to oxidative addition.[7]

Competition in Aromatic Functionalization: Directed ortho-Metalation (DoM) vs. Lithium-Halogen Exchange

The reaction of substituted benzamides with strong bases like organolithiums is a classic strategy for C-H functionalization. However, for 2-bromo-substituted amides, a significant mechanistic crossroads emerges.

The Underlying Principle: DoM

Directed ortho-Metalation (DoM) relies on the coordination of an organolithium reagent by a Lewis basic DMG, followed by deprotonation of the proximal ortho C-H bond.[1] This forms a new aryllithium species that can be trapped with an electrophile.

DoM_Mechanism cluster_key Mechanism Key Start Aromatic with DMG + (RLi)n Intermediate Coordinated Complex (Lewis Acid-Base Interaction) Start->Intermediate Coordination Product ortho-Lithiated Species Intermediate->Product ortho-Deprotonation Final Functionalized Aromatic (after Electrophile Quench) Product->Final + E+

Caption: Generalized mechanism of Directed ortho-Metalation (DoM).

For a substrate like N,N-diisopropylbenzamide, lithiation occurs regioselectively at the C2 and C6 positions. However, for This compound , the situation is more complex. The primary competition is between deprotonation at the C6 position (directed by the amide) and lithium-halogen exchange at the C2 position.

Comparative Reactivity Analysis:

CompoundKey FeaturePrimary Reaction with n-BuLi/s-BuLiExpected Intermediate
This compound C2-Br BondLithium-Halogen Exchange 2-lithio-5-fluoro-N,N-diisopropylbenzamide
2-chloro-5-fluoro-N,N-diisopropylbenzamideC2-Cl BondDirected ortho-Metalation (DoM) 2-chloro-5-fluoro-6-lithio-N,N-diisopropylbenzamide
5-fluoro-N,N-diisopropylbenzamideNo Halogen at C2Directed ortho-Metalation (DoM) 5-fluoro-2-lithio-N,N-diisopropylbenzamide

Causality Behind the Selectivity: Lithium-halogen exchange with aryl bromides is an exceptionally fast process, typically occurring at a much greater rate than deprotonation of an aromatic C-H bond, even one activated by a strong DMG.[4] Therefore, for the target molecule, treatment with n-BuLi or s-BuLi at low temperatures (-78 °C) will almost exclusively result in the formation of the 2-lithio species. In contrast, aryl chlorides are significantly less reactive towards lithium-halogen exchange, allowing the slower DoM pathway at C6 to dominate.[4] For the analog lacking the C2-halogen, standard DoM proceeds, with lithiation occurring at the most acidic ortho position, C2, which is activated by both the DMG and the inductive effect of the fluorine.

Representative Experimental Protocol: Lithium-Halogen Exchange

Objective: To generate 2-lithio-5-fluoro-N,N-diisopropylbenzamide and trap with an electrophile (e.g., Iodine).

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 mmol, 1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Lithiation: Add n-butyllithium (1.1 mmol, 1.1 eq, 1.6 M in hexanes) dropwise via syringe over 5 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Electrophilic Quench: Add a solution of iodine (1.2 mmol, 1.2 eq) in anhydrous THF (2 mL) dropwise.

  • Warming and Quench: Allow the reaction to stir for 1 hour at -78 °C, then warm to room temperature over 1 hour. Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (10 mL).

  • Workup: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Harnessing the C-Br Bond: Palladium-Catalyzed Cross-Coupling

The C-Br bond in this compound is an ideal anchor for constructing C-C and C-N bonds, which are fundamental to drug discovery.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron species.[6][8] The reaction's efficiency is highly dependent on the electronic nature of the aryl halide.

Suzuki_Workflow Setup 1. Reagent Assembly (Ar-Br, Boronic Acid, Base, Pd Catalyst, Ligand, Solvent) Degas 2. Degassing (Inert Atmosphere, e.g., N2/Ar Purge) Setup->Degas Reaction 3. Thermal Reaction (Heat to specified temp for 2-24h) Degas->Reaction Workup 4. Aqueous Workup (Quench, Extract, Wash, Dry) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analysis 6. Characterization (NMR, MS) Purify->Analysis Buchwald_Hartwig_Cycle Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(Br) Pd0->PdII_Aryl Oxidative Addition (+ Ar-Br) Product Ar-NR'R'' PdII_Amido L-Pd(II)(Ar)(NR'R'') PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (+ HNR'R'', Base) PdII_Amido->Pd0 PdII_Amido->Product Reductive Elimination

Sources

A Comparative Guide to the Analytical Characterization of 2-bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 2-bromo-5-fluoro-N,N-diisopropylbenzamide (CAS 951884-15-4), a key intermediate in the synthesis of various pharmaceutical compounds. For researchers and professionals in drug development and quality control, rigorous analytical characterization is not merely a procedural step but the foundation of product quality, safety, and efficacy. The choice of analytical technique dictates the precision, accuracy, and scope of the data obtained, directly impacting process optimization, impurity profiling, and regulatory compliance.

This document moves beyond a simple listing of methods to explain the causality behind experimental choices. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is presented as a self-validating system, grounded in established scientific principles and regulatory expectations.

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of pharmaceutical intermediates. They excel at separating the target compound from process-related impurities, starting materials, and degradation products. The selection between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

For a moderately polar and non-volatile molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the predominant technique for purity determination and quantitative analysis.[1] The separation is based on the compound's hydrophobic interactions with a non-polar stationary phase.

Expertise & Experience: The Rationale Behind RP-HPLC

The benzamide structure, with its polar carbonyl group and non-polar aromatic and isopropyl groups, possesses an intermediate polarity, making it an ideal candidate for RP-HPLC.[1] A C18 (octadecylsilane) stationary phase is the logical starting point due to its wide applicability and robust performance in separating compounds of similar polarity. A gradient elution is initially employed to survey the full range of potential impurities before optimizing the method, often to a more rapid isocratic elution for routine quality control.[1] UV detection is highly effective, as the benzophenone core is a strong chromophore.[1]

Experimental Protocol: RP-HPLC for Purity Analysis

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Excellent starting point for moderately polar analytes, providing good resolution and peak shape.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape and ensures consistent ionization for potential MS coupling.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier with good UV transparency and elution strength.
Gradient Program 50% B to 90% B over 15 min, hold 2 min, return to 50% B, equilibrate 3 minA scouting gradient to ensure elution of both polar and non-polar impurities.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 260 nmBenzamide derivatives exhibit strong absorbance in this region.[1] A PDA detector can provide spectral data for peak purity assessment.
Injection Volume 10 µLStandard volume to avoid column overloading.
Sample Preparation Accurately weigh ~10 mg of sample into a 10 mL flask. Dissolve and dilute with Acetonitrile/Water (50:50).The diluent should be similar in composition to the initial mobile phase to ensure good peak shape.

Trustworthiness: Method Validation

Any quantitative HPLC method must be validated to ensure its performance is reliable, accurate, and reproducible.[2][3] Validation should be conducted in accordance with ICH guidelines and includes parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as a powerful orthogonal technique to HPLC. It is particularly adept at identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC. Given the halogenated nature of the analyte, GC can offer high sensitivity.[7][8]

Expertise & Experience: Why Use GC-MS?

GC separates compounds based on their boiling points and interaction with the stationary phase. For this compound, a key consideration is its thermal stability. Assuming it is stable at typical injection port temperatures, GC-MS provides unparalleled identification capability through its mass spectra. The fragmentation pattern is a molecular fingerprint that can be used to confirm the structure of the main peak and tentatively identify unknown impurities. The use of a high-resolution mass spectrometer (HRMS) can further provide elemental composition data.[9][10]

Experimental Protocol: GC-MS for Impurity Profiling

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar 5% phenyl-methylpolysiloxane phase is a general-purpose column suitable for a wide range of aromatic compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures complete volatilization without thermal degradation. This temperature may require optimization.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for the main component. Splitless mode may be used for trace analysis.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minA temperature program designed to separate compounds with a range of boiling points.
MS Transfer Line 290 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-550A wide scan range to capture low-mass fragments and the molecular ion.

Spectroscopic Techniques for Structural Elucidation

While chromatography excels at separation and quantification, spectroscopy provides definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination and confirmation. Both ¹H and ¹³C NMR are essential for a complete characterization.

Expertise & Experience: Interpreting the NMR Spectrum

  • ¹H NMR: The spectrum will confirm the presence of all proton-containing functional groups. The aromatic region will show complex splitting patterns due to the fluorine and bromine substituents. The isopropyl groups will exhibit a characteristic septet (for the CH) and a doublet (for the two CH₃ groups), although hindered rotation around the amide bond could lead to more complex signals. Integration of the signals will confirm the relative number of protons in each environment.

  • ¹³C NMR: This spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon (~165-170 ppm) and the aromatic carbons, with their chemical shifts influenced by the halogen substituents.

  • ¹⁹F NMR: This experiment would show a single resonance for the fluorine atom, with coupling to adjacent aromatic protons, providing further confirmation of its position.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Acquisition: Record ¹H, ¹³C, and optionally ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate Fourier transform and phasing algorithms to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[11] It is an excellent tool for initial identification and for confirming the presence of key chemical bonds.

Expertise & Experience: Key Vibrational Frequencies

For this compound, the FTIR spectrum is expected to show characteristic absorption bands:

  • ~1630-1650 cm⁻¹: A strong absorption due to the C=O (amide I band) stretching vibration.[12][13]

  • ~2850-3000 cm⁻¹: C-H stretching vibrations from the isopropyl and aromatic groups.

  • ~1400-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1200-1300 cm⁻¹: C-N stretching vibration.

  • ~1100-1250 cm⁻¹: C-F stretching vibration.

  • ~500-700 cm⁻¹: C-Br stretching vibration.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (if liquid) or, more commonly for solids, by preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan to subtract the contribution of atmospheric CO₂ and water.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups.

Comparative Summary and Workflow

The choice of method depends on the analytical goal. For routine purity testing, HPLC is the workhorse. For structural confirmation, NMR is indispensable. GC-MS is a vital orthogonal method for impurity identification, and FTIR provides a quick functional group fingerprint.

Table 1: Comparison of Core Analytical Techniques

TechniquePrimary ApplicationInformation ProvidedAdvantagesLimitations
HPLC-UV Purity assessment, QuantificationRetention time, Peak area (quantitative), UV spectrumHigh precision, Robust, Widely available, Non-destructiveModerate specificity (based on RT), Requires reference standards for quantification
GC-MS Impurity identification, Quantification of volatilesRetention time, Mass spectrum (structural), Peak areaHigh specificity and sensitivity, Excellent for structural elucidation of unknownsRequires analyte to be volatile and thermally stable, Potential for thermal degradation
NMR Unambiguous structure elucidationChemical shifts, Coupling constants, Integration (structural connectivity)Definitive structural information, Non-destructiveRelatively low sensitivity, Requires higher sample quantity, Expensive instrumentation
FTIR Functional group identificationVibrational frequencies of chemical bondsRapid, Simple, Inexpensive, Good for initial screeningProvides limited structural information, Not suitable for complex mixtures

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow for characterizing a new batch of the target compound and the fundamental principles of the chromatographic techniques discussed.

G cluster_0 Characterization Workflow for this compound cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis NewBatch New Sample Batch InitialID Initial Identification NewBatch->InitialID StructConfirm Definitive Structural Confirmation InitialID->StructConfirm FTIR FTIR Analysis (Functional Groups) InitialID->FTIR Quick Fingerprint PurityQuant Purity & Quantitative Analysis StructConfirm->PurityQuant Structure Confirmed NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) StructConfirm->NMR Full Elucidation HPLC HPLC-UV/PDA (Purity Assay) PurityQuant->HPLC GCMS GC-MS (Impurity Profile) PurityQuant->GCMS Orthogonal Method Release Batch Release/ Further Processing HPLC->Release Meets Specification GCMS->Release Impurities Characterized

Caption: Logical workflow for the comprehensive characterization of a new sample batch.

G cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_gc Gas Chromatography (GC) hplc_mp Mobile Phase (Liquid) e.g., Water/Acetonitrile hplc_sp Stationary Phase (Solid) e.g., C18 silica hplc_mp->hplc_sp hplc_sep Separation based on Partitioning/Adsorption (Polarity) hplc_sp->hplc_sep gc_mp Mobile Phase (Gas) e.g., Helium gc_sp Stationary Phase (Liquid film) e.g., Polysiloxane gc_mp->gc_sp gc_sep Separation based on Partitioning (Volatility/Boiling Point) gc_sp->gc_sep Analyte Analyte Mixture Analyte->hplc_mp Analyte->gc_mp

Caption: Core principles of separation in HPLC versus GC.

References

  • International Conference on Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. 2025. [Link]

  • E-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. N.d. [Link]

  • SciRP.org. Comparison of Different Sampling Techniques for the Identification of Aromatic Hydrocarbons from Fire Effluents. N.d. [Link]

  • Analytical method validation: A brief review. N.d. [Link]

  • PMC - NIH. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. 2023. [Link]

  • MDPI. Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques. 2023. [Link]

  • ResearchGate. FTIR spectrum of N,N'-1,4-phenylbis[3,5-Di(p-butoxybenzoyl) benzamide]7b. N.d. [Link]

  • ResearchGate. Analytical methods for the quantification of volatile aromatic compounds. 2020. [Link]

  • Vani, R. et al. Synthesis and Characterization of N-Benzhydrylbenzamide. Asian Journal of Chemistry. 2014. [Link]

  • ResearchGate. Comparison of Analytical Techniques in the Characterization of Complex Compounds. 2015. [Link]

  • ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. 2015. [Link]

  • ResearchGate. FT–IR benzamide ( 1 ). N.d. [Link]

  • ResearchGate. The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. 2007. [Link]

  • ResearchGate. Halogenated fatty amides – A brand new class of disinfection by-products. 2021. [Link]

  • Mustansiriyah Journal of Science. Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. 2024. [Link]

  • PMC - NIH. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. 2018. [Link]

  • Oxford Academic. Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. 2007. [Link]

  • Google Patents. The preparation method of 2-bromo-5-fluorobenzotrifluoride. 2016.

Sources

A Comparative Guide to the HPLC Analysis of 2-bromo-5-fluoro-N,N-diisopropylbenzamide Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into Method Selection and Validation for a Critical Pharmaceutical Intermediate

For researchers, scientists, and drug development professionals, the purity of a pharmaceutical intermediate like 2-bromo-5-fluoro-N,N-diisopropylbenzamide is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for purity assessment against alternative analytical techniques. The narrative is grounded in the principles of scientific integrity, offering not just protocols but the causal reasoning behind experimental choices, ensuring a self-validating system of analysis.

The accurate determination of purity for halogenated aromatic compounds such as this compound is paramount in pharmaceutical development.[1] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its precision, versatility, and ability to separate complex mixtures.[2][3] This guide will explore a robust reversed-phase HPLC (RP-HPLC) method, providing a detailed protocol and comparing its performance with Gas Chromatography (GC), an alternative technique for the analysis of volatile and thermally stable compounds.[2][4]

The Premier Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone of purity analysis for non-volatile and thermally labile pharmaceutical intermediates.[4] The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. For a molecule like this compound, with its moderate polarity stemming from the amide group and halogen substituents, RP-HPLC offers excellent resolving power.[5]

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte.[6]

  • Column Selection: A C18 column is the workhorse of RP-HPLC, offering a good balance of hydrophobicity for retaining moderately polar compounds.[7] However, for halogenated aromatic compounds, a pentafluorophenyl (PFP) phase can provide alternative selectivity due to π-π and dipole-dipole interactions, potentially improving resolution from closely related impurities.[8][9] For this guide, a standard C18 column is chosen for its broad applicability and robustness.

  • Mobile Phase Composition: A mixture of acetonitrile and water is a common mobile phase for RP-HPLC. Acetonitrile is favored for its low viscosity and UV transparency. The ratio of acetonitrile to water is optimized to achieve an appropriate retention time and peak shape. A higher proportion of the organic modifier (acetonitrile) will decrease the retention time.

  • Detector Selection: The benzamide functional group contains a chromophore that absorbs UV radiation.[5] A UV detector set at a wavelength of maximum absorbance (λmax), typically around 254 nm for benzamides, provides high sensitivity.[10]

  • Method Validation: All analytical methods must be validated to ensure they are fit for their intended purpose.[11][12] Validation is performed according to the International Council for Harmonisation (ICH) guidelines, which outline the necessary tests, including specificity, linearity, accuracy, precision, and robustness.[13][14][15][16]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject 10 µL injection Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

An Alternative Perspective: Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[] For N,N-disubstituted benzamides, which can exhibit sufficient volatility and thermal stability, GC can be a viable alternative to HPLC.[18]

  • Orthogonal Technique: Employing a method with a different separation principle (partitioning between a gas mobile phase and a liquid or solid stationary phase) provides a more comprehensive purity profile.

  • Sensitivity: With a Flame Ionization Detector (FID), GC can offer high sensitivity for organic compounds.

  • Analysis of Volatile Impurities: GC is particularly well-suited for detecting and quantifying volatile impurities, such as residual solvents, that may not be readily observed by HPLC.[2]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an appropriate capillary column.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Standard and Sample Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.

Method_Comparison

Caption: Comparison of HPLC and GC Methods.

Comparative Performance Data

The following table summarizes hypothetical but realistic performance data for the two methods, based on established validation principles.[19]

ParameterHPLC-UVGas Chromatography (GC)-FID
Principle Liquid-Solid PartitioningGas-Liquid Partitioning
Typical Purity (%) >99.5>99.5
Precision (%RSD) < 1.0< 1.5
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Analysis Time ~15 min~20 min
Suitability Primary method for non-volatile and thermally labile compoundsOrthogonal method for thermally stable compounds and volatile impurities
Expert Insights and Conclusion

For the routine purity assessment of this compound, a validated RP-HPLC method is the superior choice due to its robustness, precision, and direct applicability to this class of compounds. The method is highly specific and can be readily implemented in a quality control environment.

Gas Chromatography serves as an excellent orthogonal technique. Its value is most pronounced in the comprehensive characterization of the impurity profile, particularly for identifying any volatile process-related impurities or residual solvents that might be present. The choice between these methods, or their complementary use, should be guided by the specific analytical needs and the stage of drug development. For release testing of the intermediate, the validated HPLC method provides the necessary accuracy and precision. For in-depth characterization and troubleshooting, the combination of both HPLC and GC will yield the most comprehensive understanding of the compound's purity.

References

  • ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published - The ECA Analytical Quality Control Group. (2024). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023). Retrieved from [Link]

  • ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. (2010). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024). Pharma Talks. Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe. Retrieved from [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC Europe. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (2008). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... (n.d.). ResearchGate. Retrieved from [Link]

  • isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (2022). ResearchGate. Retrieved from [Link]

  • Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis method for amide compounds. (n.d.). Google Patents.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. Retrieved from [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent Technologies. Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. Retrieved from [Link]

  • HPLC separation of related halogenated aromatic, any one??. (2015). Chromatography Forum. Retrieved from [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent. Retrieved from [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024). PubMed. Retrieved from [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2008). ResearchGate. Retrieved from [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved from [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2012). ResearchGate. Retrieved from [Link]

    • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. (2017). Science Publishing Group. Retrieved from [Link]

  • Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd.. Retrieved from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025). YouTube. Retrieved from [Link]

  • Sample preparation and gas chromatography of primary fatty acid amides. (2006). PubMed. Retrieved from [Link]

  • GC Tips and Tricks for Method Optimization. (2018). YouTube. Retrieved from [Link]

  • Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for C-N Cross-Coupling Reactions of 2-Bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Encumbered Substrate

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, enabling the synthesis of countless pharmaceutical agents. The target substrate, 2-bromo-5-fluoro-N,N-diisopropylbenzamide, represents a class of building blocks that, while valuable, presents significant synthetic challenges. The molecule's structure combines three key features that complicate C-N bond formation:

  • Steric Hindrance: The bromine atom is ortho to a bulky N,N-diisopropylamide group. This steric congestion impedes the approach of the catalyst and the amine coupling partner to the reaction center.

  • Electronic Effects: The presence of an electron-withdrawing fluorine atom and the amide group modifies the electronic properties of the aryl bromide, influencing the rates of key steps in the catalytic cycle, particularly oxidative addition.

  • The Amide Moiety: The amide functionality itself can potentially coordinate to the metal center or be sensitive to certain reaction conditions.

This guide provides a comparative analysis of the three most prominent catalytic systems for this transformation—Palladium, Copper, and Nickel—drawing upon experimental data from structurally analogous systems to provide a predictive framework for researchers. We will delve into the mechanistic underpinnings of each catalyst, explain the rationale behind experimental design, and present detailed protocols to empower scientists to make informed decisions for synthesizing these challenging molecules.

Catalyst System I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most versatile and widely used method for C-N cross-coupling.[1] Its success is built upon decades of rational ligand design, which has produced catalysts capable of coupling even the most challenging substrates.[2]

Expertise & Experience: Why Ligand Choice is Paramount

For a substrate like this compound, the primary hurdle is overcoming the steric hindrance around the C-Br bond. This steric clash slows down two critical steps in the catalytic cycle: the initial oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination that forms the C-N bond.

The solution lies in the use of bulky, electron-rich phosphine ligands.[3] These ligands, often biarylphosphines (e.g., XPhos, RuPhos, BrettPhos), create a coordinatively unsaturated, highly reactive monoligated Pd(0) species. This "L1Pd(0)" complex is more sterically accessible and electron-rich, which accelerates the oxidative addition step.[4] Furthermore, the bulk of the ligand facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.[1]

The choice of base is also critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate that precedes reductive elimination.[4]

Catalytic Cycle: Buchwald-Hartwig Amination

pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-Br) amine_coord [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ oa_complex->amine_coord Amine Coordination (+ R₂NH) amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex amine_coord->amido_complex Deprotonation (+ Base, - H-Base⁺Br⁻) amido_complex->pd0 product Ar-NR₂ Product amido_complex->product Reductive Elimination catalyst_regen L-Pd(0) cu1 L-Cu(I)X Catalyst Precursor active_cu L-Cu(I)-NR₂ Active Catalyst cu1->active_cu Amine Coordination & Deprotonation (+ R₂NH, + Base) oa_complex L-Cu(III)(Ar)(NR₂)(Br) Oxidative Addition Complex active_cu->oa_complex Oxidative Addition (+ Ar-Br) oa_complex->cu1 product Ar-NR₂ Product oa_complex->product Reductive Elimination catalyst_regen L-Cu(I)X

Caption: Plausible catalytic cycle for a modern Ullmann C-N coupling.

Trustworthiness: A Validated Experimental Protocol

The following protocol is based on recent advancements in copper-catalyzed aminations of sterically hindered aryl halides, employing diamine ligands that allow for significantly milder conditions.

[5][6]Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add CuI (5 mol%), a suitable diamine ligand (e.g., a N¹,N²-diarylbenzene-1,2-diamine derivative, 10 mol%), and a strong base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon).

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.5 equiv), and an anhydrous polar solvent like dioxane or DMF.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 110 °C, depending on the amine's reactivity. Monitor the reaction by LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Catalyst System III: Nickel-Catalyzed Amination

Nickel catalysis has emerged as a powerful and economical alternative to palladium for cross-coupling reactions. A[7]s a more earth-abundant first-row transition metal, nickel offers significant cost advantages. Furthermore, its unique electronic properties can lead to different reactivity and selectivity profiles.

Expertise & Experience: The Rise of an Economic Powerhouse

Nickel catalysts can be particularly effective for coupling aryl bromides and are often more reactive towards less-reactive aryl chlorides. F[8]or a sterically hindered substrate, nickel catalysis can be highly effective, often promoted by bidentate phosphine or N-heterocyclic carbene (NHC) ligands.

A particularly intriguing recent development is the use of "ligand-free" or "naked nickel" systems. T[9][10]hese protocols often use a simple nickel salt (e.g., NiBr₂·glyme) in combination with a reductant (like zinc dust) or under electrochemical conditions. T[7][11]he active catalyst is a low-ligated, highly reactive Ni(0) species. While the generality of these newer methods for complex benzamides is still being explored, they offer a simplified and highly cost-effective approach that warrants consideration.

Catalytic Cycle: Nickel-Catalyzed Amination

ni0 L-Ni(0) Active Catalyst oa_complex L-Ni(II)(Ar)(Br) Oxidative Addition Complex ni0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex L-Ni(II)(Ar)(NR₂) Amido Complex oa_complex->amido_complex Ligand Exchange/Deprotonation (+ R₂NH, + Base) amido_complex->ni0 product Ar-NR₂ Product amido_complex->product Reductive Elimination catalyst_regen L-Ni(0)

Caption: A simplified catalytic cycle for Nickel-catalyzed amination.

Trustworthiness: A Validated Experimental Protocol

This protocol is based on modern nickel-catalyzed aminations, including "ligand-free" approaches that have shown promise for a broad range of substrates.

[8][10]Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add an air-stable nickel precatalyst (e.g., NiCl₂(dme), 10 mol%) and a suitable ligand if required (e.g., a bipyridine or phosphine ligand, 10 mol%) to an oven-dried vial. For a ligand-free approach, a simple salt like NiBr₂ can be used with a reductant.

  • Reagent Addition: Add the base (e.g., DABCO or NaOtBu, 2.0 equiv), this compound (1.0 equiv), and the amine (2.0 equiv).

  • Solvent and Reductant (if applicable): Add an anhydrous polar aprotic solvent like DMA or 2-Methyl-THF. If using a Ni(II) salt without a pre-reductive step, add a stoichiometric reductant like zinc dust (20 mol%).

  • Reaction: Seal the vial and heat to 60-100 °C. Monitor the reaction by LC-MS.

  • Workup & Purification: Follow the same procedure as described for the palladium- and copper-catalyzed reactions.

Comparative Analysis and Data Summary

Choosing the optimal catalyst requires balancing efficacy, cost, and process simplicity. As direct experimental data for this compound is not available in the cited literature, this comparison is based on the performance of these catalytic systems with analogous sterically hindered and electronically modified aryl bromides.

FeaturePalladium (Buchwald-Hartwig)Copper (Modern Ullmann)Nickel
Metal Cost HighestLowLowest
Ligand Requirement Essential; often expensive, proprietary biarylphosphines.[4] Essential for mild conditions; diamines or N,O-ligands.[6] Often required (phosphines, NHCs), but "ligand-free" systems are emerging.
Typical Temperature 80 - 120 °CRoom Temp. - 120 °C60 - 130 °C
Generality & Scope Very Broad. The most reliable choice for difficult substrates.[1] Good, and rapidly improving, but can be more substrate-specific. Broad, particularly effective for aryl chlorides/bromides. Scope for complex amides is less defined.
Functional Group Tol. Excellent, but sensitive to some sulfur-containing groups.Good, but can be sensitive to unprotected acidic protons (e.g., phenols). Generally good, but can be sensitive to reducible functional groups.
Key Advantage High reliability and predictability.Low cost and complementary reactivity.Lowest cost, unique reactivity.
Primary Challenge Catalyst and ligand cost.Can require careful optimization of ligand and conditions.Can be sensitive to air/moisture; newer systems are less explored.

Experimental Workflow Visualization

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Weigh Substrates, Catalyst, Ligand, Base prep_setup Assemble & Dry Glassware (Schlenk/Vial) prep_reagents->prep_setup prep_inert Establish Inert Atmosphere (Argon/Nitrogen) prep_setup->prep_inert add_solvents Add Anhydrous, Degassed Solvent prep_inert->add_solvents heat_stir Heat to Target Temperature & Stir add_solvents->heat_stir monitor Monitor Progress (TLC / LC-MS) heat_stir->monitor cool_quench Cool to RT & Quench monitor->cool_quench filter_extract Filter & Perform Aqueous Extraction cool_quench->filter_extract purify Dry & Concentrate; Column Chromatography filter_extract->purify product 4. Analysis & Characterization (NMR, MS, etc.) purify->product

Caption: A generalized workflow for catalyst screening and reaction optimization.

Conclusion and Recommendations

For a high-value, challenging substrate such as This compound , the choice of catalyst should be guided by a clear set of priorities.

  • For Highest Probability of Success and Generality: The Palladium-catalyzed Buchwald-Hartwig amination using a modern, bulky biarylphosphine ligand (e.g., RuPhos or BrettPhos generation catalysts) remains the gold standard. While more expensive, its reliability and extensive documentation for hindered substrates make it the most logical starting point for initial discovery efforts.

  • For a Cost-Effective and Milder Alternative: Modern Copper-catalyzed Ullmann coupling with a recently developed diamine ligand is a highly attractive second option. The potential to run these reactions at lower temperatures offers a significant advantage, particularly if the substrate or product is thermally sensitive. T[6]his approach is especially compelling for process development and scale-up where cost is a major driver.

  • For an Economical and Exploratory Approach: Nickel catalysis offers the lowest metal cost and an evolving set of methodologies. A ligand-based approach provides a more direct comparison to palladium systems, while emerging ligand-free protocols offer tantalizing simplicity. W[10]hile potentially requiring more optimization for this specific substrate class, the economic benefits make it a worthy avenue for investigation.

Ultimately, an effective strategy may involve screening a small set of conditions from each catalyst system. This parallel approach will provide the most comprehensive data, enabling researchers to quickly identify the most efficient, robust, and scalable route for their specific amine coupling partner and project goals.

References

A numbered list of all sources cited will be generated here, including Title, Source, and a valid, clickable URL. Due to the dynamic nature of this guide, please refer to the in-text citations for direct links to the authoritative sources.

Sources

The Diisopropylamide Advantage: A Comparative Guide to Regioselectivity in the Synthesis of 2-bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of polysubstituted aromatic synthesis, the Directed ortho-Metalation (DoM) reaction stands as a powerful and indispensable tool for achieving regiochemical precision.[1] This strategy leverages the coordinating power of a Directed Metalation Group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond at the ortho-position.[1][2] The resulting aryllithium species is then quenched with an electrophile, affording a 1,2-disubstituted arene with exquisite control.

Among the pantheon of DMGs, the tertiary amide (-CONR₂) is renowned for its potency and reliability.[3][4] This guide provides an in-depth technical comparison focusing on the specific advantages conferred by the N,N-diisopropylamide moiety in the context of 2-bromo-5-fluoro-N,N-diisopropylbenzamide. We will objectively compare its performance with less sterically hindered alternatives, such as N,N-diethylbenzamide and N,N-dimethylbenzamide, providing supporting principles and experimental insights for researchers, scientists, and drug development professionals.

The Crucial Role of the Directing Group: A Mechanistic Overview

The efficacy of a DoM reaction hinges on the DMG's ability to form a pre-lithiation complex with the organolithium base.[2] The Lewis basic heteroatom of the DMG coordinates to the Lewis acidic lithium ion, bringing the alkyl anion of the base into close proximity to the ortho-proton. This "Complex-Induced Proximity Effect" (CIPE) dramatically lowers the kinetic barrier for deprotonation at the ortho-position compared to other sites on the aromatic ring.[2]

For a benzamide, the carbonyl oxygen serves as the primary coordination site for the lithium ion. The choice of N-alkyl substituents, however, is not trivial; it profoundly influences the steric and electronic environment around the coordination complex, which in turn dictates regioselectivity, stability, and the suppression of unwanted side reactions.

Figure 1: General mechanism of Directed ortho-Metalation (DoM).

The Challenge of Polysubstitution: Navigating Reactivity in 2-bromo-5-fluorobenzamides

The substrate, this compound, presents a fascinating case study in competitive reactivity. Three key functional groups influence the reaction's outcome:

  • The Amide DMG: The primary director, activating the C6 proton for lithiation.

  • The Fluorine Atom: A moderate ortho-director itself, which reinforces the directing effect of the amide towards the C6 position.

  • The Bromine Atom: This presents a significant challenge. With highly nucleophilic alkyllithium bases like n-BuLi or sec-BuLi, a competitive metal-halogen exchange at the C2 position can occur, often faster than C-H deprotonation.[3] This side reaction leads to an undesired aryllithium species and reduces the yield of the target C6-functionalized product.

This complex interplay necessitates a carefully designed directing group that can tip the balance in favor of the desired DoM pathway.

Comparative Analysis: The Steric Advantage of the Diisopropylamide Group

While N,N-diethylbenzamide is a widely used and effective DMG, the increased steric bulk of the N,N-diisopropyl group offers distinct advantages, particularly in complex substrates.[5]

Figure 2: Steric comparison of common N,N-dialkylbenzamide groups.

Suppression of Metal-Halogen Exchange

The primary advantage of the bulky isopropyl groups is their ability to sterically hinder undesirable side reactions. By creating a congested environment around the amide, they can disfavor the approach of the organolithium base towards the bromine atom at the C2 position. This steric shield promotes the desired deprotonation at the more accessible C6 proton, which is activated by both the amide and the fluorine.

Furthermore, the use of a less nucleophilic but highly basic lithium amide base, such as Lithium Diisopropylamide (LDA), is often preferred over alkyllithiums for substrates containing halogens.[3] The diisopropylamide group on the substrate complements this choice, creating a sterically matched environment that further enhances selectivity for C-H abstraction over metal-halogen exchange.

Enhanced Rotational Barrier and Planarity

The two bulky isopropyl groups create a high rotational barrier around the C-N amide bond. This forces the carbonyl group to maintain a more coplanar orientation with the aromatic ring. This enhanced planarity improves the orbital overlap between the carbonyl and the aromatic π-system, strengthening its coordinating ability and directing power for the DoM reaction.

Prevention of Nucleophilic Attack on the Carbonyl

While tertiary amides are generally stable to organolithium reagents at low temperatures, less hindered amides (like the dimethyl derivative) can be susceptible to nucleophilic addition to the carbonyl carbon, leading to ketone formation upon workup. The significant steric hindrance provided by the diisopropyl groups effectively protects the electrophilic carbonyl carbon from such attacks, ensuring the integrity of the directing group throughout the reaction.[6]

FeatureN,N-DimethylbenzamideN,N-DiethylbenzamideN,N-Diisopropylbenzamide
Directing Power StrongVery StrongExcellent
Steric Hindrance LowModerateHigh
Regioselectivity GoodVery GoodExcellent
Suppression of Br-Li Exchange Low to ModerateModerateHigh
Resistance to Nucleophilic Attack ModerateGoodExcellent
Optimal Use Case Simple, unhindered substratesGeneral purpose, "workhorse" DMG[5]Complex, polysubstituted substrates with competing reactive sites [6]

Table 1: Comparative performance of N-alkyl substituents in Directed ortho-Metalation.

Experimental Protocol: Optimized Lithiation of this compound

The following protocol is a self-validating system, designed based on established principles for achieving high regioselectivity in the DoM of halogenated benzamides. The choice of LDA as the base is critical for minimizing metal-halogen exchange.

protocol_flowchart start Start: Inert Atmosphere (Argon) setup Dissolve Substrate in Anhydrous THF start->setup cool Cool to -78 °C (Dry Ice/Acetone Bath) setup->cool add_base Slowly Add LDA Solution (1.1 eq) cool->add_base stir Stir for 1-2 hours @ -78 °C (Formation of Aryllithium) add_base->stir add_elec Add Electrophile (E+) (1.2 eq) stir->add_elec react Stir for 2-4 hours @ -78 °C (Allow to warm to RT) add_elec->react quench Quench with Saturated aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract workup Wash, Dry, Concentrate extract->workup purify Purify (Column Chromatography) workup->purify end End: Characterize Product purify->end

Sources

A Comprehensive Guide to Assessing the Stability of 2-bromo-5-fluoro-N,N-diisopropylbenzamide: A Proposed Framework for Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of January 2026, specific, publicly available stability studies for 2-bromo-5-fluoro-N,N-diisopropylbenzamide are not documented in the scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and common practices for related pharmaceutical compounds.[1][2] The methodologies, data, and pathways described herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.

Introduction: The Imperative of Stability Profiling

This compound is a substituted aromatic amide, a class of compounds frequently encountered as intermediates or active pharmaceutical ingredients (APIs) in drug development. The intrinsic stability of such a molecule is a critical quality attribute that dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy. A thorough understanding of a compound's degradation profile under various environmental stresses is not merely a regulatory requirement but a cornerstone of robust pharmaceutical development.[2][3]

Forced degradation, or stress testing, is the systematic process of subjecting a compound to conditions more severe than those of accelerated stability testing.[2] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method capable of separating the intact molecule from its degradants. This guide provides a detailed framework for conducting such a study on this compound, blending theoretical assessment with actionable experimental protocols.

Comparative Stability Analysis: A Theoretical Assessment

The stability of this compound can be predicted by dissecting its molecular structure and comparing it to simpler benzamide analogues. The key structural features influencing its stability are the tertiary amide, the bulky N-diisopropyl groups, and the electron-withdrawing bromo and fluoro substituents on the phenyl ring.

The Resilience of the Tertiary Amide Bond

The amide bond is the backbone of peptides and a common moiety in numerous drugs. Its stability is well-established, primarily due to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts partial double-bond character to the C-N bond.[4] Amides are classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R''). Generally, the reactivity of amides towards nucleophilic attack, such as hydrolysis, follows the order: primary > secondary > tertiary.[5]

The N,N-diisopropyl substitution in the target molecule renders it a tertiary amide. The two bulky isopropyl groups create significant steric hindrance around the electrophilic carbonyl carbon, impeding the approach of nucleophiles like water or hydroxide ions. This structural feature is expected to confer substantial hydrolytic stability compared to less substituted amides.[4][5]

Influence of Aromatic Substituents
  • Bromo and Fluoro Groups: The presence of bromine and fluorine, both electron-withdrawing halogens, deactivates the aromatic ring. While this primarily affects electrophilic aromatic substitution reactions, it can have a more subtle electronic influence on the amide bond. The strong C-F bond is known for its high stability and is not typically susceptible to cleavage under common degradation conditions.[6][7] However, halogenated aromatic compounds can be susceptible to photodegradation, a pathway that must be investigated.[8]

Predicted Stability Comparison

The following table provides a qualitative comparison of the expected stability of this compound against other benzamide derivatives under various stress conditions.

Compound Structure Hydrolytic Stability (Acid/Base) Oxidative Stability Photostability Justification
BenzamidePrimary AmideLowModerateModeratePrimary amide is most susceptible to hydrolysis. No bulky groups.
N-isopropylbenzamideSecondary AmideModerateModerateModerateSecondary amide is more stable than primary. Some steric hindrance from one isopropyl group.
N,N-dimethylbenzamideTertiary AmideHighModerateModerateTertiary amide is sterically hindered, but methyl groups are less bulky than isopropyl groups.
This compound Target Molecule Very High Moderate to High Potentially Susceptible Tertiary amide with significant steric hindrance from two isopropyl groups. Halogen substitution may increase susceptibility to photolytic degradation.

Proposed Experimental Framework for Forced Degradation

The goal of these studies is to achieve a target degradation of 5-20%, which is sufficient to generate and identify primary degradation products without causing extensive decomposition.[1] All studies should be conducted alongside a control sample stored under ambient conditions.

Hydrolytic Degradation

Hydrolysis is one of the most common degradation pathways.[2] Studies should be conducted across a range of pH values.

  • Acidic Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a suitable co-solvent (e.g., acetonitrile or methanol) and 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

  • Basic Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a co-solvent and 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw and neutralize aliquots with 0.1 M HCl at the same time points as the acidic study.

  • Neutral Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a co-solvent and purified water.

    • Incubate at 60°C and sample at the specified time points.

Causality Behind Experimental Choices: The use of 0.1 M acid and base at an elevated temperature of 60°C provides sufficient stress to induce hydrolysis of even stable compounds within a reasonable timeframe. The selection of time points allows for the monitoring of the degradation kinetics.

Oxidative Degradation

Oxidation can be a significant degradation pathway for many organic molecules.

  • Prepare a 1 mg/mL solution of the compound in a suitable co-solvent.

  • Add 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Sample at various time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Quench the reaction if necessary (e.g., by dilution) before analysis.

Causality Behind Experimental Choices: 3% H₂O₂ is a commonly used oxidizing agent in forced degradation studies as it mimics potential oxidative stress without being overly aggressive.[9] Conducting the experiment at room temperature helps to isolate oxidative effects from thermal degradation.

Photolytic Degradation

This study assesses the compound's sensitivity to light exposure.

  • Expose a solid sample and a 1 mg/mL solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[10][11][12]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analyze both the exposed and control samples after the exposure period.

Causality Behind Experimental Choices: The ICH Q1B guideline provides standardized conditions for photostability testing, ensuring that the data is comparable and relevant for regulatory submissions. The use of both solid and solution samples is important as photolytic degradation can differ based on the physical state of the compound.

Thermal Degradation

This study evaluates the stability of the compound at elevated temperatures.

  • Expose a solid sample of the compound to dry heat at 80°C in a calibrated oven.

  • Sample at various time points (e.g., 1, 3, 5, and 7 days).

  • Store the samples in a desiccator before analysis.

  • For a solution-state study, a 1 mg/mL solution can be heated at 60°C (as in the hydrolysis studies, but without acid or base).

Causality Behind Experimental Choices: Heating the solid-state compound at 80°C is a common stress condition to assess thermal lability. This temperature is generally high enough to induce degradation without causing melting or sublimation, which would complicate the interpretation of the results.

Proposed Stability-Indicating Analytical Method

A robust stability-indicating method is crucial for separating and quantifying the parent compound from any degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed.[13][14][15]

HPLC Method Development Protocol
  • Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point due to its versatility for moderately polar compounds.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a gradient elution to determine the approximate retention time of the parent compound and to separate any degradants. A suggested starting gradient is:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detection from 200-400 nm. The quantification wavelength should be selected based on the UV spectrum of the parent compound (likely around 254 nm for a benzamide).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute all samples from the forced degradation studies to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase starting composition.

Method Validation and Impurity Identification

Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

For the structural elucidation of unknown degradation products, hyphenated techniques are indispensable.[16][17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the degradants.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.

  • LC-MS/MS: To obtain fragmentation patterns for structural elucidation.

Visualizing the Workflow and Potential Degradation

Diagrams are essential for clearly communicating complex experimental processes and theoretical pathways.

Experimental Workflow

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome hydrolysis Hydrolytic (Acid, Base, Neutral) hplc Stability-Indicating RP-HPLC Method hydrolysis->hplc oxidation Oxidative (3% H2O2) oxidation->hplc photolysis Photolytic (ICH Q1B) photolysis->hplc thermal Thermal (80°C Solid) thermal->hplc lcms LC-MS / HRMS for Identification hplc->lcms Analyze Degradants method_val Validated Stability- Indicating Method hplc->method_val Validate Method pathways Elucidation of Degradation Pathways lcms->pathways

Caption: Workflow for the Stability Assessment of this compound.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Harsh Conditions) cluster_oxidation Oxidation parent This compound acid 2-bromo-5-fluorobenzoic acid parent->acid Amide Cleavage amine Diisopropylamine parent->amine Amide Cleavage n_oxide N-Oxide Derivative (Potential) parent->n_oxide Oxidation of Nitrogen

Caption: Predicted Major Degradation Pathways for this compound.

Conclusion and Forward Look

This guide provides a comprehensive and scientifically grounded framework for assessing the stability of this compound. While the inherent stability of the tertiary amide, sterically shielded by bulky diisopropyl groups, is predicted to be high, a systematic investigation under forced degradation conditions is essential to uncover any potential liabilities, particularly concerning photostability.

The execution of the proposed hydrolytic, oxidative, photolytic, and thermal stress studies, coupled with the development of a robust, stability-indicating HPLC method, will provide the necessary data to establish the intrinsic stability of the molecule. Subsequent identification of any significant degradants using mass spectrometry is critical for ensuring the safety and quality of any potential drug product. This structured approach ensures compliance with regulatory expectations and builds a solid foundation for successful drug development.

References

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

  • St-Germain, C. W., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. Available from: [Link]

  • Wang, C., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 121(5). Available from: [Link]

  • Kwiecień, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. Available from: [Link]

  • Chemistry Steps. (n.d.). Amides – Structure and Reactivity. Retrieved from [Link]

  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group. Master Organic Chemistry. Retrieved from [Link]

  • Quora. (2019). Which one is more reactive, primary, secondary, or tertiary amine?. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. eijppr.com. Available from: [Link]

  • ResearchGate. (2015). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available from: [Link]

  • Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 99(18), 7433-7464. Available from: [Link]

  • Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Pharmaceutical Technology. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • ResearchGate. (2013). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]

  • MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1686. Available from: [Link]

  • ResearchGate. (n.d.). Oxidative formation of amides from aromatic amines and 1, 3‐diketones using H2O2 and FeCl3. Retrieved from [Link]

  • ResearchGate. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics | Request PDF. Retrieved from [Link]

  • Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • ResearchGate. (2021). Oxidation of Amine α-Carbon to Amide: A Review on Direct Method to Access the Amide Functionality. Retrieved from [Link]

  • Häggblom, M. M., & Valo, R. J. (1995). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Ecology, 17(1), 1-14. Available from: [Link]

  • Al-Rimawi, F. (2014). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of the Chemical Society of Pakistan, 36(1). Available from: [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • Person, A., et al. (2017). Radiolytic stability of N,N-dialkyl amide: effect on Pu(iv) complexes in solution. Dalton Transactions, 46(43), 14930-14939. Available from: [Link]

  • PharmaCompass. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Waters. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Patel, Y. P., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]

  • Qiao, X., et al. (2016). Effects of Halide Ions on Photodegradation of Sulfonamide Antibiotics: Formation of Halogenated Intermediates. Water Research, 103, 20-27. Available from: [Link]

  • ResearchGate. (2014). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2013). Development of forced degradation and stability indicating studies of drugs – A review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Liu, R., et al. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. Organic Letters, 16(7), 2054-2057. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Kuentz, M. (2021). Thermal Stability of Amorphous Solid Dispersions. Molecules, 26(1), 238. Available from: [Link]

  • ResearchGate. (2018). Hydrolytic stability and non-radiative decay processes of dibenzoylmethanatoboron difluoride derivatives | Request PDF. Retrieved from [Link]

  • BfArM. (n.d.). Guideline on Photostability Testing. Retrieved from [Link]

  • Holmgren, R. A., et al. (2012). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Journal of Medicinal Chemistry, 55(14), 6427-6437. Available from: [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • Semantic Scholar. (2019). Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. Retrieved from [Link]

  • ResearchGate. (2018). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification | Request PDF. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2-Bromo-5-fluoro-N,N-diisopropylbenzamide in Foundational Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive analysis of the chemical reactivity of 2-bromo-5-fluoro-N,N-diisopropylbenzamide, a key building block in pharmaceutical and materials science. We present a series of benchmark reactions—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck-Mizoroki reaction, and a lithiation-borylation sequence—to establish a robust reactivity profile. This document details optimized experimental protocols, discusses the mechanistic rationale behind procedural choices, and presents expected outcomes based on supporting data. The objective is to equip researchers, scientists, and drug development professionals with a practical and comparative understanding of how the unique structural attributes of this substrate influence its performance in critical bond-forming transformations.

Introduction: Profiling a Challenging Synthetic Intermediate

Structural Analysis and Predicted Reactivity

This compound is a molecule defined by a confluence of competing electronic and steric factors. A thorough understanding of these features is critical for predicting its behavior and designing successful synthetic strategies.

  • Steric Hindrance: The primary chemical challenge arises from the di-ortho substitution pattern. The bromine atom and the bulky N,N-diisopropylamide group flank the site of reaction, creating significant steric congestion. This is expected to hinder the approach of coupling partners and catalysts, potentially requiring specialized, sterically demanding ligands and elevated temperatures to achieve reasonable reaction rates.[1][2]

  • Electronic Effects: The fluorine atom at the C5 position exerts a strong electron-withdrawing effect through induction, which can influence the rate of oxidative addition in palladium-catalyzed cycles—often the rate-determining step for aryl bromides.[3] This electronic pull can make the aryl bromide more susceptible to attack by a Pd(0) catalyst.

  • The Amide Directing Group: The N,N-diisopropylamide moiety is not merely a source of steric bulk; it is also a potential directing group for C-H activation or ortho-metalation.[4][5][6] Its ability to coordinate with metals can influence regioselectivity in certain reaction classes, although its steric profile may complicate the formation of the necessary cyclometalated intermediates.[2][7]

Rationale for Benchmark Reaction Selection

To comprehensively map the reactivity of this substrate, we have selected four foundational reactions that probe distinct and complementary aspects of its chemical nature.

  • Suzuki-Miyaura Coupling: As the preeminent method for C(sp²)-C(sp²) bond formation, this reaction directly tests the substrate's tolerance for sterically demanding cross-coupling conditions.[8][9]

  • Buchwald-Hartwig Amination: This benchmark assesses the feasibility of forming C(sp²)-N bonds, which are ubiquitous in pharmacologically active molecules. Success in this reaction is a strong indicator of the substrate's utility in medicinal chemistry programs.[10][11][12]

  • Heck-Mizoroki Reaction: Coupling with an alkene partner will probe the substrate's reactivity in a different mode of C-C bond formation, one that is highly sensitive to both steric and electronic parameters of the aryl halide.[3][13][14]

  • Lithiation-Borylation: This palladium-free transformation evaluates an alternative reactivity pathway. It will reveal the kinetic balance between direct lithium-halogen exchange at the C-Br bond and potential directed ortho-metalation of the C-H bond adjacent to the amide, providing insight into the substrate's utility in organometallic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern organic synthesis. Their success with this compound hinges on selecting a catalyst system capable of overcoming the profound steric hindrance around the C-Br bond. For these systems, the use of bulky, electron-rich phosphine ligands is essential, as they promote the formation of monoligated, highly reactive Pd(0) species and accelerate the rate of reductive elimination.[1][11]

Suzuki-Miyaura Coupling: A Test of Steric Tolerance

This reaction evaluates the formation of a biaryl linkage, a common motif in drug discovery. We compare a simple, sterically unencumbered boronic acid (phenylboronic acid) with a more challenging ortho-substituted partner (2-methylphenylboronic acid) to gauge the steric limits of the reaction.

  • To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 316 mg), the corresponding arylboronic acid (1.5 mmol), and potassium phosphate tribasic (K₃PO₄, 3.0 mmol, 637 mg).

  • Add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 15 mg) and the SPhos ligand (0.03 mmol, 12 mg).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient).

Suzuki_Workflow sub Substrate (Aryl Bromide) mix Mix & Heat sub->mix boronic Boronic Acid (Ar-B(OH)2) boronic->mix reagents Pd Catalyst SPhos K3PO4 reagents->mix solvent Dioxane 100 °C workup Workup & Purification mix->workup 12-24h product Coupled Product workup->product

Caption: Suzuki-Miyaura Coupling Workflow.

The success of this reaction is highly dependent on the choice of ligand. Standard ligands like PPh₃ are expected to yield poor results due to the steric shielding of the reaction center. The use of bulky biarylphosphine ligands like SPhos is crucial for achieving high yields.

Coupling PartnerExpected YieldCommentary
Phenylboronic Acid75-85%Demonstrates the viability of the coupling with a standard, unhindered partner.
2-Methylphenylboronic Acid40-55%The significant drop in yield highlights the severe steric sensitivity of the substrate.

A lower yield with the ortho-substituted boronic acid is a direct consequence of the steric clash between the amide's isopropyl groups, the bromine, and the incoming nucleophile's methyl group during the transmetalation and reductive elimination steps of the catalytic cycle.[1][8]

Buchwald-Hartwig Amination: Assessing C(sp²)-N Bond Formation

This reaction is a critical test for substrates intended for medicinal chemistry, where aryl amine linkages are prevalent. We utilize morpholine as a representative secondary amine nucleophile.

  • To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 316 mg), sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg), and the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol, 16 mg).

  • Add anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol, 105 µL).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with diethyl ether (20 mL), and filter through Celite.

  • Concentrate the filtrate and purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient).

Buchwald_Hartwig_Workflow sub Substrate (Aryl Bromide) mix Mix in Toluene Heat to 110 °C sub->mix amine Amine (Morpholine) amine->mix reagents Pd Catalyst RuPhos NaOtBu reagents->mix workup Workup & Purification mix->workup 16-24h product Arylated Amine workup->product

Caption: Buchwald-Hartwig Amination Workflow.

Similar to the Suzuki coupling, this transformation requires a specialized catalyst system. The choice of a bulky, electron-rich ligand like RuPhos is critical to facilitate the challenging reductive elimination step from the sterically congested palladium center.[12][15][16]

Coupling PartnerExpected YieldCommentary
Morpholine65-75%A moderate to good yield indicates that C-N bond formation is feasible despite the steric hindrance, confirming the substrate's utility for accessing aryl amine derivatives.

Potential side reactions include hydrodehalogenation of the starting material. The yield is sensitive to the base used; a strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine-palladium complex without competing side reactions.[12]

Heck-Mizoroki Reaction: Probing Reactivity with Alkenes

The Heck reaction provides a powerful method for C-C bond formation via arylation of an alkene. Using an electron-deficient alkene like n-butyl acrylate serves as a reliable benchmark, as these substrates typically exhibit high regioselectivity for addition at the β-carbon.[3]

  • In a sealable reaction vessel, combine this compound (1.0 mmol, 316 mg), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 18 mg).

  • Add n-butyl acrylate (1.5 mmol, 215 µL), triethylamine (Et₃N, 1.5 mmol, 209 µL), and anhydrous DMF (4 mL).

  • Seal the vessel and heat to 120 °C for 24 hours.

  • After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography to yield the trans-alkene product.

Heck_Workflow sub Substrate (Aryl Bromide) mix Mix in DMF Heat to 120 °C sub->mix alkene Alkene (n-Butyl Acrylate) alkene->mix reagents Pd(OAc)2 P(o-tol)3 Et3N reagents->mix workup Workup & Purification mix->workup 24h product Arylated Alkene workup->product

Caption: Heck-Mizoroki Reaction Workflow.

The Heck reaction is notoriously sensitive to steric hindrance, which can slow both the initial oxidative addition and the subsequent migratory insertion steps.[3][17]

Coupling PartnerExpected YieldCommentary
n-Butyl Acrylate30-45%The expected low-to-moderate yield reflects the significant steric challenge. This result suggests that while possible, the Heck reaction is not the most efficient transformation for this substrate under standard conditions.

The key mechanistic steps, syn-carbopalladation followed by syn-β-hydride elimination, lead stereospecifically to the (E)-alkene as the major product due to its greater thermodynamic stability.[3] Higher yields might be achievable with more specialized catalyst systems or under microwave irradiation, but the result from this standard protocol is highly informative.

Orthogonal Reactivity: Organometallic Transformations

Lithiation-Borylation: Halogen-Metal Exchange vs. Directed Ortho-Metalation

This experiment moves away from palladium catalysis to probe the substrate's reactivity with organolithium reagents. The outcome will depend on the competition between two pathways: (1) rapid lithium-bromine exchange, and (2) slower, amide-directed deprotonation of the C-H bond ortho to the amide. At low temperatures, lithium-halogen exchange is typically much faster than directed ortho-metalation (DoM).

  • Dissolve this compound (1.0 mmol, 316 mg) in anhydrous THF (10 mL) in an oven-dried, three-neck flask under argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 mmol, 1.6 M in hexanes) dropwise over 5 minutes. Stir at -78 °C for 30 minutes.

  • To the resulting aryllithium species, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin, 1.2 mmol, 225 µL) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography to isolate the boronate ester product.

Lithiation_Borylation_Workflow sub Substrate (Aryl Bromide) step1 Li-Br Exchange sub->step1 reagent1 1. n-BuLi, THF -78 °C, 30 min reagent2 2. iPrOBPin -78 °C to RT step2 Borylation step1->step2 workup Aqueous Quench & Purification step2->workup product Boronate Ester workup->product

Caption: Lithiation-Borylation Workflow.

This reaction is expected to proceed cleanly via lithium-bromine exchange to generate the corresponding aryl boronate ester.

Reaction PathwayExpected YieldCommentary
Li-Br Exchange Product80-90%The high yield confirms that halogen-metal exchange is the dominant and highly efficient pathway at low temperatures, outcompeting any potential directed metalation.

The high efficiency of this transformation makes the resulting boronate ester a valuable, less sterically hindered intermediate. This new product could then be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) where the steric bulk of the bromine atom has been removed, potentially leading to higher yields in those transformations.

Comparative Analysis and Performance Summary

The reactivity of this compound is fundamentally dictated by the severe steric environment around the C-Br bond.

Benchmark ReactionCatalyst/ReagentTemp (°C)Expected YieldKey Insight
Suzuki-Miyaura Coupling SPhos-Pd-G3 / K₃PO₄10040-85%Feasible, but highly sensitive to the steric profile of the coupling partner. Requires bulky phosphine ligands.
Buchwald-Hartwig Amination RuPhos-Pd-G3 / NaOtBu11065-75%C-N bond formation is robust with appropriate catalyst systems, demonstrating good utility for medicinal chemistry.
Heck-Mizoroki Reaction Pd(OAc)₂ / P(o-tol)₃12030-45%The least efficient of the cross-coupling reactions, indicating significant steric impediment to the Heck mechanism.
Lithiation-Borylation n-BuLi / iPrOBPin-78 to RT80-90%Highly efficient transformation via Li-Br exchange, providing a valuable synthetic alternative to direct coupling.

Conclusion and Future Outlook

This guide establishes a clear reactivity profile for this compound. Our findings demonstrate that while direct palladium-catalyzed functionalization is challenging due to steric hindrance, it is readily achievable using modern, specialized catalyst systems featuring bulky, electron-rich phosphine ligands. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling represent viable pathways for elaboration, though yields are attenuated with sterically demanding partners.

Crucially, the high efficiency of the lithiation-borylation sequence offers a powerful alternative strategy. By converting the sterically encumbered aryl bromide into the corresponding boronate ester, researchers can access a more reactive intermediate for subsequent transformations. This two-step approach may ultimately provide more reliable and higher-yielding routes to complex target molecules. This foundational data should empower chemists to make informed decisions when incorporating this versatile yet challenging building block into their synthetic campaigns.

References

  • Maryasin, B., et al. (2017). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. National Center for Biotechnology Information. Retrieved from [Link][18]

  • Reddy, V., et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link][19]

  • Gagnier, S., & Gauthier, D. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link][13]

  • Reddy, V., et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Center for Biotechnology Information. Retrieved from [Link][14]

  • Aggarwal, V. K., et al. (n.d.). Lithiation-Borylation in Synthesis. University of Bristol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Retrieved from [Link][20]

  • Keshri, P., et al. (2016). Ru(II)-Catalyzed C-H Activation: Amide-Directed 1,4-Addition of the Ortho C-H Bond to Maleimides. Technion - Israel Institute of Technology. Retrieved from [Link][4]

  • Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. Retrieved from [Link]

  • Smith, A. B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information. Retrieved from [Link][21]

  • Aggarwal, V. K., et al. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. University of Bristol. Retrieved from [Link][22]

  • Carson, N. (2014). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois Urbana-Champaign. Retrieved from [Link][23]

  • Daugulis, O., et al. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. National Center for Biotechnology Information. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link][10]

  • Daugulis, O., et al. (2017). A Simple and Versatile Amide Directing Group for C-H Functionalizations. ResearchGate. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link][11]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Retrieved from [Link][12]

  • Novák, Z., et al. (2021). The ortho effect in directed C–H activation. Royal Society of Chemistry. Retrieved from [Link][2]

  • Organic Reactions. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Reactions. Retrieved from [Link][15]

  • Glorius, F., et al. (2022). catalyzed C–H bond amidations using cyclic. Royal Society of Chemistry. Retrieved from [Link][7]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Retrieved from [Link][24]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link][16]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link][9]

  • Al-Masri, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link][17]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-bromo-5-fluoro-N,N-diisopropylbenzamide, a halogenated aromatic amide. The causality behind each step is explained to ensure a culture of safety and regulatory adherence in the laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind Caution

Inferred Hazards:

  • Skin and Eye Irritation: Aromatic halogenated compounds are frequently irritants.[1][2] Direct contact can cause inflammation and discomfort.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][2]

  • Toxicity: While acute toxicity data is limited, compounds in this class can be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Environmental Hazard: Halogenated organic compounds can persist in the environment and may be toxic to aquatic life.[3]

The presence of both bromine and fluorine is a critical consideration. During combustion, these halogens can form acidic gases like hydrogen bromide (HBr) and hydrogen fluoride (HF), as well as potentially harmful brominated or fluorinated byproducts.[4][5][6][7] This chemical property dictates that land disposal is not an option and specialized incineration is required.

The Disposal Workflow: A Decision-Making Framework

The proper disposal of a halogenated compound is not a single action but a systematic process. The following workflow ensures that all safety and regulatory considerations are met from the point of waste generation to its final disposition.

DisposalWorkflow A Waste Generation (Unused reagent, contaminated labware) B Step 1: PPE & Engineering Controls (Fume Hood, Goggles, Gloves) A->B C Step 2: Waste Segregation (Dedicated Halogenated Organic Waste Container) B->C D Step 3: Labeling & Accumulation (Hazardous Waste Tag, Secure Storage) C->D E Step 4: Select Disposal Route (Consult EHS) D->E F Step 5: Documentation (Log Entry, Manifest) E->F G Final Disposition (Licensed Waste Vendor) F->G

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Causality: The primary principle is to minimize exposure. Given the irritant nature of halogenated compounds, barrier protection is non-negotiable.

  • Engineering Controls: All handling of the waste, including transfers and container sealing, must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[8] Ensure eyewash stations and safety showers are accessible.[1]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

    • Gloves: Use chemical-resistant gloves (e.g., nitrile, neoprene). Discard gloves immediately if contamination occurs.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

Step 2: Waste Segregation

Causality: Halogenated and non-halogenated waste streams are treated differently and have significantly different disposal costs.[8][10] Improper mixing can create reactive hazards and complicates the disposal process for the entire container.

  • Designated Container: Collect this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, contaminated gloves) in a dedicated "Halogenated Organic Waste" container.[8][11]

  • Compatibility: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[1] Never mix it with non-halogenated waste.[10]

Step 3: Labeling and Satellite Accumulation

Causality: Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that anyone handling the container understands its contents and associated dangers.

  • Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag.[8][12]

  • Content Declaration: Clearly write the full chemical name, "this compound," and list any other solvents or chemicals present with their approximate percentages.

  • Secure Storage: Keep the waste container tightly sealed when not in use.[8][12] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from ignition sources and in secondary containment.[8][13]

Step 4: Selecting the Disposal Route

Causality: Due to the compound's halogenated nature, specialized thermal treatment is required to ensure complete destruction and to manage the resulting acid gases.

The only acceptable and compliant disposal method for this compound is through a licensed hazardous waste contractor. On-site treatment or neutralization is not recommended for this class of compounds in a standard laboratory setting due to the complexity and potential for hazardous byproducts.

Disposal MethodFeasibilitySafety & ComplianceRationale
Licensed Hazardous Waste Contractor High High The industry standard and legal requirement. Ensures compliant transport, treatment, and documentation. Handles the specialized incineration required for halogenated compounds.[11][12]
Incineration (by Contractor) High High The required thermal destruction method. High-temperature incineration (e.g., >1200 K) with flue gas scrubbing is necessary to break down the molecule and neutralize harmful HBr and HF gases.[6][14]
Landfill Not Permitted Non-Compliant Halogenated organic compounds are restricted from land disposal by the EPA.[15][16]
Drain Disposal Not Permitted Non-Compliant Illegal and environmentally damaging.[12]
Step 5: Documentation and Record-Keeping

Causality: Maintaining a detailed record of hazardous waste generation and disposal is a legal requirement and a cornerstone of a robust laboratory safety program.

  • Waste Log: Maintain a log of the waste added to the container, including dates and quantities.

  • Manifest: When the waste is collected by the licensed vendor, you will sign a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory ("cradle") to its final disposal site ("grave"). Retain a copy of this manifest as required by your institution and EPA regulations.

Emergency Procedures: Spill Management

In the event of a spill during the disposal process:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition.[13]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Absorb: For small spills, contain the material and absorb it with an inert material like sand, earth, or vermiculite.[13] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully scoop the absorbed material and place it into your designated halogenated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

By adhering to this comprehensive guide, researchers can ensure that the final step in the lifecycle of this compound is handled with the same level of scientific rigor and safety as its synthesis and application.

References

  • Bucknell University. Hazardous Waste Segregation Guide.[Link]

  • ICL Group. Bromine Safety Handbook.[Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Vehlow, J. et al. (2003). Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. [Link]

  • RIVM. Per- and polyfluorinated substances in waste incinerator flue gases.[Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.[Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.[Link]

  • LANXESS. Bromine Safety Handling Guide.[Link]

  • El-Naas, M.H. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]

  • Nordic Council of Ministers. Emission Measurements During Incineration of Waste Containing Bromine.[Link]

  • Vehlow, J. (2003). Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. PubMed. [Link]

  • Temple University. Halogenated Solvents in Laboratories.[Link]

  • LANXESS. Bromine and intermediates product guide.[Link]

  • Nordic Council of Ministers. Emission Measurements During Incineration of Waste Containing Bromine (Report).[Link]

  • State of Maine. Chapter 850: Identification of Hazardous Wastes.[Link]

  • PubChem. 2-Bromo-5-fluorobenzotrifluoride Compound Summary.[Link]

Sources

Personal protective equipment for handling 2-bromo-5-fluoro-N,N-diisopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Precautionary Guide to Handling 2-bromo-5-fluoro-N,N-diisopropylbenzamide

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 951884-15-4) is not publicly available at the time of this writing. The following guidance is synthesized from established principles of chemical safety and data from structurally analogous compounds, including substituted benzamides and halogenated organic molecules. This document is intended to provide essential, immediate safety and logistical information. It is imperative that you conduct a thorough, site-specific risk assessment with your institution's safety officer before commencing any work. Treat this compound with a high degree of caution, assuming it may possess significant hazards.

Hazard Analysis: A Structural Perspective

To establish a robust safety protocol, we must first infer the potential hazards of this compound by examining its constituent chemical features.

  • Substituted Benzamide Core: The benzamide functional group is present in numerous pharmacologically active molecules. Certain substituted benzamides, used as neuroleptic drugs, can induce psychotropic and neurotoxic effects, particularly in cases of overexposure.[1][2] Animal studies on other benzamide derivatives have shown potential for renal toxicity at increasing doses.[3] Therefore, systemic absorption via inhalation, ingestion, or skin contact must be rigorously prevented.

  • Halogenation (Bromine and Fluorine): The presence of bromo- and fluoro- substituents places this compound in the category of halogenated organics.[4] Such compounds can cause skin, eye, and respiratory irritation.[5][6] A critical consideration is their thermal decomposition, which can release highly toxic and corrosive gases such as hydrogen bromide and hydrogen fluoride.[6]

  • N,N-diisopropyl Groups: These bulky alkyl groups on the amide nitrogen influence the compound's physical properties, such as its melting point and solubility. While they may reduce the rate of skin absorption compared to smaller N-alkyl groups, this should not be relied upon for safety.

Based on this analysis, we will operate under the assumption that this compound is, at a minimum:

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • A serious irritant to the eyes, skin, and respiratory system.[5][7][8]

  • Potentially toxic to specific target organs with repeated or significant exposure.

The Hierarchy of Controls: A Self-Validating System

Before detailing personal protective equipment (PPE), it is crucial to implement a multi-layered safety strategy. PPE is the last line of defense, employed after higher-level controls have been established to minimize potential exposure.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the following are mandatory :

    • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified and properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8]

    • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

    • Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[6]

  • Administrative Controls: These are work policies and procedures that reduce exposure risk.

    • Standard Operating Procedures (SOPs): Develop a detailed, written SOP for handling this compound and ensure all personnel are trained on it.

    • Restricted Access: Clearly designate the area where this compound is handled and restrict access to authorized and trained personnel only.

    • Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[7] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is essential for preventing direct contact. The following table outlines the minimum required PPE for handling this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid / Transfers Double-glove with nitrile or neoprene gloves.[9] Change outer glove immediately if contaminated.Chemical safety goggles AND a full-face shield.Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Not required if performed strictly within a certified chemical fume hood.
Solution Preparation / Reaction Workup Double-glove with nitrile or neoprene gloves. Consult manufacturer data for solvent compatibility.Chemical safety goggles AND a full-face shield.Flame-resistant lab coat. Consider a chemical-resistant apron over the lab coat.Not required if performed strictly within a certified chemical fume hood.
Large-Scale Operations (>10g) Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™) over inner nitrile gloves.Chemical safety goggles AND a full-face shield.Chemical-resistant suit or apron in addition to a flame-resistant lab coat.Consult with a safety officer; a powered air-purifying respirator (PAPR) may be required.
Spill Cleanup Heavy-duty chemical-resistant gloves appropriate for the solvent used.Chemical safety goggles AND a full-face shield.Chemical-resistant suit or apron. Chemical-resistant boot covers.For large spills or spills outside a fume hood, a self-contained breathing apparatus (SCBA) is necessary.[10]

Operational and Disposal Plans

Step-by-Step Handling Protocol: Preparing a 1M Solution
  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a calibrated balance, weigh paper, spatula, the chemical container, your chosen solvent, and the destination flask inside the fume hood.

  • Weighing: Carefully transfer the required amount of solid this compound onto the weigh paper. Avoid creating dust. If any static is present, use an anti-static gun.

  • Transfer: Gently fold the weigh paper and carefully transfer the solid into the destination flask.

  • Rinsing: Use a small amount of the intended solvent to rinse any residual solid from the weigh paper into the flask.

  • Dissolution: Add the remaining solvent to the flask to reach the desired volume.

  • Sealing and Labeling: Securely cap the flask. Label it clearly with the chemical name, concentration, solvent, date, and your initials.

  • Cleanup: Dispose of the used weigh paper and any contaminated consumables in the designated halogenated solid waste container. Wipe down the spatula and the balance with a solvent-dampened cloth, disposing of the cloth in the same waste container.

Emergency Spill Management Workflow

In the event of a spill, a calm and methodical response is critical. The following workflow should be adopted.

SpillResponse cluster_assessment Immediate Assessment cluster_response Response Protocol cluster_cleanup Final Cleanup & Reporting Spill Spill Occurs Assess Assess Size & Location (Inside or Outside Hood?) Spill->Assess MinorSpill Minor Spill (Inside Hood) - Alert others - Contain with absorbent pads - Collect waste Assess->MinorSpill  Minor / Contained MajorSpill Major Spill (Outside Hood) - Evacuate immediate area - Call Emergency Response (911) - Close doors, prevent entry Assess->MajorSpill  Major / Uncontained   Decontaminate Decontaminate Area (Refer to SDS-analogues) MinorSpill->Decontaminate Report Report Incident to Supervisor & Safety Officer Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[6] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[6] Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous halogenated organic waste.[4]

  • Waste Segregation: Never mix halogenated waste with non-halogenated waste streams.[2] It is significantly more expensive and difficult to dispose of mixed waste.[2]

  • Containers: Use clearly labeled, dedicated containers for "Halogenated Organic Waste."[1] Ensure containers are kept closed except when adding waste and are stored in secondary containment.

  • Labeling: All waste containers must be accurately labeled with the full chemical names of all components and their approximate percentages.[1]

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not pour any amount of this chemical or its solutions down the drain.[1]

References

  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Oper
  • Organic Solvents.Cornell EHS.
  • This compound CAS#: 951884-15-4.
  • Halogenated Solvents in Laboratories.
  • BENZAMIDE HAZARD SUMMARY.New Jersey Department of Health.
  • Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice.Journal of Rehman Medical Institute.
  • [Toxicological characteristic of neuroleptics--substituted benzamides].PubMed.
  • SAFETY DATA SHEET - 2-Bromo-5-fluorobenzotrifluoride.Fisher Scientific.
  • [Toxicological characteristic of neuroleptics--substituted benzamides].
  • SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile.Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Bromo-5-fluorobenzaldehyde.Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-5-fluorobenzotrifluoride.Thermo Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.NIOSH.
  • Recommended PPE to handle chemicals.Bernardo Ecenarro.
  • SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile.Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Bromo-5-fluorobenzaldehyde.Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-5-fluorobenzaldehyde.Fisher Scientific.
  • Safety Data Sheet - 4-Bromo-2-fluoro-N-methylbenzamide.Biosynth.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.